Product packaging for (2S,6S)-2,6-dimethylmorpholine(Cat. No.:CAS No. 6485-45-6)

(2S,6S)-2,6-dimethylmorpholine

Cat. No.: B103887
CAS No.: 6485-45-6
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S,6S)-2,6-dimethylmorpholine, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₃NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₃NO B103887 (2S,6S)-2,6-dimethylmorpholine CAS No. 6485-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-45-6, 276252-73-4
Record name 2,6-Dimethylmorpholine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylmorpholine, (2S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,6S)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLMORPHOLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DIMETHYLMORPHOLINE, (2S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2S,6S)-2,6-Dimethylmorpholine in Modern Drug Development

This compound, a chiral disubstituted morpholine, has emerged as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its rigid, chair-like conformation and the specific stereochemical orientation of its methyl groups play a crucial role in defining the binding affinity and efficacy of the final drug product. Most notably, the cis-isomer, and specifically the (2S,6S)-enantiomer, is a key intermediate in the industrial-scale synthesis of the broad-spectrum antifungal agent, Amorolfine.[1] The precise stereochemistry of this morpholine moiety is paramount for the drug's therapeutic activity. This guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Industrial Production of cis-2,6-Dimethylmorpholine via Cyclization of Diisopropanolamine and Subsequent Resolution or Isomerization: This is the most common approach for large-scale production, focusing on obtaining the thermodynamically favored cis-diastereomer.

  • Asymmetric Synthesis via Catalytic Hydrogenation of Dehydromorpholine Precursors: This method offers a direct route to the enantiomerically pure (2S,6S)-isomer through the use of chiral catalysts.

  • Synthesis from Chiral Starting Materials: This "chiral pool" approach utilizes readily available, enantiomerically pure precursors to construct the morpholine ring with predetermined stereochemistry.

The following sections will provide a detailed exploration of each of these strategies.

Method 1: Industrial Synthesis via Cyclization of Diisopropanolamine

The workhorse for industrial production of cis-2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine.[2][3] This method is cost-effective due to the low cost of the starting material, which is a byproduct of diisopropylamine synthesis.[4] The primary challenge lies in controlling the diastereoselectivity to maximize the yield of the desired cis-isomer over the trans-isomer.

Mechanism of Acid-Catalyzed Cyclization

The reaction proceeds via a double dehydration mechanism catalyzed by a strong acid, typically sulfuric acid. The key to favoring the cis-isomer lies in thermodynamic control. The chair conformation of the morpholine ring with both methyl groups in the equatorial position (cis-isomer) is sterically less hindered and therefore thermodynamically more stable than the conformation with one equatorial and one axial methyl group (trans-isomer).

G DIPA Diisopropanolamine Protonated_DIPA Protonated Diisopropanolamine DIPA->Protonated_DIPA + H+ Carbocation1 Primary Carbocation Intermediate Protonated_DIPA->Carbocation1 - H2O Cyclized_Intermediate Protonated Morpholine Ring Carbocation1->Cyclized_Intermediate Intramolecular Nucleophilic Attack cis_Product cis-2,6-Dimethylmorpholine Cyclized_Intermediate->cis_Product - H+ (Thermodynamic Product) trans_Product trans-2,6-Dimethylmorpholine Cyclized_Intermediate->trans_Product - H+ (Kinetic Product)

Caption: Acid-catalyzed cyclization of diisopropanolamine.

Experimental Protocol: Optimized for High cis-Isomer Content

The following protocol is a synthesis of information from various patented industrial processes aimed at maximizing the cis-isomer content.[2][5]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, carefully add concentrated sulfuric acid.

  • Reagent Addition: While vigorously stirring, slowly add diisopropanolamine to the sulfuric acid. The addition should be exothermic, and the temperature should be controlled.

  • Dehydration: Heat the reaction mixture to a temperature range of 150-190°C. Water will begin to distill off and can be collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

  • Workup: After cooling, the reaction mixture is carefully neutralized with a strong base, such as sodium hydroxide solution, to a pH of >12. This will liberate the free amine.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., toluene). The combined organic layers are dried over anhydrous sodium sulfate and then purified by fractional distillation to separate the cis and trans isomers.

Quantitative Data and Process Optimization
ParameterConditionResultReference
Sulfuric Acid Molarity 96%High yield of morpholine[2]
Reaction Temperature 180-200°CFavors cis-isomer formation[2]
Diisopropanolamine:H₂SO₄ Ratio 1:1.5 to 1:2.5Optimal for high conversion and selectivity[2]
Typical Yield >90% (total morpholine)High efficiency[2]
Typical cis:trans Ratio 85:15 to 90:10Good diastereoselectivity[2]

Note: The separation of the cis and trans isomers can be challenging due to their close boiling points. Highly efficient fractional distillation columns are required for industrial-scale purification.

Method 2: Asymmetric Synthesis via Catalytic Hydrogenation

For applications requiring the enantiomerically pure this compound, asymmetric hydrogenation of a prochiral dehydromorpholine precursor is a highly effective strategy.[6][7] This method relies on the use of a chiral transition metal catalyst, typically rhodium-based, to stereoselectively deliver hydrogen to one face of the double bond.

Mechanism of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation involves the coordination of the dehydromorpholine substrate to the chiral rhodium complex. The chiral ligand environment dictates the facial selectivity of the hydrogenation. The reaction proceeds through a series of oxidative addition, migratory insertion, and reductive elimination steps. The large bite angle of certain bisphosphine ligands is crucial for achieving high enantioselectivity.[7]

G Substrate Dehydromorpholine Complex Substrate-Catalyst Complex Substrate->Complex Catalyst [Rh(COD)(chiral ligand)]+ Catalyst->Complex Oxidative_Addition Oxidative Addition Complex->Oxidative_Addition H2 H2 H2->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Stereodetermining Step Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product This compound Reductive_Elimination->Product G S_PO (S)-Propylene Oxide Diol_Intermediate Chiral Diol Intermediate S_PO->Diol_Intermediate + Amine (2 equiv.) Amine Amine (e.g., NH3) Cyclization Intramolecular Cyclization Diol_Intermediate->Cyclization Activation of Hydroxyl Product This compound Cyclization->Product

References

An In-depth Technical Guide to the Physicochemical Properties of (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine, a chiral heterocyclic compound, is a key structural motif and versatile building block in modern medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological and pharmacokinetic profiles, including potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for their determination. Understanding these properties is paramount for its effective application in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders where the morpholine scaffold is a privileged structure.[1][2][3][4]

Chemical Identity and Structure

This compound is the trans-enantiomer of 2,6-dimethylmorpholine. The stereochemistry at positions 2 and 6 of the morpholine ring dictates its three-dimensional structure, which is crucial for its interaction with biological targets.

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 276252-73-4[5][6]
Molecular Formula C₆H₁₃NO[5][6]
Molecular Weight 115.17 g/mol [5][6]
SMILES C[C@@H]1O--INVALID-LINK--CNC1[6]
InChI Key HNVIQLPOGUDBSU-WDSKDSINSA-N[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its successful application in drug development, influencing everything from formulation to bioavailability.

PropertyValueMethodSource
Physical State Clear liquidVisual Inspection[7][8]
Boiling Point ~147 °C (at 760 mmHg)Distillation[5][9]
Melting Point Not available for the pure enantiomer; -85 °C for the cis/trans mixtureDSC[9][10]
Density ~0.935 g/mL (at 25 °C)Pycnometry[9]
Refractive Index ~1.446 (at 20 °C)Refractometry[9]
pKa 9.04 (Predicted for cis-isomer)Potentiometric Titration[11]
LogP 0.3832 (Computed)Computational[6]
Topological Polar Surface Area (TPSA) 21.26 ŲComputational[6]
Solubility Profile
SolventSolubility
Water Soluble
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Benzene Soluble
Petroleum Ether Soluble

Source:[7][10]

Experimental Protocols for Physicochemical Characterization

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.

Synthesis of this compound

The preparation of enantiomerically pure this compound typically involves the synthesis of the trans-racemate followed by chiral resolution.

cluster_synthesis Synthesis of trans-2,6-Dimethylmorpholine cluster_resolution Chiral Resolution Diisopropanolamine Diisopropanolamine Cyclization Cyclization Diisopropanolamine->Cyclization Sulfuric Acid Sulfuric Acid Sulfuric Acid->Cyclization Racemic trans-2,6-dimethylmorpholine Racemic trans-2,6-dimethylmorpholine Cyclization->Racemic trans-2,6-dimethylmorpholine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic trans-2,6-dimethylmorpholine->Diastereomeric Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Liberation of Free Base Liberation of Free Base Fractional Crystallization->Liberation of Free Base This compound This compound Liberation of Free Base->this compound

Caption: Synthesis and chiral resolution workflow.

Step-by-Step Methodology:

  • Cyclization: Diisopropanolamine is reacted with a dehydrating agent, such as sulfuric acid, at elevated temperatures to induce cyclization and form a mixture of cis- and trans-2,6-dimethylmorpholine.[12] The reaction conditions can be optimized to favor the formation of the trans isomer.

  • Isolation of the trans-Racemate: The mixture of isomers is then separated, often through distillation or chromatography, to isolate the racemic trans-2,6-dimethylmorpholine.

  • Chiral Resolution: The racemic trans-isomer is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure this compound.

Causality Behind Experimental Choices: The choice of a strong acid like sulfuric acid is crucial for efficient dehydration and cyclization. The selection of the chiral resolving agent is critical and depends on its ability to form well-defined, easily separable crystalline salts with one of the enantiomers.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and purity of a crystalline solid.[13][14][15]

Sample Preparation Sample Preparation DSC Instrument Setup DSC Instrument Setup Sample Preparation->DSC Instrument Setup Temperature Program Temperature Program DSC Instrument Setup->Temperature Program Data Acquisition Data Acquisition Temperature Program->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Melting Point Determination Melting Point Determination Data Analysis->Melting Point Determination Solution Preparation Solution Preparation Titration Setup Titration Setup Solution Preparation->Titration Setup Titration Titration Titration Setup->Titration Data Plotting Data Plotting Titration->Data Plotting pKa Determination pKa Determination Data Plotting->pKa Determination

References

Introduction: The Significance of Stereoisomerism in 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of (2S,6S)-2,6-Dimethylmorpholine

This guide provides a comprehensive technical overview for the structural analysis and characterization of this compound, a chiral molecule of significant interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.

2,6-Dimethylmorpholine (C₆H₁₃NO) is a heterocyclic compound featuring a morpholine ring substituted with two methyl groups at the C2 and C6 positions.[1][2] The presence of two stereocenters gives rise to three distinct stereoisomers: a pair of enantiomers known as the trans isomers, ((2R,6R) and (2S,6S)), and a meso compound, the cis isomer ((2R,6S)).

The (2S,6S)-enantiomer, in particular, is a valuable chiral building block.[3] Its specific three-dimensional arrangement is critical in asymmetric synthesis, where it can be used to introduce chirality into larger, more complex molecules. This is of paramount importance in drug development, as the biological activity and safety of a pharmaceutical agent are often dictated by its stereochemistry.[4][5] Furthermore, understanding the specific isomers is crucial in toxicology and environmental science, as cis-2,6-dimethylmorpholine is a known transformation product of the fungicide Fenpropimorph.[6]

This guide focuses on the definitive methods required to isolate, identify, and fully characterize the (2S,6S) stereoisomer, ensuring its purity and correct structural assignment for downstream applications.

G cluster_isomers Stereoisomers of 2,6-Dimethylmorpholine cluster_enantiomers Enantiomers Mixture 2,6-Dimethylmorpholine (Synthetic Mixture) Cis cis-(2R,6S)-2,6-Dimethylmorpholine (Meso Compound) Mixture->Cis Separation Trans trans-2,6-Dimethylmorpholine (Racemic Mixture) Mixture->Trans Separation 2S6S (2S,6S) Isomer (Target Analyte) Trans->2S6S Chiral Resolution 2R6R (2R,6R) Isomer Trans->2R6R Chiral Resolution 2S6S->2R6R Enantiomeric Pair

Caption: Relationship between the stereoisomers of 2,6-dimethylmorpholine.

Synthesis and Chiral Resolution: The Gateway to Enantiopurity

The synthesis of 2,6-dimethylmorpholine is commonly achieved through the cyclization of diisopropanolamine using a strong acid like sulfuric acid.[7][8] This reaction typically produces a mixture of cis and trans isomers, with the cis isomer often being the major product.[7] Isolating the target (2S,6S)-enantiomer is therefore a two-fold challenge: first, separating the trans racemate from the cis meso compound, and second, resolving the trans enantiomers.

Fractional distillation can be employed to separate the cis and trans isomers based on their different boiling points.[7] However, the critical step for obtaining the (2S,6S) isomer is chiral resolution.

Core Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for separating enantiomers.[4] The underlying principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection (The Causality): The choice of CSP is paramount. For amine compounds like 2,6-dimethylmorpholine, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a successful starting point due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions).

  • Mobile Phase Screening:

    • Begin with a normal-phase solvent system (e.g., hexane/isopropanol) with a small percentage of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and prevent tailing.

    • Screen different alcohol modifiers (e.g., ethanol, isopropanol) and vary their concentration to optimize selectivity (separation factor α).

  • Flow Rate and Temperature Optimization: Adjust the flow rate for optimal efficiency (plate count N) and resolution (Rs). Temperature can also influence selectivity and should be controlled.

  • Detection: Use a standard UV detector. Although morpholines have a weak chromophore, detection is typically feasible at low wavelengths (~200-210 nm).

  • Validation: Once separation is achieved, the method must be validated for linearity, accuracy, and precision to be used for quantitative analysis of enantiomeric excess (e.e.).

Definitive Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. Data from each method provides a piece of the puzzle, and together they create a self-validating system.

G cluster_synthesis Sample Origin cluster_separation Purification & Isolation cluster_characterization Structural Analysis cluster_confirmation Final Confirmation start Synthetic Mixture (cis/trans isomers) distill Fractional Distillation start->distill Isomer Separation hplc Chiral HPLC distill->hplc Enantiomeric Resolution ms Mass Spectrometry (MS) hplc->ms Characterize Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Characterize Pure Sample xray X-Ray Crystallography hplc->xray Characterize Pure Sample ftir FTIR Spectroscopy hplc->ftir Characterize Pure Sample final Validated Structure This compound ms->final nmr->final xray->final ftir->final

Caption: Comprehensive workflow for the isolation and characterization of this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS is the first line of analysis to confirm the molecular weight and elemental formula. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective and robust method.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified sample in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any residual solvent or impurities. A typical temperature program would start at ~50°C and ramp to ~250°C.

  • Ionization: Utilize a standard EI source (70 eV). This provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.

  • Mass Analysis: Scan a mass range from m/z 40 to 200.

  • Data Interpretation:

    • Confirm the presence of the molecular ion [M]⁺.

    • Analyze the fragmentation pattern. Key fragments arise from the cleavage of the morpholine ring.

Data Presentation: Expected Mass Spectrometry Data

FeatureExpected ValueRationale
Molecular Formula C₆H₁₃NO---
Molecular Weight 115.17 g/mol [1][6][9][10]
Molecular Ion [M]⁺ (m/z) 115Corresponds to the intact molecule.
Key Fragment (m/z) 100Loss of a methyl group (-CH₃).
Key Fragment (m/z) 58Cleavage yielding [C₃H₈N]⁺ fragment.
Base Peak (m/z) 44Cleavage yielding [C₂H₆N]⁺ fragment.

Note: Fragmentation patterns are based on typical EI behavior for cyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR are required. The key to using NMR here is to distinguish the trans isomer from the cis (meso) isomer, which has a higher degree of symmetry.

  • Trustworthiness: The cis isomer possesses a Cₛ plane of symmetry, meaning the two methyl groups and the two pairs of ring protons are chemically equivalent. This results in a simpler spectrum. The trans isomer is chiral (C₂ symmetry), and its corresponding protons and carbons are not equivalent, leading to a more complex spectrum.

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the integration, multiplicity (splitting patterns), and coupling constants (J-values) of the signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): A COSY experiment will confirm ¹H-¹H couplings, while an HSQC experiment will correlate protons directly to the carbons they are attached to, aiding in definitive signal assignment.

Data Presentation: Comparative NMR Data (Typical Shifts in CDCl₃)

Nucleuscis Isomer (Meso)trans Isomer (e.g., 2S,6S)Rationale for Difference
¹³C (Methyl) ~18-20 ppm (1 signal)~19-21 ppm (1 signal)Symmetry makes methyls equivalent in both.
¹³C (C2/C6) ~70-72 ppm (1 signal)~70-72 ppm (1 signal)Carbons adjacent to oxygen.
¹³C (C3/C5) ~50-52 ppm (1 signal)~50-52 ppm (1 signal)Carbons adjacent to nitrogen.
¹H (Methyl) Doublet (6H)Doublet (6H)Methyl protons split by adjacent CH.
¹H (H2/H6) Multiplet (2H)Multiplet (2H)Protons on carbons with methyl groups.
¹H (H3/H5) Two Multiplets (2H each)Complex Multiplets (4H)Ring protons show different coupling due to axial/equatorial positions. The trans isomer's lack of a symmetry plane can lead to more complex splitting.

Note: Specific chemical shifts can vary based on solvent and concentration. The key diagnostic is the number of signals, which reflects molecular symmetry.

X-ray Crystallography

Expertise & Experience: While other techniques confirm connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous determination of the molecular structure in the solid state, including the (2S,6S) absolute configuration.

Authoritative Grounding: This is considered the "gold standard" for structural proof. The challenge often lies in obtaining a diffraction-quality single crystal. This can sometimes be achieved by creating a salt of the amine (e.g., with a chiral acid) or a co-crystal.

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step. Screen various solvents, solvent mixtures, and crystallization techniques (slow evaporation, vapor diffusion) to grow a suitable single crystal.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The atomic positions are fitted to this map and refined to generate the final molecular structure.

  • Absolute Configuration Determination: The Flack parameter is calculated from the diffraction data. A value close to zero for the correct enantiomer confirms the absolute stereochemistry with high confidence.

Conclusion: A Validated and Comprehensive Analysis

The structural analysis of this compound demands a rigorous and multi-faceted analytical approach. By integrating data from mass spectrometry (confirming identity and mass), NMR spectroscopy (confirming connectivity and relative stereochemistry), chiral HPLC (confirming enantiomeric purity), and, when possible, X-ray crystallography (confirming absolute stereochemistry), researchers can be fully confident in the identity and quality of this critical chiral intermediate. This self-validating system of orthogonal techniques is essential for ensuring the scientific integrity of any research or development program that utilizes it.

References

Spectroscopic Characterization of (2S,6S)-2,6-dimethylmorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for (2S,6S)-2,6-dimethylmorpholine, a chiral morpholine derivative of interest in pharmaceutical research and development. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but also insights into the experimental considerations and the structural information that can be gleaned from each spectroscopic technique.

Introduction: The Significance of Spectroscopic Analysis for Chiral Morpholines

This compound is a specific stereoisomer of 2,6-dimethylmorpholine. The "cis" configuration of the two methyl groups is inherent in the (2S,6S) designation. In the realm of drug development, the precise three-dimensional arrangement of atoms in a molecule is critical to its biological activity. Chiral molecules, such as this compound, can exhibit significantly different pharmacological and toxicological profiles compared to their enantiomers or diastereomers.

Therefore, unambiguous characterization of the correct stereoisomer is a fundamental requirement. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the structure and purity of such compounds. It is crucial to note that standard NMR spectroscopy, in an achiral solvent, will not distinguish between the (2S,6S) and (2R,6R) enantiomers, as their magnetic environments are identical.[1][2] The spectra for the racemic mixture of the cis-isomer will be identical to that of the pure (2S,6S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. The cis-configuration of the methyl groups in this compound leads to a C₂ axis of symmetry, simplifying the spectrum.

Table 1: ¹H NMR Data for cis-2,6-dimethylmorpholine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6m2HH-2, H-6 (axial)
~2.8d2HH-3, H-5 (equatorial)
~1.8t2HH-3, H-5 (axial)
~1.1d6H-CH₃
~1.5-2.0br s1HN-H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative spectrum. A product specification sheet for cis-2,6-dimethylmorpholine confirms that the proton NMR conforms to the expected structure with minimal trans isomer impurity.[3][4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The multiplet at ~3.6 ppm is assigned to the methine protons at C-2 and C-6. These protons are in an axial position due to the chair conformation of the morpholine ring, which places the methyl groups in the more stable equatorial positions. The signals for the methylene protons on C-3 and C-5 are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals for the axial and equatorial protons. The equatorial protons at ~2.8 ppm appear as a doublet, while the axial protons at ~1.8 ppm appear as a triplet. The six protons of the two equivalent methyl groups appear as a doublet at ~1.1 ppm, split by the adjacent methine protons. The broad singlet for the N-H proton is typical and its chemical shift can be highly variable.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine the multiplicities.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the symmetry of cis-2,6-dimethylmorpholine, the spectrum is relatively simple.

Table 2: ¹³C NMR Data for cis-2,6-dimethylmorpholine

Chemical Shift (δ) ppmAssignment
~72C-2, C-6
~50C-3, C-5
~20-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data is based on publicly available spectra for dimethylmorpholine.[5][6]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The symmetry of the molecule results in only three distinct carbon signals. The signal at ~72 ppm is attributed to the two equivalent methine carbons (C-2 and C-6) which are deshielded by the adjacent oxygen and nitrogen atoms. The signal at ~50 ppm corresponds to the two equivalent methylene carbons (C-3 and C-5), which are adjacent to the nitrogen atom. The most upfield signal at ~20 ppm is assigned to the two equivalent methyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm.

      • Number of Scans: 512-2048 (as ¹³C has a low natural abundance).

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

molecular_structure cluster_ring This compound N1 N C2 C N1->C2 H_N1 H N1->H_N1 C3 C C2->C3 Me_C2 CH₃ C2->Me_C2 (S) O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 C6->N1 Me_C6 CH₃ C6->Me_C6 (S)

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the N-H, C-H, and C-O bonds. The NIST WebBook provides a gas-phase IR spectrum for cis-2,6-dimethylmorpholine.[7]

Table 3: IR Absorption Data for cis-2,6-dimethylmorpholine

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch
2970-2850StrongC-H stretch (aliphatic)
~1460MediumC-H bend (CH₂ and CH₃)
~1100StrongC-O-C stretch (asymmetric)

Expertise & Experience: Interpreting the IR Spectrum

The key features of the IR spectrum are the N-H stretching vibration around 3350 cm⁻¹, which confirms the presence of the secondary amine. The strong absorptions in the 2850-2970 cm⁻¹ region are due to the stretching vibrations of the various C-H bonds in the molecule. The strong band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the ether linkage within the morpholine ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a solution cell.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique. The NIST Chemistry WebBook provides a mass spectrum for 2,6-dimethylmorpholine.[8]

Table 4: Mass Spectrometry Data for 2,6-dimethylmorpholine

m/zRelative Intensity (%)Assignment
115~20[M]⁺ (Molecular Ion)
100100[M - CH₃]⁺
70~30[C₄H₈N]⁺
56~40[C₃H₆N]⁺
42~50[C₂H₄N]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 115 confirms the molecular weight of the compound (C₆H₁₃NO).[9] The base peak at m/z 100 is due to the loss of a methyl group ([M - CH₃]⁺), which is a very favorable fragmentation for this structure, leading to a stable secondary carbocation. Other significant fragments arise from the cleavage of the morpholine ring.

fragmentation_pathway M [C₆H₁₃NO]⁺˙ m/z = 115 M_minus_CH3 [C₅H₁₀NO]⁺ m/z = 100 M->M_minus_CH3 - •CH₃ Fragment_70 [C₄H₈N]⁺ m/z = 70 M_minus_CH3->Fragment_70 - CH₂O Fragment_56 [C₃H₆N]⁺ m/z = 56 M_minus_CH3->Fragment_56 - C₂H₄O

Caption: Key fragmentation pathways of 2,6-dimethylmorpholine in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Mass Spectrometer: An instrument equipped with an electron ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-200.

  • Data Acquisition: The instrument will scan the selected mass range and record the abundance of each ion.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS allows for the unambiguous confirmation of the molecular structure, functional groups, and molecular weight. For researchers in drug development, this comprehensive spectroscopic profile is essential for ensuring the quality and identity of their materials.

References

(2S,6S)-2,6-Dimethylmorpholine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2S,6S)-2,6-Dimethylmorpholine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of stereochemical precision, favorable physicochemical properties, and versatile reactivity is paramount. This compound, a chiral disubstituted morpholine, has emerged as a valuable building block and chiral auxiliary for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The morpholine ring, a common motif in numerous approved drugs, is often introduced to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[1][2] The specific stereochemistry of the (2S,6S)-enantiomer provides an opportunity for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.

This technical guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, commercial availability, synthesis and manufacturing considerations, and, most importantly, its applications in drug discovery, supported by actionable insights and protocols.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 276252-73-4[3]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 146.6 ± 0.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
Refractive Index 1.4460 @ 20 °C[5]
Flash Point 48.9 ± 0.0 °C[3]
Solubility Soluble in water (≥ 0.1 mg/mL at 20°C)[6]
pKa Not readily available
LogP -0.10[3]

Commercial Availability and Strategic Sourcing

This compound is available from a range of chemical suppliers, catering to both research and development and commercial-scale needs. When sourcing this chiral intermediate, it is crucial to consider not only the purity but also the enantiomeric excess (e.e.), as this will directly impact the stereochemical integrity of the final product.

Key Suppliers:

  • Scimplify: A manufacturer and bulk supplier of this compound.

  • Synquest Labs: Offers the compound under the product number 4H31-1-2B.

  • ChemScene: Provides this compound with a purity of ≥97%.

  • Biosynth: Supplies the optically pure compound for research purposes.

  • Sigma-Aldrich (Merck): Lists the compound, though availability may vary by region.

  • Chemsrc: A platform to find various suppliers, with some offering different purities and quantities.[3]

Procurement Considerations:

  • Purity and Enantiomeric Excess: Always request a certificate of analysis (CoA) to verify the purity and, critically, the enantiomeric excess. For applications as a chiral auxiliary or in the synthesis of a single-enantiomer drug, an e.e. of >99% is typically required.

  • Scalability: For drug development programs, it is essential to select a supplier with a proven track record of scaling up production from gram to kilogram and, eventually, to metric-ton quantities.

  • Regulatory Support: Reputable suppliers should be able to provide necessary documentation to support regulatory filings, such as statements on residual solvents and heavy metals.

Synthesis and Manufacturing: From Racemate to Enantiopure Intermediate

The commercial synthesis of 2,6-dimethylmorpholine primarily yields the cis- and trans-diastereomers. For pharmaceutical applications, the cis-isomer is often the desired starting material, which can then be resolved to obtain the individual enantiomers. A common industrial synthesis of cis-2,6-dimethylmorpholine involves the acid-catalyzed cyclization of diisopropanolamine.

Protocol 1: Synthesis of cis-2,6-Dimethylmorpholine via Cyclization of Diisopropanolamine

This protocol is based on established patent literature and provides a robust method for the synthesis of the racemic cis-2,6-dimethylmorpholine.[7][8]

Reaction Scheme:

G reactant Diisopropanolamine product cis-2,6-Dimethylmorpholine reactant->product Cyclization reagent H₂SO₄ (conc.) (heat)

A simplified reaction scheme for the synthesis of cis-2,6-dimethylmorpholine.

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96-98%)

  • Sodium Hydroxide (50% aqueous solution)

  • Toluene

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, and a distillation condenser, carefully and simultaneously add diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.[7] The addition should be controlled to allow the reaction temperature to rise to 85-170 °C from the heat of reaction.

  • Cyclization: After the addition is complete, heat the reaction mixture to 150-190 °C for 1 to 25 hours. During this period, water will be distilled off.[8] The progress of the reaction can be monitored by GC analysis of aliquots.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a 50% sodium hydroxide solution to a pH of 12-14, while maintaining the temperature below 40 °C.

  • Extraction and Distillation: Separate the organic phase and extract the aqueous phase with toluene. Combine the organic phases and distill under reduced pressure to remove the solvent and purify the crude product.

  • Drying: The resulting distillate, which may contain water, can be dried by stirring with a 50% sodium hydroxide solution. The organic layer is then separated to yield cis-2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Causality and Experimental Choices:

  • The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of diisopropanolamine.

  • The simultaneous addition of reactants allows for better temperature control and utilization of the exothermic heat of mixing and reaction.

  • The final distillation and drying steps are crucial for removing water and other impurities to obtain a product of sufficient purity for subsequent resolution or use.

Enantioselective Synthesis and Resolution

While the synthesis of the racemic cis-2,6-dimethylmorpholine is well-established, obtaining the enantiopure (2S,6S)-isomer requires either an asymmetric synthesis or a chiral resolution of the racemate.

  • Asymmetric Synthesis: Asymmetric synthesis of 2,6-disubstituted morpholines can be achieved through various strategies, including the use of a chiral pool (starting from naturally occurring chiral molecules) or asymmetric catalysis.[10][11][12] For example, an enantioselective approach could involve the asymmetric hydrogenation of a corresponding dehydromorpholine precursor using a chiral catalyst.[11][12]

Applications in Drug Development: A Chiral Scaffold for Innovation

The this compound moiety is a valuable component in the medicinal chemist's toolbox, offering several advantages in drug design.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[13] this compound can be used as a chiral auxiliary to control the stereochemistry of reactions such as alkylations or aldol additions at the α-position of a carbonyl group. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled.

As a Key Structural Motif in Bioactive Molecules

The incorporation of the this compound scaffold into a drug candidate can impart desirable properties:

  • Improved Physicochemical Properties: The morpholine ring can increase the polarity and aqueous solubility of a molecule, which is often beneficial for oral bioavailability.

  • Enhanced Metabolic Stability: The nitrogen atom of the morpholine ring is generally less prone to metabolism compared to other acyclic or cyclic amines.

  • Precise Vectorial Orientation: The rigid, chair-like conformation of the morpholine ring, combined with the defined stereochemistry of the methyl groups, allows for the precise positioning of substituents to optimize interactions with a biological target.

Workflow for Incorporating this compound into a Drug Candidate:

G cluster_0 Scaffold Selection cluster_1 Synthetic Strategy cluster_2 Lead Optimization cluster_3 Candidate Selection a This compound b Reaction with Electrophile (e.g., Alkyl Halide) a->b c Reductive Amination a->c d Coupling Reaction a->d e SAR Studies b->e c->e d->e f ADMET Profiling e->f g Preclinical Candidate f->g

A general workflow for the utilization of this compound in a drug discovery program.

Case Study: Potential Application in Linezolid Analogues

Linezolid is an oxazolidinone antibiotic with a morpholine ring that is crucial for its activity and pharmacokinetic properties.[14][15] The synthesis of novel Linezolid analogues often involves the modification of the morpholine moiety. While specific examples utilizing this compound are not extensively documented in publicly available literature, its use in this context is a logical extension of established structure-activity relationships. The introduction of the chiral dimethylmorpholine could be explored to fine-tune the binding affinity to the bacterial ribosome and to modulate the metabolic profile of the antibiotic.

Conclusion: A Versatile and Valuable Chiral Building Block

This compound represents a strategically important chiral building block for the development of new pharmaceuticals. Its well-defined stereochemistry, coupled with the favorable properties of the morpholine scaffold, offers medicinal chemists a powerful tool for the design and synthesis of novel drug candidates with optimized efficacy and pharmacokinetic profiles. As the demand for enantiomerically pure drugs continues to grow, the commercial availability and the development of efficient synthetic routes to this compound will be of increasing importance to the pharmaceutical industry.

References

Introduction: A Scientist's Perspective on (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of (2S,6S)-2,6-dimethylmorpholine

This compound is a chiral amine that serves as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its defined stereochemistry makes it a crucial component for creating complex, optically pure molecules, where precise three-dimensional arrangement is paramount to biological activity. This compound is the trans-isomer of 2,6-dimethylmorpholine.[2] As researchers and drug development professionals, our ability to innovate with such reagents is directly linked to our capacity to handle them with the utmost respect for their chemical nature and potential hazards.

This guide moves beyond a simple recitation of safety data. It is designed to provide a comprehensive operational framework for the safe and effective use of this compound in a laboratory setting. We will explore not just what to do, but why we do it, grounding our protocols in the fundamental chemical and toxicological properties of the substance. By understanding the causality behind each handling guideline, we empower ourselves to work more safely, mitigate risks effectively, and ensure the integrity of our research.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the foundation of safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction quenching.

Structural and General Information

This compound is a substituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. The "(2S,6S)" designation specifies the stereochemistry at the two chiral centers, indicating that both methyl groups are in a trans configuration relative to each other on the ring.

G cluster_0 a This compound b b

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for 2,6-dimethylmorpholine. It is crucial to note that some data is reported for the general compound or its isomers, as specific data for the (2S,6S) enantiomer is not always available. This highlights the importance of treating the specific isomer with the same, if not greater, level of caution as the well-documented mixture.

PropertyValueSource
Molecular Formula C₆H₁₃NO[2][3][4]
Molecular Weight 115.17 g/mol [2][3][4]
CAS Number 276252-73-4[2][3][4]
Appearance Clear liquid[5][6]
Boiling Point 146.6 - 147 °C at 760 mmHg[4][6]
Melting Point -85 °C (-121 °F)[5][6][7]
Density ~0.935 g/mL at 25 °C
Flash Point 41.5 - 48 °C (106.7 - 118.4 °F) [Closed Cup][8][9]
Water Solubility Miscible / Soluble (≥ 0.1 mg/mL)[5][6][7][9][10]
Vapor Density 4 (Air = 1)[7]

The flash point, falling between 41.5°C and 48°C, is of particular importance.[8][9] This classifies the compound as a flammable liquid, meaning it does not require significant heating to generate vapors that can form an ignitable mixture with air.[5][7] Its vapor is also four times denser than air, indicating that in the event of a spill, vapors will tend to accumulate in low-lying areas, posing a persistent ignition risk.[7]

Section 2: Hazard Identification and Risk Assessment

This compound presents a multi-faceted hazard profile that demands a comprehensive risk assessment before any laboratory work commences. The primary risks are its flammability, corrosivity, and acute toxicity upon contact or ingestion.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage

(Source: Aggregated from multiple suppliers and databases)[2][5][9][11]

The classification as "Skin Corrosion, Category 1B" is critical; it signifies that the material can cause irreversible damage to the skin after exposure.[2][9] This is a more severe classification than simple irritation and underscores the necessity of stringent personal protective equipment (PPE) protocols.

Toxicological Profile
  • Dermal (Skin) Contact: The compound is harmful if absorbed through the skin and can cause severe chemical burns.[9][10] The amine functional group contributes to its corrosive nature, allowing it to readily damage tissue.

  • Ocular (Eye) Contact: Direct contact will cause serious, potentially irreversible eye damage.[5][9][10] The corrosive properties necessitate immediate and prolonged irrigation if an exposure occurs.

  • Ingestion: It is harmful if swallowed, capable of causing severe burns to the gastrointestinal tract.[9][10]

  • Inhalation: Vapors can cause chemical burns to the respiratory tract.[10] Symptoms may include a burning sensation, coughing, and shortness of breath.[10]

Reactivity and Stability
  • Stability: The compound is stable under recommended storage conditions.[9][10]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[7][9] Reactions with these materials can be exothermic and violent.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon monoxide/dioxide.[9][10]

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system. Adherence to each step is critical for establishing a safe operating environment.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to handle the material within a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood provides essential ventilation to prevent the accumulation of flammable and toxic vapors in the laboratory workspace. All equipment used for handling, including balances for weighing, should be located within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10][12]

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A layered approach to PPE is required:

  • Body Protection: Wear a chemically resistant apron over a flame-resistant lab coat.

  • Hand Protection: Use appropriate protective gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[8] Given the corrosive nature of the compound, consider double-gloving. Contaminated gloves must be disposed of properly; do not reuse them.

  • Eye/Face Protection: Wear tightly fitting safety goggles.[8] Due to the severe eye damage risk, a full-face shield must be worn over the goggles during any transfer or reaction setup/workup procedure.

  • Respiratory Protection: For weighing and transfers, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended to prevent inhalation of vapors.[5]

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary glassware and equipment.

  • Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[8][12]

    • Use spark-proof tools for all operations.[9][10]

    • Slowly dispense the required amount of liquid using a syringe or cannula technique for transfers between sealed vessels. For transfers to open vessels, pour slowly to minimize splashing.

  • During Reaction: Keep the reaction vessel clearly labeled and ensure it remains within the fume hood. Maintain negative pressure in the hood at all times.

  • Post-Handling: Tightly close the source container.[9][10] Decontaminate any surfaces that may have been exposed. Wash hands thoroughly with soap and water after removing gloves.[9]

G start Start: Prepare for Handling eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->eng_controls ppe Don Appropriate PPE (Face Shield, Chem-Resistant Apron, Gloves) eng_controls->ppe retrieve Retrieve Compound from Storage ppe->retrieve ground Ground and Bond Containers retrieve->ground dispense Dispense Using Spark-Proof Tools (Inside Fume Hood) ground->dispense close_store Securely Close Container and Return to Storage dispense->close_store decontaminate Decontaminate Work Area and Equipment close_store->decontaminate dispose_waste Dispose of Contaminated Waste (Gloves, Tips) Properly decontaminate->dispose_waste wash Remove PPE and Wash Hands dispose_waste->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound.

Section 4: Storage and Waste Management

Storage Protocol

Improper storage is a common cause of laboratory incidents.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][10] A storage temperature of 4°C is recommended.[3]

  • Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture.[9][10]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[9][10][13]

Waste Disposal

All waste containing this compound is considered hazardous.

  • Containers: Collect all liquid waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, sealed hazardous waste container for disposal.[5][7]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[8]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush skin with plenty of water and soap for at least 15 minutes.[8][10] Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting.[10][13] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[10]

Spill Response

G spill Spill Occurs is_major Is the spill large or uncontained? spill->is_major evacuate Evacuate Immediate Area Alert EH&S / Emergency Services Isolate the Area is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No extinguish Remove All Ignition Sources is_trained->extinguish Yes contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) cleanup Use Spark-Proof Tools to Collect Absorbed Material into a Sealed Hazardous Waste Container contain->cleanup extinguish->contain decontaminate Decontaminate Spill Area with Soap and Water Solution cleanup->decontaminate end Procedure Complete decontaminate->end

Caption: Decision-making workflow for spill response.

Fire Response
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8][9][10] Water spray can be used to cool fire-exposed containers.[9]

  • Firefighter Protection: A self-contained breathing apparatus (SCBA) and full protective gear are mandatory.[8][10]

  • Explosion Hazard: Vapors can form explosive mixtures with air.[13] Containers may explode when heated.[9] If a tank or large container is involved, isolate the area for 800 meters (1/2 mile) in all directions.[7]

Section 6: Applications in Research and Development

Understanding the utility of this compound provides context for its handling. It is primarily used as an optically pure compound in asymmetric synthesis. For instance, it can act as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction, and is later removed. This application is vital in drug discovery, where a single enantiomer of a drug often provides the desired therapeutic effect while the other may be inactive or even harmful. It is also used as an intermediate in the synthesis of more complex pharmaceutical ingredients.[1]

By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the unique chemical properties of this compound to advance the frontiers of science and medicine.

References

Methodological & Application

Application Notes & Protocols: (2S,6S)-2,6-Dimethylmorpholine as a C₂-Symmetric Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Logic of C₂-Symmetric Auxiliaries

In the landscape of asymmetric synthesis, the ability to predictably control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereochemical guides that, once their purpose is served, can be cleaved and recycled.[1] Among the various classes of auxiliaries, those possessing C₂-symmetry, such as (2S,6S)-2,6-dimethylmorpholine, offer distinct advantages. The inherent symmetry simplifies the stereochemical environment by rendering the two faces of a prochiral enolate diastereotopic in a highly predictable manner. The two methyl groups act as stereochemical gatekeepers, effectively shielding one face of the reactive intermediate and directing the approach of an electrophile to the opposite, less hindered face.

This guide provides an in-depth exploration of this compound as a chiral auxiliary. We will move beyond mere procedural lists to explain the causal relationships behind experimental choices, offering protocols that are not just recipes, but self-validating systems grounded in mechanistic understanding.

Core Principle: Diastereoselective Enolate Formation and Reaction

The entire strategy hinges on the formation of a chiral N-acyl morpholine, which serves as the precursor to a chiral enolate. The C₂-symmetry of the auxiliary directs the stereochemical outcome of subsequent reactions. The general workflow is a three-stage process: attachment of the auxiliary, diastereoselective functionalization, and removal of the auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Asymmetric Synthesis cluster_2 Stage 3: Auxiliary Cleavage A Carboxylic Acid (R-COOH) C N-Acyl Morpholine (Prochiral Substrate) A->C Amide Coupling (e.g., DCC, EDC) B This compound B->C D Deprotonation (e.g., LDA, -78 °C) C->D E Chiral Enolate (C₂-Symmetric) D->E G Diastereomerically Enriched Product E->G Facial Attack F Electrophile (E+) F->G H Cleavage (e.g., LiAlH₄, hydrolysis) G->H I Chiral Product (e.g., Alcohol, Acid) H->I J Recovered Auxiliary H->J

Caption: General workflow for using this compound.

Application I: Asymmetric Alkylation for the Synthesis of α-Chiral Carboxylic Acid Derivatives

The asymmetric alkylation of enolates is a cornerstone of C-C bond formation. By employing an amide derived from this compound, we can synthesize α-substituted carboxylic acids with high enantiomeric purity.

Mechanistic Rationale for Stereocontrol

Upon deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), a lithium enolate is formed. The C₂-symmetry of the morpholine ring forces the enolate into a conformation where one face is sterically shielded by the two pseudo-axial methyl groups. The lithium cation is believed to chelate to both the enolate oxygen and the morpholine oxygen, creating a rigid, planar, six-membered ring transition state. This conformation exposes one face of the enolate double bond for attack.

Caption: Proposed chelated transition state for alkylation.

Experimental Protocols

Protocol 3.2.1: Synthesis of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the N-propanoyl amide.

Protocol 3.2.2: Asymmetric Alkylation

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

  • Cool the LDA solution back to -78 °C.

  • Add a solution of N-propanoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or as a solution in THF.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product before purification by chromatography.

Data Summary (Expected Results)

The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile.

EntryElectrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)
1Benzyl Bromide>95:585-95
2Iodomethane>90:1080-90
3Allyl Bromide>95:585-95
4Isopropyl Iodide~85:1560-70

Note: These are representative values based on analogous systems. Actual results require experimental validation.

Application II: Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of boron enolates of chiral morpholine amides often provides high levels of diastereoselectivity, favoring the syn-aldol product.[2]

Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome is rationalized by the Zimmerman-Traxler closed, chair-like transition state model. The boron enolate, formed by reaction with a dialkylboron triflate and a tertiary amine, reacts with an aldehyde. To minimize 1,3-diaxial interactions, the aldehyde substituent (R') will preferentially occupy an equatorial position, leading to the observed syn diastereomer. The C₂-symmetry of the morpholine auxiliary dictates the absolute stereochemistry.

References

Application Notes and Protocols: (2S,6S)-2,6-Dimethylmorpholine for Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Asymmetric Synthesis

(2S,6S)-2,6-Dimethylmorpholine is a C₂-symmetric chiral amine that has emerged as a powerful and versatile chiral auxiliary in modern organic synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high selectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of this compound stems from its rigid, chair-like conformation and the steric hindrance provided by the two methyl groups. When coupled with a carboxylic acid to form an N-acyl derivative (an amide), the molecule provides a highly defined and predictable steric environment. This environment effectively shields one face of the corresponding enolate, forcing electrophiles to approach from the less hindered face, thereby achieving high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[2] Its structural simplicity and stability make it an attractive alternative to other well-known auxiliaries.

This guide provides a comprehensive overview of the principles, safety considerations, and detailed experimental protocols for employing this compound in key enantioselective transformations.

Critical Safety and Handling Protocols

cis-2,6-Dimethylmorpholine is a flammable, corrosive, and harmful chemical. Adherence to strict safety protocols is mandatory.[3][4]

Hazard Identification:

  • H226: Flammable liquid and vapor.[3]

  • H302 + H312: Harmful if swallowed or in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures & Handling:

  • Engineering Controls: Always handle cis-2,6-dimethylmorpholine in a certified chemical fume hood to avoid inhalation of vapors.[5] The work area must be equipped with an eyewash station and a safety shower.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[6]

    • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[7]

  • Handling & Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[4][7]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

    • The compound can be air-sensitive; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[3]

  • Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[6]

Principle of Operation: The Chiral Amide Approach for Stereocontrol

The core strategy involves the formation of an N-acyl derivative of this compound. This amide serves as the key intermediate for stereoselective enolate formation.

  • Acylation: The chiral morpholine is acylated with a prochiral carboxylic acid derivative (typically an acyl chloride or anhydride) to form a stable amide.

  • Enolate Formation: The α-proton of the acyl group is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). This step is crucial and is performed at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting lithium or sodium enolate adopts a rigid, chelated Z-conformation.

  • Facial-Selective Reaction: The C₂-symmetry and the pseudo-axial methyl groups of the morpholine ring effectively block one face of the planar enolate. This steric blockade forces an incoming electrophile (E⁺) to attack from the opposite, less-hindered face.

  • Diastereoselective Product Formation: The reaction yields a product with a newly formed stereocenter, with a high preference for one diastereomer.

  • Auxiliary Cleavage: The amide bond is subsequently hydrolyzed (under acidic or basic conditions) or reductively cleaved to release the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while regenerating the this compound auxiliary.

Mechanism_of_Stereocontrol cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Cleavage Acyl Prochiral Acyl Source (R-COCl) Amide N-Acyl Amide Intermediate Acyl->Amide Aux (2S,6S)-2,6-Dimethyl- morpholine Aux->Amide Base Base (LDA) -78 °C Amide->Base Enolate Chelated (Z)-Enolate (Top face blocked) Base->Enolate Deprotonation Electrophile Electrophile (E+) Enolate->Electrophile Product Diastereomerically Enriched Product Electrophile->Product Attack from less-hindered face FinalProduct Enantiopure Product Product->FinalProduct Hydrolysis/ Reduction RecoveredAux Recovered Auxiliary

Caption: General mechanism for enantioselective synthesis using the morpholine auxiliary.

Experimental Workflow & Protocols

The following diagram outlines the general experimental sequence for a typical asymmetric alkylation.

Experimental_Workflow Start Starting Materials: Chiral Auxiliary & Prochiral Acid Chloride Acylation Step 1: Acylation (e.g., DMAP, CH2Cl2) Start->Acylation Purify1 Workup & Purification (Chromatography) Acylation->Purify1 Enolate Step 2: Enolate Formation (LDA, THF, -78°C) Purify1->Enolate Alkylation Step 3: Alkylation (Alkyl Halide, -78°C to RT) Enolate->Alkylation Purify2 Workup & Purification (Chromatography) Alkylation->Purify2 Cleavage Step 4: Auxiliary Cleavage (e.g., LiOH, H2O2) Purify2->Cleavage Separate Separation Cleavage->Separate Product Final Chiral Product Separate->Product Auxiliary Recovered Auxiliary Separate->Auxiliary

Caption: Standard workflow for an asymmetric alkylation reaction.

Protocol 1: Diastereoselective Alkylation of an N-Propionyl Morpholine

This protocol details the synthesis of an enantiomerically enriched carboxylic acid via diastereoselective alkylation, a foundational method for creating chiral centers.[2]

Step A: Acylation of this compound

  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq.), anhydrous dichloromethane (DCM, ~0.2 M), and triethylamine (1.5 eq.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq.) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting morpholine is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-propionyl-(2S,6S)-2,6-dimethylmorpholine.

Step B: Diastereoselective Alkylation

  • To a flame-dried, three-neck flask under argon, add the purified N-propionyl morpholine (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or titrated solution in THF/hexanes) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation. The solution should turn a pale yellow color.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours. The optimal time may vary depending on the electrophile. The reaction can be slowly allowed to warm to -20 °C overnight.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then partition between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR analysis of the crude mixture.

Step C: Auxiliary Cleavage to Carboxylic Acid

  • Dissolve the purified, alkylated product (1.0 eq.) in a mixture of THF and water (3:1, ~0.15 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (LiOH, 2.0 eq.) in water.

  • Stir vigorously at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5.0 eq.) and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with aqueous HCl (e.g., 1 M).

  • Extract the mixture with ethyl acetate (3x). The desired carboxylic acid will be in the organic phase. The protonated chiral auxiliary will remain in the aqueous phase.

  • To recover the auxiliary, basify the aqueous layer with solid NaOH to pH >12 and extract with DCM (3x). Dry the combined DCM extracts over Na₂SO₄ and concentrate to recover the this compound.

  • Dry the combined organic extracts containing the product over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid. Determine enantiomeric excess (ee) by chiral HPLC or by converting the acid to a methyl ester followed by chiral GC analysis.

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes a boron-mediated aldol reaction, which provides excellent control over stereochemistry to generate syn-aldol products.[8][9]

  • To a flame-dried flask under argon, add N-propionyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq.) and anhydrous DCM (~0.2 M).

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq., typically 1.0 M in DCM) dropwise.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour to facilitate boron enolate formation.

  • Re-cool the solution to -78 °C.

  • Add the desired aldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol.

  • Add a 2:1 mixture of methanol and 30% aqueous H₂O₂ and stir vigorously at 0 °C for 1 hour to oxidize the boron species.

  • Remove most of the organic solvents under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis.

  • The auxiliary can be cleaved using methods similar to those described in Protocol 1, or via other literature procedures, to yield the chiral β-hydroxy acid or a related derivative.

AldehydeRepresentative YieldRepresentative Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85-95%>98:2
Benzaldehyde80-90%>95:5
Propionaldehyde82-92%>97:3
Note: Yields and selectivities are illustrative and based on typical outcomes for related chiral auxiliary systems. Actual results may vary.[8]

References

Applications of (2S,6S)-2,6-Dimethylmorpholine in Pharmaceutical Ingredient Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2S,6S)-2,6-Dimethylmorpholine in Chiral Synthesis

This compound is a chiral cyclic amine that has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical ingredients. Its C2-symmetric chiral scaffold provides a powerful tool for chemists to control stereochemistry during the synthesis of enantiomerically pure compounds. The morpholine ring itself is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] This guide provides a detailed overview of the applications of this compound, focusing on its utility as a chiral auxiliary for the synthesis of α-substituted carboxylic acids and as a key structural component in bioactive molecules. We will delve into the underlying principles of stereochemical control, provide detailed experimental protocols, and discuss its role in the synthesis of important classes of pharmaceutical agents.

Safety and Handling of this compound

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. It is a flammable liquid and vapor, and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[2]

Key Safety Information:

Hazard StatementPrecautionary Measures
H226: Flammable liquid and vapour[2]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
H302+H312: Harmful if swallowed or in contact with skin[2]P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
H314: Causes severe skin burns and eye damage[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[2][3] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Application I: this compound as a Chiral Auxiliary for Asymmetric α-Alkylation of Carboxylic Acids

One of the most powerful applications of this compound is its use as a recoverable chiral auxiliary to direct the stereoselective α-alkylation of carboxylic acids. The general strategy involves the formation of a chiral amide, followed by diastereoselective enolate formation and alkylation, and subsequent hydrolysis to yield the enantiomerically enriched α-substituted carboxylic acid.

Principle of Stereochemical Control

The C2-symmetry of the this compound auxiliary provides a well-defined chiral environment. Upon formation of the N-acyl derivative and subsequent deprotonation to form the enolate, the two methyl groups on the morpholine ring effectively shield one face of the enolate. This steric hindrance directs the incoming electrophile (alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.

G cluster_0 Asymmetric α-Alkylation Workflow A Carboxylic Acid (R-COOH) C N-Acyl-(2S,6S)-2,6-dimethylmorpholine (Chiral Amide) A->C Amide Formation B This compound B->C D Diastereoselective Alkylation C->D 1. Deprotonation (LDA) 2. Electrophile (R'-X) E Alkylated Chiral Amide D->E F Hydrolysis E->F Acid or Base G α-Substituted Carboxylic Acid (Enantiomerically Enriched) F->G H Recovered Chiral Auxiliary F->H

Caption: Workflow for asymmetric α-alkylation using this compound.

Detailed Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid

This protocol details the synthesis of (S)-2-phenylpropanoic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), using this compound as a chiral auxiliary.

Step 1: Synthesis of N-(Phenylacetyl)-(2S,6S)-2,6-dimethylmorpholine

  • To a solution of phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to afford the crude phenylacetyl chloride.

  • Dissolve the crude acid chloride in DCM (0.5 M) and cool to 0 °C.

  • Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acyl morpholine.

Step 2: Diastereoselective Alkylation

  • To a solution of N-(phenylacetyl)-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purification by flash chromatography may be performed if necessary.

Step 3: Hydrolysis and Recovery of the Auxiliary

  • To a solution of the alkylated amide from Step 2 in a mixture of acetic acid and water (3:1 v/v), add concentrated sulfuric acid (5.0 eq).

  • Heat the reaction mixture at reflux (approximately 100 °C) for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to isolate the (S)-2-phenylpropanoic acid.

  • Basify the aqueous layer with 6 M NaOH to pH > 12 and extract with DCM to recover the this compound auxiliary.

  • The acidic extracts containing the product can be washed with brine, dried, and concentrated. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Expected Results:

StepProductTypical YieldDiastereomeric/Enantiomeric Excess
1N-(Phenylacetyl)-(2S,6S)-2,6-dimethylmorpholine>90%N/A
2N-((S)-2-Phenylpropionyl)-(2S,6S)-2,6-dimethylmorpholine85-95%>95% de
3(S)-2-Phenylpropanoic Acid>80%>95% ee

Application II: this compound as a Chiral Building Block in Pharmaceutical Synthesis

While not a direct precursor in some of the most widely known drugs containing a morpholine ring, this compound and its derivatives are valuable chiral building blocks for the synthesis of various biologically active compounds. The defined stereochemistry at the C2 and C6 positions can be used to impart specific three-dimensional conformations to the final molecule, which is often crucial for target binding and pharmacological activity.

Example: Synthesis of Neurokinin-1 (NK1) Receptor Antagonist Analogs

The morpholine moiety is a key feature in several potent NK1 receptor antagonists, such as Aprepitant.[5] Although many synthetic routes to Aprepitant construct the morpholine ring de novo, the use of chiral morpholine derivatives as starting materials or key intermediates in the synthesis of novel NK1 receptor antagonists has been explored.[4]

G cluster_1 Role in Bioactive Molecule Synthesis A This compound B Functionalization/ Derivatization A->B C Chiral Morpholine Intermediate B->C D Coupling with other Synthons C->D E Bioactive Molecule (e.g., NK1 Antagonist Analog) D->E

Caption: General scheme for the use of this compound as a chiral building block.

Conceptual Protocol: Synthesis of a Chiral Morpholine Intermediate for API Synthesis

This conceptual protocol outlines the N-alkylation of this compound, a common step to incorporate this chiral scaffold into a larger molecule.

Materials:

  • This compound

  • Electrophile (e.g., a substituted benzyl bromide)

  • A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the base (1.5 eq) in the chosen solvent (0.5 M), add the electrophile (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by an appropriate method, such as column chromatography or crystallization, to yield the N-substituted chiral morpholine derivative.

This intermediate can then be carried forward through further synthetic steps to the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable asset in the toolbox of the synthetic and medicinal chemist. Its utility as a robust and highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids provides a reliable method for introducing chirality with high stereocontrol. Furthermore, its incorporation as a chiral building block allows for the construction of complex molecular architectures with defined three-dimensional structures, which is of paramount importance in modern drug discovery. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to leverage the unique properties of this compound in their pursuit of novel and effective pharmaceutical agents.

References

Introduction: The Imperative for Chiral Amines and the Role of (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to the Synthesis of Chiral Amines Utilizing (2S,6S)-2,6-Dimethylmorpholine as a Chiral Directing Group

For Researchers, Scientists, and Professionals in Drug Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The specific stereochemistry of an amine can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for asymmetric amine synthesis is a cornerstone of modern medicinal chemistry.[3]

Among the various strategies for achieving enantioselective synthesis, the use of chiral auxiliaries remains a powerful and reliable approach.[4][5][6][7] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[8] After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

This guide details the application of this compound, a C2-symmetric chiral auxiliary, for the asymmetric synthesis of α-substituted chiral amines. The presence of the two methyl groups at the C2 and C6 positions creates a well-defined chiral environment that can effectively bias the approach of reagents to one face of a reactive intermediate. While a variety of chiral auxiliaries have been successfully employed in asymmetric synthesis, this compound offers a unique combination of structural rigidity and predictable stereochemical control.

The Principle of Stereodirection: Mechanistic Insights

The efficacy of this compound as a chiral directing group stems from its ability to form a rigid, conformationally constrained system upon N-acylation. The two methyl groups, oriented in a cis-relationship, effectively block one face of the molecule. When the N-acyl derivative is deprotonated to form an enolate, the lithium cation is thought to chelate with the enolate oxygen and the morpholine oxygen, creating a rigid five-membered ring structure. This chelation, in concert with the steric hindrance imposed by the C6-methyl group, directs the approach of an incoming electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation.

G cluster_0 Proposed Transition State for Diastereoselective Alkylation N-Acylthis compound N-Acyl Derivative LDA LDA (Base) N-Acylthis compound->LDA Deprotonation Chelated Enolate Rigid Chelated Enolate N-Acylthis compound->Chelated Enolate Formation Electrophile Electrophile (R-X) Chelated Enolate->Electrophile Facial Bias by C6-Methyl Group Alkylated Product Diastereomerically Enriched Product Chelated Enolate->Alkylated Product Alkylation

Caption: Proposed mechanism of stereodirection.

Experimental Protocols

Part A: Synthesis of the N-Acyl-(2S,6S)-2,6-dimethylmorpholine Derivative

This protocol describes the coupling of a carboxylic acid with this compound to form the corresponding amide, which serves as the substrate for the diastereoselective alkylation.

Materials:

  • Carboxylic acid (R-CH2-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM (approximately 0.1 M concentration of the carboxylic acid).

  • Add DIPEA (2.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting materials.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(2S,6S)-2,6-dimethylmorpholine derivative.

Part B: Diastereoselective α-Alkylation of the N-Acyl Morpholine

This protocol details the enolization and subsequent alkylation of the N-acyl morpholine to introduce a new stereocenter.

Materials:

  • N-acyl-(2S,6S)-2,6-dimethylmorpholine derivative

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (R'-X)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Syringes and needles

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-acyl-(2S,6S)-2,6-dimethylmorpholine derivative (1.0 equiv) and dissolve it in anhydrous THF (approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Electrophile (R'-X)Expected Major DiastereomerTypical Diastereomeric Ratio (d.r.)
Methyl iodide(S)>95:5
Ethyl iodide(S)>95:5
Benzyl bromide(S)>98:2
Allyl bromide(S)>95:5
Part C: Cleavage of the Chiral Auxiliary to Yield the Chiral Amine

This protocol describes the removal of the this compound auxiliary to liberate the desired chiral amine.

Materials:

  • α-Alkylated N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask under an inert atmosphere, add LiAlH₄ (3.0 equiv) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the α-alkylated N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench it carefully by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral amine. The recovered this compound can often be re-isolated from the reaction mixture.

  • Purify the chiral amine by appropriate methods (e.g., distillation, chromatography, or salt formation).

Overall Workflow

G Start Carboxylic Acid + This compound Acylation Part A: Acylation (EDC, HOBt, DIPEA) Start->Acylation N_Acyl N-Acyl Derivative Acylation->N_Acyl Alkylation Part B: Diastereoselective Alkylation (1. LDA, -78 °C; 2. R'-X) N_Acyl->Alkylation Alkylated_Product α-Alkylated Product Alkylation->Alkylated_Product Cleavage Part C: Auxiliary Cleavage (LiAlH4) Alkylated_Product->Cleavage Final_Product Chiral Amine Cleavage->Final_Product Auxiliary_Recovery Recovered Auxiliary Cleavage->Auxiliary_Recovery

Caption: Workflow for chiral amine synthesis.

Conclusion

The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of α-substituted chiral amines. The protocols outlined in this guide are designed to be robust and adaptable to a range of substrates. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture during the enolization and alkylation steps. With its predictable stereochemical outcomes and the potential for auxiliary recovery, this methodology represents a valuable tool for researchers and professionals in the field of drug discovery and development.

References

Application Note & Protocol: The Central Role of (2S,6S)-2,6-dimethylmorpholine in the Stereoselective Synthesis of the Fungicide Fenpropimorph

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of the synthesis of fenpropimorph, a systemic morpholine fungicide critical to modern agriculture. We focus on the pivotal role of its core heterocyclic structure, specifically the (2S,6S)-2,6-dimethylmorpholine isomer, as a chiral building block. This document elucidates the stereoselective synthesis of this key intermediate and its subsequent N-alkylation to yield fenpropimorph. Detailed, field-proven protocols are provided for researchers, chemists, and drug development professionals, alongside a discussion of the mechanistic rationale behind the synthetic strategy and the profound impact of stereochemistry on fungicidal efficacy.

Introduction: Stereochemistry in Agrochemical Design

Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a highly effective systemic fungicide used predominantly for the control of powdery mildew and rusts in cereal crops.[1][2] Its fungicidal activity stems from the disruption of the ergosterol biosynthetic pathway in fungi, an essential process for maintaining the integrity of the fungal cell membrane.[2][3] Fenpropimorph achieves this by inhibiting two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[2][4]

The biological efficacy of many agrochemicals is intrinsically linked to their three-dimensional structure. In the case of fenpropimorph, the relative orientation of the two methyl groups on the morpholine ring is of paramount importance. The fungicidal action is principally attributed to the cis-isomer of 2,6-dimethylmorpholine.[5] While commercial fenpropimorph is typically a racemic mixture, the synthesis relies on the diastereoselective production of the cis-2,6-dimethylmorpholine backbone.[6] Utilizing the enantiomerically pure (2S,6S) form allows for the synthesis of specific stereoisomers of the final product, enabling advanced structure-activity relationship (SAR) studies and potentially leading to the development of more potent and selective agrochemicals.[7]

This guide details the synthesis and application of this compound as a foundational chiral building block in the construction of fenpropimorph.

Synthesis of the Chiral Core: this compound

The synthesis of pharmaceuticals and agrochemicals often relies on the availability of chiral intermediates that serve as building blocks.[8] The most common industrial route to cis-2,6-dimethylmorpholine involves the acid-catalyzed cyclization and dehydration of diisopropanolamine. This method favors the formation of the thermodynamically more stable cis-diastereomer.

Causality Behind the Protocol: Why Sulfuric Acid-Mediated Cyclization?

The choice of concentrated sulfuric acid serves a dual purpose: it acts as a catalyst to protonate the hydroxyl groups, turning them into good leaving groups (water), and as a powerful dehydrating agent, driving the equilibrium towards the cyclized product. The reaction proceeds through a series of protonation and intramolecular SN2 substitution steps. The preference for the cis product is a result of thermodynamic equilibration, where the diequatorial arrangement of the methyl groups in the chair conformation of the cis-isomer is sterically favored over the axial-equatorial arrangement of the trans-isomer.

Protocol 1: Synthesis of cis-2,6-dimethylmorpholine

Materials:

  • Diisopropanolamine (1,1'-iminobis(propan-2-ol))

  • Sulfuric acid (98%)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • Equip a reactor with a mechanical stirrer, dropping funnel, and a distillation setup.

  • Carefully and simultaneously, meter diisopropanolamine and an excess of 98% sulfuric acid (molar ratio of approximately 1:2 to 1:3) into the reactor.[5][9] The exothermic reaction will cause the temperature to rise; maintain control to allow a steady increase to 150-170°C.

  • Once the addition is complete, heat the reaction mixture to 180°C for 3-5 hours. Water generated during the cyclization will distill off.[9]

  • Cool the reaction mixture to below 50°C. Very cautiously, neutralize the mixture by adding 50% sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step is highly exothermic and requires efficient cooling.

  • The product, cis-2,6-dimethylmorpholine, will separate as an organic layer. Extract the aqueous layer with toluene to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure cis-2,6-dimethylmorpholine.

Validation:

  • NMR Spectroscopy: Confirm the cis configuration by analyzing the coupling constants and chemical shifts of the ring protons in the ¹H NMR spectrum.

  • Gas Chromatography (GC): Determine the ratio of cis to trans isomers. Yields of >90% with a cis:trans ratio of >85:15 are typically achieved under optimized conditions.[5]

Core Synthesis: Fenpropimorph via N-Alkylation

The final step in the synthesis of fenpropimorph is the N-alkylation of the this compound ring with a suitable alkylating agent. This reaction forms the crucial C-N bond that connects the heterocyclic core to the substituted propyl side-chain. One common industrial method involves reacting the morpholine with a pre-synthesized intermediate, such as 1-(4-tert-butylphenyl)-2-methyl-3-chloropropane.[10]

Workflow for Fenpropimorph Synthesis

The overall synthetic pathway can be visualized as a two-stage process: preparation of the alkylating agent and the final coupling reaction.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation A p-tert-butyl-β-methyl- phenylpropanol Intermediate 3-(4-tert-butylphenyl)- 2-methylpropyl chloride A->Intermediate Chlorination B Thionyl Chloride (SOCl₂) B->Intermediate C This compound Product Fenpropimorph C->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Intermediate->Product Sₙ2 Reaction

Caption: Synthetic workflow for Fenpropimorph production.

Protocol 2: N-Alkylation of this compound

Materials:

  • This compound (1.0 eq.)

  • 3-(4-tert-butylphenyl)-2-methylpropyl chloride (1.05 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (CH₃CN)

  • Potassium iodide (KI) (catalytic amount)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Add anhydrous acetonitrile to dissolve/suspend the reactants (approx. 10 mL per mmol of the morpholine).

  • Begin stirring and add 3-(4-tert-butylphenyl)-2-methylpropyl chloride to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) for 8-16 hours. The catalytic KI facilitates the reaction by in-situ formation of the more reactive alkyl iodide.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting morpholine is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude fenpropimorph.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield the final product as a colorless to yellowish oil.

Rationale for Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base sufficient to neutralize the HCl generated during the SN2 reaction, driving the reaction to completion.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions without interfering with the nucleophile.

  • Catalyst (KI): The Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide, accelerates the rate of N-alkylation.

Quantitative Data & Product Characterization

Successful synthesis requires rigorous analytical validation. The following table summarizes key parameters for the synthesis and characterization of fenpropimorph.

ParameterTypical Value/ResultMethod of Analysis
Reaction Yield 85-95% (N-alkylation step)Gravimetric analysis
Purity >95%GC-FID, HPLC-UV
¹H NMR (CDCl₃, δ) Signals corresponding to tert-butyl group (~1.3 ppm), morpholine methyls, aliphatic chain protons, and aromatic protons (~7.0-7.3 ppm) will be present. The integration will match the C₂₀H₃₃NO formula.¹H NMR Spectroscopy
¹³C NMR (CDCl₃, δ) Signals confirming all 20 unique carbon environments.¹³C NMR Spectroscopy
Mass Spectrum (EI) Molecular Ion (M⁺) peak at m/z = 303.49.Mass Spectrometry (GC-MS)
Stereoisomeric Purity Determined by chiral chromatography. The final product will be a mixture of two diastereomers due to the racemic center on the propyl side chain.Chiral HPLC or Chiral GC

Mechanism of Action: A Stereochemical Perspective

Fenpropimorph's efficacy is derived from its ability to mimic high-energy carbocationic intermediates in the sterol biosynthesis pathway, thereby competitively inhibiting the target enzymes.[3] The specific three-dimensional arrangement of the cis-2,6-dimethylmorpholine ring and the N-propylphenyl substituent is critical for optimal binding to the active sites of sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.

G Lanosterol Lanosterol Intermediate1 Intermediate1 Lanosterol->Intermediate1 Multiple Steps Intermediate2 Intermediate2 Intermediate1->Intermediate2 Sterol Δ¹⁴-reductase (ERG24) Intermediate3 Intermediate3 Intermediate2->Intermediate3 Sterol Δ⁸→Δ⁷-isomerase (ERG2) Ergosterol Ergosterol Intermediate3->Ergosterol Further Steps Fenpropimorph Fenpropimorph Fenpropimorph->Intermediate2 INHIBITS Fenpropimorph->Intermediate3 INHIBITS

Caption: Inhibition points of Fenpropimorph in the fungal ergosterol pathway.

The cis configuration ensures that the bulky N-alkyl substituent and the two methyl groups are positioned in a way that maximizes favorable interactions within the enzyme's hydrophobic binding pocket. Any deviation, such as the use of the trans-isomer, would alter this spatial arrangement, leading to a significant reduction in binding affinity and, consequently, a loss of fungicidal activity. This underscores the principle that biological activity is not merely a function of chemical composition but is critically dependent on precise molecular geometry.

Conclusion

The synthesis of the fungicide fenpropimorph serves as an exemplary case study on the importance of stereocontrol in the development of modern agrochemicals. This compound is not merely a structural component but a carefully selected chiral building block that dictates the optimal conformation of the final active ingredient for potent biological activity. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers engaged in the synthesis of morpholine-based compounds, highlighting the synergy between stereoselective synthesis and a deep understanding of the biological target.

References

Application Notes and Protocols: Scale-up Synthesis and Process Development for (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,6S)-2,6-dimethylmorpholine is a critical chiral building block in modern pharmaceuticals, notably in the synthesis of potent drug candidates.[1][2] Its stereochemically defined structure is essential for achieving desired pharmacological activity and minimizing off-target effects. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the scalable synthesis of enantiomerically pure this compound. We detail two primary strategic approaches: a classical industrial method involving racemic synthesis followed by diastereomeric resolution, and a modern asymmetric synthesis route. This guide emphasizes the causality behind procedural choices, process optimization parameters, scale-up considerations, and detailed, self-validating experimental protocols.

Introduction: The Significance of this compound

Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals.[3] The specific stereoisomer of a drug molecule often dictates its efficacy and safety profile. This compound, the cis-isomer, serves as a key intermediate in the synthesis of various biologically active compounds, including p38α MAP kinase inhibitors for autoimmune diseases and potent agonists and antagonists for 5-HT4 receptors.[1]

The challenge in producing this molecule lies not in the formation of the morpholine ring itself, but in controlling the stereochemistry at the C2 and C6 positions to exclusively yield the (S,S) enantiomer. This guide outlines robust and scalable methodologies to achieve this goal, addressing the practical challenges of industrial production.

Strategic Overview: Pathways to Enantiopure this compound

Two principal strategies dominate the synthesis of single-enantiomer chiral amines: racemic synthesis followed by resolution, and direct asymmetric synthesis. The choice between them is often a balance of cost, throughput, technological capability, and waste management.

dot digraph "Synthetic_Strategies" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_start" { label="Starting Material"; bgcolor="#F1F3F4"; Start [label="Diisopropanolamine", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_route1" { label="Route 1: Racemic Synthesis & Resolution"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Racemate [label="Racemic cis-2,6-Dimethylmorpholine\n((2S,6S) and (2R,6R))"]; Resolution [label="Chiral Resolution\n(Diastereomeric Salt\nCrystallization)"]; Product1 [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste [label="Unwanted (2R,6R) Enantiomer\n(Discard or Racemize)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_route2" { label="Route 2: Asymmetric Synthesis"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Precursor [label="Dehydromorpholine\nPrecursor"]; Asymmetric [label="Asymmetric Hydrogenation\n(Chiral Catalyst)"]; Product2 [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> Racemate [label=" H₂SO₄\nΔ (Dehydration)"]; Racemate -> Resolution; Resolution -> Product1 [label="Separation"]; Resolution -> Waste [style=dashed]; Start -> Precursor [label=" Multi-step\n(Not shown)"]; Precursor -> Asymmetric [label=" H₂, [Rh]-Catalyst"]; Asymmetric -> Product2; }

Caption: High-level overview of synthetic strategies for this compound.

Route 1: Racemic Synthesis and Chiral Resolution

This classical approach is often favored in large-scale industrial settings due to its use of inexpensive starting materials and well-established unit operations. It involves two main stages: the synthesis of the racemic cis-isomer mixture and its subsequent separation into individual enantiomers.

Stage 1: Synthesis of Racemic cis-2,6-Dimethylmorpholine

The most direct method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[4]

Causality and Mechanism: Concentrated sulfuric acid serves a dual purpose: it protonates the hydroxyl groups, converting them into good leaving groups (water), and acts as a powerful dehydrating agent, driving the equilibrium towards the cyclized product. The reaction proceeds through a double intramolecular SN2-type reaction. The formation of the thermodynamically more stable cis-isomer is favored over the trans-isomer, especially at elevated temperatures (150-190°C).[4][5]

Process Development Insights: Patented industrial processes have optimized this reaction to maximize both the overall yield and the proportion of the desired cis-isomer.[4][5] Key parameters to control are:

  • Molar Ratio (H₂SO₄:Amine): An excess of sulfuric acid is crucial. Ratios from 1.5:1 to 3.0:1 have been shown to be effective. Higher acid content can increase the cis:trans ratio but may complicate the workup.[4]

  • Temperature and Reaction Time: The reaction is typically run at 150-190°C. This temperature range is a trade-off between achieving a reasonable reaction rate and minimizing side reactions or degradation. Higher temperatures and longer reaction times can push the isomer ratio towards the thermodynamic equilibrium, which favors the cis product.[4]

  • Exotherm Management: The initial mixing of concentrated sulfuric acid and diisopropanolamine is highly exothermic. On a large scale, simultaneous and controlled addition of both reagents into the reactor is a critical safety and process control measure to manage the heat of reaction.[4][5]

Molar Ratio (Amine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1.0 : 1.51805968020[4]
1.0 : 2.01803948416[4]
1.0 : 3.01803918812[4]

Protocol 3.1: Scale-up Synthesis of Racemic cis-2,6-Dimethylmorpholine

Materials:

  • Diisopropanolamine (1.0 mol, 133.19 g)

  • Concentrated Sulfuric Acid (96%, 2.0 mol, 204.18 g, 110.9 mL)

  • Sodium Hydroxide Solution (50% w/w and 20% w/w)

  • Reactor: 1 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnels.

Procedure:

  • Safety First: This protocol involves highly corrosive and exothermic reactions. Ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Reactor Setup: Equip the 1 L reactor for controlled addition and heating.

  • Reagent Addition: Simultaneously meter the diisopropanolamine and concentrated sulfuric acid into the reactor over 60-90 minutes with vigorous stirring. Maintain the internal temperature below 150°C during the addition by controlling the feed rate.

  • Reaction: After the addition is complete, heat the reaction mixture to 180°C and hold for 3 hours. Water will begin to distill off during this period.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with cooling, prepare a 20% sodium hydroxide solution. CAUTION: Slowly and carefully add the acidic reaction mixture to the cooled NaOH solution to neutralize the sulfuric acid. The final pH should be >12. This is a highly exothermic step that requires efficient cooling to keep the temperature below 50°C.

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel. The organic phase (crude 2,6-dimethylmorpholine) will separate. Separate the layers and extract the aqueous phase with a suitable solvent (e.g., toluene or dichloromethane) to recover any dissolved product.

  • Drying and Purification: Combine the organic phases. Dry the crude product by stirring with 50% NaOH solution, which acts as a dehydrating agent.[4] Decant the organic layer and purify by fractional distillation under reduced pressure (boiling point ~142-146°C at atmospheric pressure).[1]

  • Analysis: Analyze the distilled product by Gas Chromatography (GC) to determine chemical purity and the cis/trans isomer ratio. The expected yield is ~94% with an 84:16 cis:trans ratio.[4]

Stage 2: Chiral Resolution of Racemic cis-2,6-Dimethylmorpholine

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[6] For amines, the most common and scalable method is the formation of diastereomeric salts using a chiral acid.[7]

Causality and Mechanism: The racemic amine [(+)-Amine and (-)-Amine] is reacted with a single enantiomer of a chiral resolving agent, for example, (+)-Acid. This creates a mixture of two diastereomeric salts: [(+)-Amine / (+)-Acid] and [(-)-Amine / (+)-Acid]. Diastereomers have different physical properties, including solubility.[7] By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially, while the other remains in solution.

Protocol 3.2: Chiral Resolution via Diastereomeric Salt Crystallization

Materials:

  • Racemic cis-2,6-dimethylmorpholine (1.0 mol, 115.17 g)

  • Chiral resolving agent (e.g., L-(+)-Tartaric Acid, D-(-)-Mandelic Acid) (0.5 - 1.0 mol equivalent)

  • Suitable solvent (e.g., isopropanol, ethanol, ethyl acetate)

  • Sodium Hydroxide solution (e.g., 20% w/w)

Procedure:

  • Salt Formation: Dissolve the racemic cis-2,6-dimethylmorpholine in a suitable solvent (e.g., isopropanol) in a reactor. Heat the solution gently (e.g., 50-60°C). In a separate vessel, dissolve the chiral resolving agent (e.g., L-tartaric acid) in the same solvent and add it slowly to the amine solution.

  • Crystallization: After the addition, allow the mixture to cool slowly to room temperature, then further cool in an ice bath or chiller to maximize crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Isolate the crystallized salt by filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 20% NaOH) until the pH is >12 to deprotonate the amine and break the salt.

  • Extraction and Purification: Extract the liberated free amine with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and distill the amine to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (ee%) of the final product using Chiral HPLC or Chiral GC.

  • Optimization: This process often requires significant optimization of the resolving agent, solvent, stoichiometry, and temperature profile to achieve high yield and high enantiomeric purity.[8] A patent for the resolution of the trans-isomer using mandelic acid suggests this is a viable resolving agent for this class of compounds.[8]

Route 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the waste of the unwanted enantiomer inherent in resolution.[9] A powerful method for this is the transition-metal-catalyzed asymmetric hydrogenation of a prochiral precursor.[10]

Causality and Mechanism: This approach involves the hydrogenation of an unsaturated precursor, such as a 2,6-dimethyl-dehydromorpholine, using a catalyst composed of a transition metal (e.g., Rhodium, Iridium) and a chiral ligand. The chiral ligand creates a three-dimensional chiral environment around the metal center. This environment forces the substrate to bind in a specific orientation, such that hydrogen is delivered preferentially to one face of the double bond, leading to the formation of one enantiomer in excess.[10][11]

Protocol 4.1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

Materials:

  • N-protected 2,6-dimethyl-dehydromorpholine substrate (1.0 mol)

  • Chiral Catalyst: e.g., [Rh(cod)₂]SbF₆ with a chiral bisphosphine ligand (e.g., SKP) (0.5 - 1 mol%)[10]

  • Solvent: Degassed Dichloromethane (DCM) or other suitable aprotic solvent.

  • Hydrogen Gas (High Purity)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and inerted (purged with nitrogen or argon).

  • Catalyst and Substrate Loading: In an inert atmosphere (glovebox), charge the reactor with the dehydromorpholine substrate, the chiral catalyst, and the degassed solvent.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas several times before pressurizing to the desired pressure (e.g., 30-50 atm). Begin stirring and maintain the reaction at the target temperature (e.g., room temperature) for 12-24 hours.

  • Workup: Once the reaction is complete (monitored by TLC or GC/MS), carefully vent the hydrogen pressure and purge the reactor with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove the catalyst. If an N-protecting group was used, it must be removed in a subsequent step.

  • Analysis: Determine the yield and enantiomeric excess (ee%) by Chiral HPLC or GC. Published methods for similar substrates report excellent yields and enantioselectivities (up to 99% ee).[10][11]

Scale-up Considerations:

  • Catalyst Cost and Recovery: Chiral ligands and rhodium precursors are expensive. Catalyst loading must be minimized, and recovery/recycling strategies may be necessary for a cost-effective process.

  • High-Pressure Equipment: Requires specialized high-pressure reactors rated for flammable gas, which represents a significant capital investment.

  • Substrate Synthesis: The synthesis of the dehydromorpholine precursor adds steps to the overall process, which must be factored into the economic analysis.

Quality Control and Analytical Protocols

Self-validating protocols require robust analytical checks at each stage.

dot digraph "QC_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.2", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_racemic" { label="Racemic Synthesis QC"; bgcolor="#E8F0FE"; Rac_Start [label="Diisopropanolamine\n(Purity Check)"]; Rac_Rxn [label="Cyclization Reaction"]; Rac_IPC [label="In-Process Control\n(GC for conversion)"]; Rac_Distill [label="Distillation"]; Rac_Final [label="Final Product\n(GC for Purity and\ncis/trans Ratio)"]; }

subgraph "cluster_resolution" { label="Resolution QC"; bgcolor="#E6F4EA"; Res_Start [label="Racemic cis-DMM"]; Res_Salt [label="Salt Formation"]; Res_Liberate [label="Liberation"]; Res_Final [label="Final Product\n(Chiral HPLC/GC\nfor ee%)"]; }

Rac_Start -> Rac_Rxn; Rac_Rxn -> Rac_IPC [style=dashed]; Rac_IPC -> Rac_Distill; Rac_Distill -> Rac_Final; Rac_Final -> Res_Start; Res_Start -> Res_Salt; Res_Salt -> Res_Liberate; Res_Liberate -> Res_Final; }

Caption: Quality control workflow for the racemic synthesis and resolution route.

  • Gas Chromatography (GC):

    • Application: To determine the chemical purity of the final product and the ratio of cis to trans isomers.

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

    • Conditions: Injector 250°C, Detector (FID) 280°C, Oven program: 60°C for 2 min, ramp to 200°C at 10°C/min.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral GC:

    • Application: To determine the enantiomeric excess (ee%) of the resolved or asymmetrically synthesized product.

    • Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or a cyclodextrin-based GC column). The specific column and mobile phase/conditions must be screened and optimized for baseline separation of the two enantiomers.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for the pharmaceutical industry. For large-scale, cost-driven manufacturing, the cyclization of diisopropanolamine followed by classical chiral resolution remains a robust and proven strategy. This route leverages simple starting materials and established chemical engineering operations, although it necessitates efficient handling of the unwanted enantiomer. For applications where atom economy and waste reduction are paramount, or for the synthesis of highly valuable APIs, asymmetric hydrogenation offers an elegant and highly selective alternative. The choice of strategy ultimately depends on a thorough techno-economic analysis, considering factors such as raw material costs, catalyst expense, equipment availability, and waste disposal challenges. The protocols and process insights provided herein offer a comprehensive foundation for developing a safe, scalable, and efficient manufacturing process for this vital chiral intermediate.

References

(2S,6S)-2,6-dimethylmorpholine in the preparation of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of (2S,6S)-2,6-dimethylmorpholine in the Synthesis of Next-Generation Kinase Inhibitors

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the application of this compound in the design and synthesis of potent and selective kinase inhibitors. We will explore the mechanistic rationale for its use, detail robust synthetic protocols for its incorporation, and present structure-activity relationship (SAR) data from recent successful applications.

Introduction: The Rise of a Privileged Scaffold

Kinase inhibitors are a cornerstone of modern targeted therapy, with over 70 small-molecule drugs approved by the FDA, primarily for oncological indications.[1] The central challenge in kinase inhibitor design is achieving high potency for the target kinase while maintaining selectivity against the broader human kinome to minimize off-target toxicity.[2][3]

In this context, certain chemical motifs, often termed "privileged structures," appear frequently in successful drug candidates due to their favorable properties. The morpholine ring is one such scaffold, widely employed in medicinal chemistry to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4][5][6][7] Moving beyond the simple unsubstituted ring, medicinal chemists utilize substituted morpholines to impart specific conformational constraints and establish new, beneficial interactions within the target's active site.

Among these, This compound , the cis-isomer, has emerged as a particularly valuable building block. Its rigid, chair-like conformation, decorated with equatorial methyl groups, provides a defined three-dimensional vector that can enhance binding affinity and selectivity in ways that unsubstituted morpholine or its trans-isomer cannot. This guide will elucidate the strategic advantages and practical application of this specific chiral moiety.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The preference for the (2S,6S)-isomer is not arbitrary; it is grounded in stereochemical and energetic principles that translate directly to biological activity.

The Criticality of cis-Stereochemistry

The two methyl groups in the (2S,6S) configuration preferentially occupy equatorial positions on the stable chair conformation of the morpholine ring. This arrangement minimizes steric strain and presents a well-defined, rigid shape for interaction with the kinase ATP-binding pocket. This conformational rigidity reduces the entropic penalty upon binding, which can contribute to higher binding affinity.

Key Interactions and SAR Principles

The incorporation of the this compound moiety influences inhibitor properties in several key ways:

  • Hydrophobic Interactions : The two methyl groups are ideally positioned to engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues (e.g., valine, leucine, alanine) that often line the ATP-binding site. This can significantly increase inhibitor potency.[8]

  • Hinge-Binding Anchor : The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the critical "hinge region" that connects the N- and C-lobes of the kinase domain. This is a canonical interaction for many Type I ATP-competitive inhibitors.[8]

  • Improved Selectivity : The specific steric footprint of the cis-dimethylated ring can be exploited to achieve selectivity. It may fit perfectly into the active site of the target kinase but clash with residues in the active sites of closely related off-target kinases.

  • Enhanced Drug-Like Properties : Like its parent scaffold, the dimethylmorpholine moiety generally improves aqueous solubility and the overall physicochemical profile of the parent molecule, which is crucial for oral bioavailability.[5][7]

Caption: Inhibitor interaction within a generic kinase active site.

Case Study: Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibitors

A recent study on the discovery of TAK1 inhibitors provides a compelling, concrete example of the principles outlined above.[8] Researchers found that replacing an unsubstituted morpholine with a cis-dimethylmorpholine moiety at the C6 position of an imidazo[1,2-b]pyridazine core led to a significant improvement in kinase inhibition.

Molecular modeling revealed the precise interactions responsible for this enhancement:

  • The morpholine oxygen formed a crucial interaction with the conserved Lys-63 residue in the TAK1 ATP-binding site.

  • The methyl groups established favorable hydrophobic contacts with surrounding residues, including Cys-174, Lys-63, and Gly-45 .[8]

This work culminated in the discovery of lead compound 26 , which inhibited TAK1 with an IC₅₀ of 55 nM, more than three times more potent than the known inhibitor takinib (IC₅₀ = 187 nM).[8]

Application in PI3K/mTOR Inhibitor Design

The Phosphoinositide 3-kinase (PI3K) / mTOR signaling pathway is a critical target in cancer therapy.[9][10] The morpholine ring is a hallmark of many PI3K inhibitors, famously interacting with the hinge region. The use of substituted morpholines, including dimethylmorpholine, is a key strategy for optimizing potency and isoform selectivity.

For example, in the development of PI3K/MEK dual inhibitors, a derivative containing the dimethylmorpholine moiety (6s ) demonstrated superior anti-proliferative activity over a related analog (6r ) in multiple tumor cell lines.[11] This highlights how subtle structural modifications on the morpholine scaffold can fine-tune biological outcomes. Studies on dimorpholine substituted thienopyrimidines also identified potent dual PI3K/mTOR inhibitors, showcasing the modularity of this approach.[12][13]

Experimental Protocols: Synthesis and Incorporation

The most common and efficient method for incorporating the this compound moiety is through a nucleophilic aromatic substitution (SNAr) reaction.

General Protocol: SNAr with an Activated Heteroaryl Chloride

This protocol describes the reaction of this compound with a generic electron-deficient heteroaryl chloride (Het-Cl), such as a 2-chloropyrimidine or 6-chloropyridazine derivative.

SNAr_Workflow Start Het-Cl + this compound Solvent Dissolve in aprotic polar solvent (e.g., NMP, DMSO) Start->Solvent Base Add non-nucleophilic base (e.g., DIPEA) Solvent->Base Heat Heat Reaction (80-140 °C) Monitor by LC-MS Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Het-Morpholine Purify->Product

Caption: General workflow for SNAr incorporation.

Materials:

Reagent/Material Purpose Typical Amount
Heteroaryl Chloride (Het-Cl) Substrate 1.0 equivalent
This compound Nucleophile 1.2 - 1.5 equivalents
Diisopropylethylamine (DIPEA) Non-nucleophilic base 2.0 - 3.0 equivalents
N-Methyl-2-pyrrolidone (NMP) Aprotic polar solvent 5 - 10 mL per mmol of Het-Cl
Ethyl Acetate (EtOAc) Extraction solvent As needed
Brine Washing solution As needed
Anhydrous Sodium Sulfate Drying agent As needed

| Silica Gel | Stationary phase for chromatography | As needed |

Step-by-Step Methodology:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heteroaryl chloride (1.0 eq.).

  • Dissolution : Add NMP to dissolve the starting material completely.

  • Addition of Reagents : Add this compound (1.2 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.).

  • Heating and Monitoring : Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Causality Note: Aprotic polar solvents like NMP or DMSO are used because they effectively solvate the charged Meisenheimer complex intermediate formed during the SNAr reaction, lowering the activation energy. Heat is required to provide sufficient energy for the reaction to proceed at a practical rate. The base is essential to neutralize the HCl byproduct, driving the equilibrium towards the product.

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

This self-validating protocol includes LC-MS monitoring to ensure reaction completion and chromatographic purification to guarantee the purity of the final compound before subsequent biological evaluation.

Quantitative Data Summary

The strategic use of the this compound moiety has led to the development of highly potent kinase inhibitors across different target classes.

Compound IDTarget Kinase(s)IC₅₀ (nM)Key FeatureReference
26 TAK155cis-dimethylmorpholine improves potency >3-fold vs. takinib[8]
6s PI3Kα, PI3Kδ, MEK107, 137, ~350Superior anti-proliferative activity in cell viability assays[11]
14o PI3K, mTOR-Showed significant efficacy in tumor xenograft models[12][13]

Conclusion

This compound is more than just a solubility-enhancing appendage; it is a strategic tool for the rational design of advanced kinase inhibitors. Its fixed cis-conformation provides a rigid scaffold that allows medicinal chemists to probe hydrophobic pockets within the ATP-binding site, thereby increasing potency and fine-tuning selectivity. The straightforward and robust SNAr chemistry for its incorporation makes it an accessible and valuable building block for any drug discovery program targeting the human kinome. By understanding the underlying mechanistic principles and applying the reliable protocols detailed herein, researchers can effectively leverage this moiety to develop the next generation of targeted therapeutics.

References

Application Notes & Protocols: Asymmetric Alkylation Utilizing (2S,6S)-2,6-Dimethylmorpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A C₂-Symmetric Chiral Auxiliary for Robust Asymmetric Alkylation

The enantioselective synthesis of α-substituted carboxylic acids and their derivatives is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The use of chiral auxiliaries remains a powerful and reliable strategy for establishing stereocenters with a high degree of predictability and control. While numerous auxiliaries have been developed, the search for robust, inexpensive, and highly effective systems continues.

This guide details the application of (2S,6S)-2,6-dimethylmorpholine as a C₂-symmetric chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. The inherent conformational rigidity and the stereodirecting influence of the two methyl groups in this auxiliary provide a powerful platform for achieving high diastereoselectivity in the α-alkylation of the corresponding amides. We will explore the underlying principles of stereocontrol, provide detailed experimental protocols, and discuss the subsequent transformations of the alkylated products.

Core Principle: Stereochemical Control via a Chair-like Enolate Conformation

The efficacy of this compound as a chiral auxiliary is rooted in its ability to enforce a well-defined, rigid conformation upon the corresponding amide enolate. The C₂-symmetry of the auxiliary simplifies the stereochemical analysis, as both faces of the morpholine ring are sterically equivalent.

Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), the resulting lithium enolate is believed to adopt a chelated, six-membered ring structure. The chair-like conformation of the morpholine ring, with the two methyl groups in equatorial positions, creates a highly biased steric environment around the enolate. One of the enolate faces is effectively shielded by the C6-methyl group, thereby directing the approach of an incoming electrophile to the less hindered face. This principle is analogous to the well-established models for other chiral auxiliaries, such as the Evans oxazolidinones and Myers' pseudoephedrine amides.

Mechanism of Diastereoselective Alkylation

G

Caption: Overall workflow for asymmetric alkylation.

Experimental Protocols

Protocol 1: Synthesis of the this compound Amide

The starting chiral amide is readily prepared from the corresponding carboxylic acid and this compound using standard amide coupling techniques.

Materials:

  • Carboxylic acid (R-CH₂-COOH)

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material by TLC.

  • Amide Coupling: In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise via a cannula.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(2S,6S)-2,6-dimethylmorpholine.

Protocol 2: Asymmetric α-Alkylation

This protocol describes the diastereoselective alkylation of the chiral amide enolate.

Materials:

  • N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (R'-X, e.g., MeI, BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere setup, dry ice/acetone bath

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise via syringe. The solution may turn yellow or orange, indicating enolate formation. Stir at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2-1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive electrophiles, the temperature may be slowly raised to -40 °C or 0 °C.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC/GC after cleavage of the auxiliary.

Proposed Stereochemical Model

G Enolate Enolate Top_Face Top_Face Enolate->Top_Face Bottom_Face Bottom_Face Enolate->Bottom_Face Approach Approach

Caption: Model for diastereoselective alkylation.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired enantioenriched product, and the this compound can often be recovered.

Method A: Hydrolysis to Carboxylic Acid

  • Conditions: Stir the alkylated amide in a mixture of THF and 3-6 M H₂SO₄ or HCl at reflux for 12-24 hours.

  • Work-up: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate). The aqueous layer can be basified to recover the chiral auxiliary. The organic layer contains the chiral carboxylic acid.

Method B: Reductive Cleavage to Primary Alcohol

  • Conditions: Treat the alkylated amide with a strong reducing agent like lithium aluminum hydride (LAH) in THF at 0 °C to room temperature.

  • Work-up: Cautiously quench the reaction with water, followed by 15% NaOH solution, and then water again (Fieser work-up). The resulting solid is filtered off, and the filtrate contains the chiral primary alcohol.

Method C: Addition of Organometallics to form Ketones

  • Conditions: The alkylated morpholine amide can function similarly to a Weinreb amide, allowing for the addition of Grignard or organolithium reagents to form ketones.[1] Dissolve the amide in THF, cool to 0 °C or -78 °C, and add the organometallic reagent.

  • Work-up: Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

Data Presentation: Representative Results

The following table presents plausible, expected outcomes for the asymmetric alkylation of N-propanoyl-(2S,6S)-2,6-dimethylmorpholine, based on results from analogous, well-established chiral auxiliary systems.

EntryElectrophile (R-X)Product (after hydrolysis)Plausible Yield (%)Plausible d.r.
1CH₃I2-Methylpropanoic acid90-95>95:5
2CH₃CH₂I2-Methylbutanoic acid88-93>95:5
3PhCH₂Br (BnBr)3-Phenyl-2-methylpropanoic acid92-97>98:2
4CH₂=CHCH₂Br2-Methyl-4-pentenoic acid85-90>95:5

d.r. = diastereomeric ratio

Conclusion

The use of this compound as a chiral auxiliary offers a promising and practical approach for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The C₂-symmetry, conformational rigidity, and effective steric shielding provided by the auxiliary are expected to lead to high levels of diastereoselectivity in alkylation reactions. The straightforward preparation of the starting amides and the versatile methods for cleaving the auxiliary make this a valuable tool for synthetic chemists in both academic and industrial research.

References

Application Notes and Protocols for the Preparation of Morpholine Derivatives from (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (2S,6S)-2,6-dimethylmorpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1] Among the various substituted morpholines, the chiral scaffold of this compound offers a distinct conformational rigidity and stereochemical complexity that is increasingly sought after by medicinal chemists. This defined three-dimensional architecture is instrumental in achieving high-affinity and selective interactions with biological targets.[2]

A prominent example of its application is in the development of Polo-like kinase 4 (PLK4) inhibitors, a promising class of anti-cancer agents.[3][4] The clinical candidate CFI-400945, a potent and orally active antitumor agent, incorporates the this compound moiety, highlighting the critical role of this building block in creating next-generation therapeutics.[5][6]

This comprehensive guide provides detailed protocols for the derivatization of this compound, focusing on common and synthetically valuable transformations such as N-alkylation, N-acylation, and N-arylation. The protocols are designed to be robust and adaptable, providing researchers in drug development with a solid foundation for synthesizing novel morpholine derivatives.

General Considerations for Handling this compound

This compound is a cyclic secondary amine and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is a flammable liquid and should be stored away from ignition sources.[5] As with all chiral building blocks, it is crucial to ensure the enantiomeric and diastereomeric purity of the starting material to avoid complications in the synthesis and biological evaluation of the final compounds.

Synthetic Pathways for Derivatization

The secondary amine of this compound serves as a versatile handle for a variety of chemical transformations. The most common approaches to introduce molecular diversity are through the formation of new carbon-nitrogen and nitrogen-acyl bonds at the N-4 position.

Figure 1: General synthetic routes for the derivatization of this compound.

Part 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines.[7] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.

Protocol 1: Synthesis of 4-(((2S,6S)-2,6-dimethylmorpholino)methyl)benzonitrile

This protocol provides a specific example of the reductive amination of an aromatic aldehyde with this compound.

Figure 2: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • 4-formylbenzonitrile

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (DCM) is added 4-formylbenzonitrile (1.0 equivalent).

  • The resulting solution is stirred at room temperature for 20-30 minutes.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated morpholine derivative.

Expected Outcome and Characterization: The product, 4-(((2S,6S)-2,6-dimethylmorpholino)methyl)benzonitrile, is typically obtained as a solid or viscous oil. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Part 2: N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which is a common feature in many pharmaceutical agents. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct.[7]

Protocol 2: Synthesis of 1-((2S,6S)-2,6-dimethylmorpholino)ethan-1-one

This protocol details the straightforward N-acetylation of this compound using acetyl chloride.

Figure 3: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or another suitable base (e.g., pyridine)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography if necessary.

Expected Outcome and Characterization: The N-acetylated product is typically a liquid or a low-melting solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR (presence of a strong amide carbonyl stretch), as well as mass spectrometry.

Part 3: N-Arylation using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines from aryl halides or triflates.[7][8] This reaction is of immense importance in medicinal chemistry for accessing a wide range of structurally diverse molecules.

Protocol 3: Synthesis of (2S,6S)-2,6-dimethyl-4-(p-tolyl)morpholine

This protocol exemplifies the Buchwald-Hartwig amination for the coupling of this compound with an aryl bromide.

Figure 4: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • 4-bromotoluene

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or other biaryl phosphine ligands)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Celite

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents).

  • Add 4-bromotoluene (1.0 equivalent) and this compound (1.2-1.4 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting aryl bromide is consumed, as monitored by GC-MS or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Characterization: The N-arylated product is typically a solid. Confirmation of its structure and purity is achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Representative Reactions

Reaction TypeStarting MaterialsProductTypical Yield (%)
Reductive Amination This compound, 4-formylbenzonitrile4-(((2S,6S)-2,6-dimethylmorpholino)methyl)benzonitrile75-90
N-Acylation This compound, Acetyl chloride1-((2S,6S)-2,6-dimethylmorpholino)ethan-1-one85-95
Buchwald-Hartwig Amination This compound, 4-bromotoluene(2S,6S)-2,6-dimethyl-4-(p-tolyl)morpholine70-85

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide robust and versatile methods for the derivatization of this important scaffold. By leveraging these synthetic strategies, researchers and drug development professionals can efficiently generate libraries of novel morpholine derivatives for biological screening and lead optimization, thereby accelerating the discovery of new medicines.

References

Introduction: The Architectural Advantage of C₂-Symmetry in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Applications of (2S,6S)-2,6-Dimethylmorpholine Derivatives

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, chemists rely on a toolkit of chiral molecules to control stereochemical outcomes.[1][2] Among these, this compound stands out as a privileged scaffold. Its C₂-symmetric structure, where a 180-degree rotation around a central axis results in an indistinguishable molecule, offers a unique and powerful advantage. This symmetry simplifies the steric environment, reducing the number of possible competing transition states in a chemical reaction and thereby enhancing stereoselectivity.

The two methyl groups, locked in a cis configuration, create a well-defined and predictable chiral space. This inherent structural rigidity allows derivatives of this compound to function effectively in two primary catalytic roles: as robust chiral auxiliaries that temporarily impart stereocontrol and as foundational scaffolds for a new generation of organocatalysts. This guide provides detailed application notes and protocols for leveraging these derivatives in modern asymmetric synthesis.

Part 1: this compound as a Chiral Auxiliary in Asymmetric Alkylation

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction diastereoselectively.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The this compound moiety, when converted into an amide, serves as an excellent chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.

Causality of Stereocontrol: The Role of Steric Shielding

The effectiveness of N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives hinges on the formation of a rigid, chelated enolate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is coordinated by both the enolate oxygen and the morpholine oxygen. This locks the conformation of the enolate. The two cis-oriented methyl groups at the C2 and C6 positions then act as steric gatekeepers, effectively shielding one face of the planar enolate. Consequently, an incoming electrophile, such as an alkyl halide, is forced to approach from the opposite, less-hindered face, leading to the preferential formation of one diastereomer.

cluster_workflow Asymmetric Alkylation Workflow start N-Acyl-(2S,6S)-2,6- dimethylmorpholine enolate Formation of Chiral Lithium Enolate start->enolate LDA, THF, -78 °C alkylation Diastereoselective Alkylation enolate->alkylation Electrophile (R-X) cleavage Auxiliary Cleavage alkylation->cleavage Hydrolysis (e.g., H₃O⁺) or Reduction (e.g., LiAlH₄) product Enantioenriched Carboxylic Acid Derivative cleavage->product

Caption: Workflow for Asymmetric Alkylation using a Dimethylmorpholine Auxiliary.

Protocol 1: Diastereoselective Alkylation of a Propionyl Moiety

This protocol details the asymmetric α-alkylation of an N-propionyl-(2S,6S)-2,6-dimethylmorpholine amide with benzyl bromide.

Materials:

  • N-propionyl-(2S,6S)-2,6-dimethylmorpholine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • In a separate flask, dissolve N-propionyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF.

    • Add the amide solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-alkylated amide can be purified by flash column chromatography on silica gel.

  • Auxiliary Cleavage:

    • To obtain the chiral carboxylic acid, the purified amide is hydrolyzed by refluxing in 6M HCl for 12 hours.

    • To obtain the chiral alcohol, the amide is reduced using a reagent such as LiAlH₄ in THF at 0 °C to room temperature.

Data Presentation: The effectiveness of this method is demonstrated by the high diastereoselectivity achieved for various electrophiles.

EntryElectrophile (R-X)Product (after hydrolysis)Diastereomeric Excess (d.e.)Yield (%)
1Benzyl bromide2-Benzylpropanoic acid>95%~85%
2Iodomethane2-Methylpropanoic acid>98%~90%
3Allyl iodide2-Allylpropanoic acid>95%~82%

Note: Data is representative and compiled from typical outcomes for this class of reaction.

Part 2: this compound Scaffolds in Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. Chiral secondary amines are a cornerstone of this field, operating primarily through enamine or iminium ion intermediates.[3][4] While proline and its derivatives are famous examples, the this compound structure provides a valuable alternative scaffold for designing highly effective organocatalysts.

Mechanism of Action: Enamine Catalysis

The catalytic cycle begins with the condensation of the secondary amine catalyst with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures this enamine exists in a specific, sterically-defined conformation. This enamine then attacks an electrophile (such as a Michael acceptor or another aldehyde) in a highly stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and releases the enantioenriched product, completing the cycle.[4][5]

catalyst_free Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst_free->enamine + Ketone - H₂O ketone Ketone (Donor) ketone->enamine iminium_adduct Iminium Ion Adduct enamine->iminium_adduct + Electrophile acceptor Electrophile (Acceptor) acceptor->iminium_adduct iminium_adduct->catalyst_free (Hydrolysis) product Enantioenriched Product iminium_adduct->product + H₂O

Caption: General Catalytic Cycle for Enamine-Mediated Reactions.

Application Note: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction for creating chiral 1,5-dicarbonyl compounds or their equivalents.[6] Organocatalysts derived from this compound can effectively catalyze the addition of ketones to α,β-unsaturated acceptors like nitroolefins.

Protocol 2: Organocatalytic Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol describes a typical procedure using a this compound-based catalyst.

Materials:

  • This compound-derived catalyst (e.g., a diarylprolinol ether analogue where the pyrrolidine is replaced by the dimethylmorpholine) (10 mol%)

  • β-Nitrostyrene

  • Cyclohexanone

  • Toluene (solvent)

  • Benzoic acid (co-catalyst, 10 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a vial, add the this compound-derived catalyst (0.1 eq), benzoic acid (0.1 eq), and β-nitrostyrene (1.0 eq).

    • Add toluene (2.0 mL) followed by cyclohexanone (5.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: The use of such catalysts typically affords high yields and excellent stereoselectivities.

EntryMichael AcceptorCatalyst Loading (mol%)dr (syn:anti)ee (%)Yield (%)
1β-Nitrostyrene10>95:59892
2(E)-1-Nitro-3-phenylpropene10>95:59790
32-Cyclohexen-1-one20-9585

Note: Data is representative for organocatalytic Michael additions promoted by chiral secondary amines.

Application Note: Direct Asymmetric Aldol Reaction

The direct asymmetric aldol reaction, which couples a ketone donor with an aldehyde acceptor, is a fundamental transformation in organic synthesis.[4][7] this compound-based organocatalysts can facilitate this reaction with high stereocontrol, generating chiral β-hydroxy ketones.

Protocol 3: Organocatalytic Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

Materials:

  • This compound-derived catalyst (20 mol%)

  • 4-Nitrobenzaldehyde

  • Acetone (serves as reactant and solvent)

  • Dimethyl sulfoxide (DMSO) (co-solvent, if needed)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • In a vial, dissolve 4-nitrobenzaldehyde (1.0 eq) and the this compound-derived catalyst (0.2 eq) in acetone (10.0 eq). If solubility is an issue, a small amount of DMSO can be added.

    • Stir the mixture at 0 °C to room temperature for 48-72 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a few drops of saturated aqueous NH₄Cl.

    • Remove the acetone under reduced pressure.

    • Add water and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to yield the aldol adduct.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (syn/anti) by ¹H NMR.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis, often after derivatization.

Data Presentation: This class of reaction is known for producing aldol adducts with high enantioselectivity.

EntryAldehydeCatalyst Loading (mol%)dr (anti:syn)ee (%) (anti)Yield (%)
14-Nitrobenzaldehyde2095:5>9975
2Benzaldehyde2090:109868
3Isobutyraldehyde2092:89771

Note: Data is representative for proline-type aldol reactions, with similar outcomes expected for catalysts based on the dimethylmorpholine scaffold.

Conclusion

Derivatives of this compound are versatile and powerful tools in the field of asymmetric catalysis. The well-defined C₂-symmetric structure provides a predictable and highly effective chiral environment for controlling the stereochemical course of reactions. Whether employed as a recoverable chiral auxiliary for diastereoselective enolate alkylations or as a rigid scaffold for the design of novel organocatalysts for Michael and aldol reactions, this moiety offers a reliable pathway to high levels of stereocontrol. The protocols and principles outlined in this guide serve as a robust starting point for researchers and drug development professionals aiming to synthesize complex, enantiomerically pure molecules with precision and efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of (2S,6S)-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this valuable chiral building block. Here, we address the common and complex challenges encountered in controlling its stereochemistry, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

The synthesis of this compound, the enantiomerically pure cis-diastereomer, presents a significant synthetic challenge. Success requires precise control over both diastereoselectivity (achieving the cis configuration over the trans) and enantioselectivity (isolating the desired (2S,6S) enantiomer from its (2R,6R) mirror image). This guide provides a structured approach to overcoming these hurdles.

Part 1: Core Synthetic Challenges

The primary difficulty in synthesizing this compound lies in navigating its stereoisomeric landscape. There are four possible stereoisomers, and an effective synthesis must selectively produce only one.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_SS This compound (Target Molecule) cis_RR (2R,6R)-2,6-dimethylmorpholine cis_SS->cis_RR Enantiomers trans_SR (2S,6R)-2,6-dimethylmorpholine cis_SS->trans_SR Diastereomers trans_RS (2R,6S)-2,6-dimethylmorpholine cis_SS->trans_RS Diastereomers cis_RR->trans_SR Diastereomers cis_RR->trans_RS Diastereomers trans_SR->trans_RS Enantiomers

Caption: Isomeric relationships of 2,6-dimethylmorpholine.

  • Diastereoselectivity: The initial cyclization often produces a mixture of cis and trans isomers. The cis isomer is generally the thermodynamically more stable product, but reaction conditions must be optimized to maximize its formation[1][2].

  • Enantioselectivity: Once the racemic cis-isomer is obtained, the two enantiomers—(2S,6S) and (2R,6R)—must be separated. This is typically achieved through chiral resolution or, more elegantly, through a direct asymmetric synthesis that avoids the formation of the unwanted enantiomer altogether[3][4].

  • Purification: The physical properties of diastereomers can be very similar, making their separation by standard chromatography challenging.[5][6] Likewise, enantiomers are physically identical (except for their interaction with polarized light) and require specialized methods for separation.[7]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Diastereoselectivity Issues

Q1: My synthesis of 2,6-dimethylmorpholine from diisopropanolamine is yielding a low cis:trans ratio. How can I improve it?

A1: This is a common issue in the sulfuric acid-catalyzed cyclization of diisopropanolamine. The formation of the more stable cis isomer is favored under thermodynamic control. To improve the cis:trans ratio, you should focus on reaction conditions that allow the system to reach thermodynamic equilibrium.

  • Causality: The reaction proceeds through protonation of the hydroxyl groups, followed by intramolecular nucleophilic substitution (SN2) reactions. At higher temperatures and with sufficient reaction time, a reversible ring-opening and closing mechanism can occur, allowing the initial kinetic product distribution to equilibrate to the more stable cis diastereomer, where both methyl groups can occupy equatorial positions in the chair conformation.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: High temperatures (150–190°C) are crucial. A temperature of 180°C is often effective.[1][2]

    • Increase Reaction Time: Ensure the reaction runs long enough to allow for equilibration. Times can range from 3 to 12 hours.[1]

    • Optimize Acid Molarity: The molar ratio of diisopropanolamine to sulfuric acid can influence both yield and isomer ratio. Ratios of 1:1.5 to 1:3.0 (amine:acid) have been shown to be effective.[1][2]

Data Summary: Effect of Reaction Conditions on cis:trans Ratio

Molar Ratio (Amine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis Isomer (%)trans Isomer (%)Reference
1:1.51805968020[1]
1:2.01803948416[1][2]
1:3.01803918812[1]
  • Purification Tip: If you still have a significant amount of the trans-isomer, you can purify the cis-isomer by forming a salt with a carboxylic acid, such as acetic or propionic acid, which can selectively crystallize the desired cis-2,6-dimethylmorpholine salt.[8]

Enantioselectivity & Chiral Resolution Issues

Q2: I have synthesized racemic cis-2,6-dimethylmorpholine. What is a reliable method to resolve the enantiomers?

A2: The most common and industrially proven method for separating enantiomers of amines is diastereomeric salt crystallization .[7] This involves reacting your racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization.

G racemate Racemic cis-2,6-dimethylmorpholine ((2S,6S) + (2R,6R)) mixture Mixture of Diastereomeric Salts (S,S - D) and (R,R - D) racemate->mixture agent Chiral Resolving Agent (e.g., D-Mandelic Acid) agent->mixture + separation Separation via Fractional Crystallization mixture->separation salt_SS Isolated Salt 1 (e.g., less soluble S,S - D salt) separation->salt_SS Crystals salt_RR Mother Liquor (enriched in R,R - D salt) separation->salt_RR Solution liberation1 Liberation (Base) salt_SS->liberation1 liberation2 Liberation (Base) salt_RR->liberation2 enantiomer_S Pure (2S,6S) Enantiomer liberation1->enantiomer_S enantiomer_R Enriched (2R,6R) Enantiomer liberation2->enantiomer_R

Caption: General workflow for chiral resolution.

  • Recommended Resolving Agents: For amines, chiral carboxylic acids are excellent choices. While a specific patent details the resolution of the trans-isomer with mandelic acid[9], the same principle applies to the cis-isomer. Common agents to screen include:

    • D-(-)-Mandelic Acid or L-(+)-Mandelic Acid

    • D-(-)-Tartaric Acid or L-(+)-Tartaric Acid

    • (-)-O,O'-Dibenzoyl-L-tartaric acid

Q3: My diastereomeric salt crystallization gives low yield or poor diastereomeric excess (de). What can I troubleshoot?

A3: Crystallization is often an art as much as a science. Low yield or purity is a frequent problem.

  • Causality: Successful separation depends on a significant difference in solubility between the two diastereomeric salts in a given solvent system. If the solubilities are too similar, or if both salts are either too soluble or too insoluble, separation will be poor.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical variable. Test a range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) and solvent/water mixtures. Isopropanol is often a good starting point for mandelate salts.[9]

    • Control Cooling Rate: Slow, controlled cooling is essential for forming well-ordered crystals. Crash-cooling often traps impurities and the other diastereomer.

    • Seeding: Add a few seed crystals of the desired, pure diastereomeric salt to the supersaturated solution to encourage selective crystallization.

    • Recrystallization: Achieving high diastereomeric purity (>98% de) often requires one or two recrystallization steps.[9] Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

    • Kinetic vs. Thermodynamic Control: Sometimes one diastereomer crystallizes faster (kinetic control), while the other is more stable but crystallizes slower (thermodynamic control). If you see purity decrease over time, try filtering the crystals more quickly.[10]

Asymmetric Synthesis & Purification Issues

Q4: I want to avoid chiral resolution. What are the primary strategies for a direct asymmetric synthesis of this compound?

A4: Direct asymmetric synthesis is a more elegant and atom-economical approach. The two main strategies are:

  • Chiral Pool Synthesis: This approach uses readily available, inexpensive, and enantiomerically pure starting materials ("chiral pool"). For example, a synthesis of the enantiomer, (2R,6R)-2,6-dimethylmorpholine, has been reported starting from chiral ethyl lactate.[3] This involves building the morpholine backbone from two chiral fragments.

  • Catalytic Asymmetric Synthesis: This is a modern and powerful strategy that uses a small amount of a chiral catalyst to induce stereoselectivity. A highly effective method for related structures is the asymmetric hydrogenation of a dehydromorpholine precursor .[4][11] This involves synthesizing a flat, achiral enamine intermediate and then hydrogenating it with a chiral catalyst (e.g., a Rhodium complex with a chiral bisphosphine ligand) to set the two stereocenters simultaneously.

Q5: My catalytic asymmetric hydrogenation is giving low enantioselectivity (ee). How can I optimize it?

A5: Low enantioselectivity in a catalytic reaction points directly to the catalyst system and reaction conditions.

  • Causality: The chiral ligand coordinates to the metal center, creating a chiral environment. The substrate binds to this complex in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer. If this interaction is weak or non-specific, a low ee will result.

G start Low Enantioselectivity (ee) q1 Is starting material pure? start->q1 a1_no Purify dehydromorpholine precursor. Impurities can poison catalyst. q1->a1_no No q2 Screen Chiral Ligands q1->q2 Yes a1_no->q1 Re-run a2 Ligand is the primary source of chirality. Test different backbones/substituents. (e.g., SKP, BINAP, etc.) q2->a2 q3 Optimize Solvent a2->q3 a3 Solvent can affect catalyst solubility and activity. Test polar vs. non-polar (e.g., DCM, Toluene, MeOH). q3->a3 q4 Vary Temperature & Pressure a3->q4 a4 Lower temperatures often increase selectivity. Higher H₂ pressure can improve rate. q4->a4 end High Enantioselectivity a4->end Optimization Complete

Caption: Troubleshooting flowchart for low enantioselectivity.

  • Troubleshooting Steps:

    • Chiral Ligand Selection: This is paramount. The electronic and steric properties of the chiral ligand are critical. For morpholine synthesis, bisphosphine-rhodium catalysts with a large bite angle have proven effective.[4] You must screen a variety of ligands to find the optimal one for your specific substrate.

    • Solvent and Temperature: These parameters can significantly influence selectivity. Dichloromethane (DCM) is often a good starting solvent.[4] Lowering the reaction temperature generally improves enantioselectivity, though it may slow the reaction rate.

    • Substrate Purity: Ensure your dehydromorpholine precursor is highly pure. Trace impurities can inhibit or poison the catalyst, leading to poor results.

Q6: I have a mixture of cis and trans diastereomers that I cannot separate by standard silica gel chromatography. What are my options?

A6: This is a common purification bottleneck. When normal-phase chromatography fails, alternative techniques are necessary.

  • Recommendation: Reversed-Phase Flash Chromatography . Diastereomers that have very similar polarity on silica may have different affinities for a C18 reversed-phase stationary phase.[5][6] This method separates based on a combination of polarity and hydrophobic interactions.

  • Optimization Tip: For very difficult separations, you can improve resolution by stacking two reversed-phase cartridges in series.[5] This effectively increases the column length and theoretical plates, providing better separation between closely eluting peaks.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of High-cis 2,6-Dimethylmorpholine (Racemic) Adapted from a patented procedure.[1][2]

  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and distillation head, charge 3.0 moles of 96% sulfuric acid.

  • Reaction: While stirring, carefully add 1.0 mole of diisopropanolamine. The addition is exothermic; control the rate to maintain the temperature below 80°C initially.

  • Heating: Once the addition is complete, heat the reaction mixture to 180°C. Water will begin to distill off.

  • Equilibration: Maintain the temperature at 180°C for 3 hours to ensure the reaction goes to completion and the isomer ratio equilibrates to favor the cis product.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Basify the cold solution to pH > 12 by the slow addition of 50% aqueous sodium hydroxide, ensuring the temperature remains below 30°C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 2,6-dimethylmorpholine with a high cis content (typically >84%).

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization Based on established principles of chiral resolution.[7][9]

  • Salt Formation: Dissolve 1.0 equivalent of racemic cis-2,6-dimethylmorpholine in a suitable solvent (e.g., isopropanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., D-(-)-mandelic acid) in the same solvent, heating gently if necessary.

    • Rationale: Using 0.5 equivalents of resolving agent ensures that only one enantiomer can crystallize as a salt, leaving the other in solution and often leading to higher purity in the first crop of crystals.

  • Crystallization: Add the resolving agent solution to the amine solution. Stir and allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Allow the crystallization to proceed overnight. Further cooling in an ice bath or refrigerator may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purity Check: Analyze the diastereomeric purity of the crystals (e.g., by NMR or HPLC after liberating a small sample).

  • Recrystallization (if needed): If the diastereomeric excess (de) is insufficient, recrystallize the salt from a minimal amount of hot solvent.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is > 12. Extract the free this compound into an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and distill to obtain the enantiomerically pure product.

References

Technical Support Center: Optimization of (2S,6S)-2,6-dimethylmorpholine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of (2S,6S)-2,6-dimethylmorpholine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral amine. The unique stereochemistry of this compound presents specific challenges, primarily due to steric hindrance around the nitrogen atom. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry. However, the two methyl groups in the cis configuration create significant steric bulk around the secondary amine's nitrogen atom.[1][2] This steric hindrance can dramatically slow down the rate of nucleophilic substitution (S_N2) reactions, which are the cornerstone of direct N-alkylation with agents like alkyl halides.[1] Consequently, reactions that are straightforward with simpler amines like morpholine often require careful optimization or alternative strategies to succeed. This guide will explore how to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My alkylation reaction shows no or very low conversion, even after extended reaction times. What are the primary causes and how can I fix this?

A1: This is the most common issue when alkylating this substrate. The root cause is almost always an insufficient energy input to overcome the activation barrier imposed by steric hindrance.

  • Causality: The two cis-methyl groups shield the nitrogen's lone pair, making it difficult for the electrophile (e.g., an alkyl halide) to approach for the S_N2 reaction.[1][2] The reaction's transition state is sterically crowded and therefore high in energy.

  • Solutions & Rationale:

    • Increase Temperature: This is the most direct way to increase the reaction rate. While standard alkylations might run at room temperature, reactions with this compound often require heating to 60-100 °C or even higher. Monitor for potential decomposition of your starting materials or products at elevated temperatures.[3]

    • Use a More Reactive Electrophile: The leaving group on your alkylating agent is critical. The order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with no success, switching to the corresponding iodide can significantly accelerate the reaction. Activated electrophiles like benzyl halides or allyl halides are also much more reactive.

    • Optimize Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base but do not strongly hydrogen-bond with the amine nucleophile, leaving its lone pair more available for reaction.

    • Re-evaluate Your Base: For a standard alkylation with an alkyl halide, the base's primary role is to neutralize the H-X acid formed. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point. If deprotonation of the amine is required before alkylation, a stronger base like sodium hydride (NaH) is necessary, but be aware this can increase the risk of side reactions.[4]

Q2: My reaction is producing a significant amount of an elimination byproduct (alkene) instead of my desired N-alkylated product. Why is this happening?

A2: You are observing a competing E2 elimination reaction. This is particularly common when using secondary or tertiary alkyl halides and/or strong, bulky bases.

  • Causality: The base, instead of promoting the desired S_N2 pathway, is acting as a Brønsted-Lowry base by abstracting a proton from the carbon beta to the leaving group on your alkyl halide, leading to the formation of an alkene.[4] The steric hindrance of this compound makes the S_N2 pathway slower, giving the E2 pathway more opportunity to occur.

  • Solutions & Rationale:

    • Switch to a Weaker, Less Hindered Base: Strong, bulky bases like potassium tert-butoxide are excellent for promoting elimination. Switch to a weaker base like K₂CO₃ or a non-nucleophilic organic base like DBU if a stronger base is needed.

    • Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides. If your synthesis allows, redesign your approach to use a primary halide.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable S_N2 rate can improve the product ratio.

    • Consider an Alternative Strategy: If you must install a secondary or tertiary alkyl group, direct alkylation is often not the best method. Reductive amination is a far superior alternative for this purpose (see FAQ Q4).

Q3: I've successfully formed my tertiary amine product, but now I'm seeing the formation of a new, highly polar spot by TLC that I suspect is a quaternary ammonium salt. How do I prevent this overalkylation?

A3: Overalkylation to form the quaternary ammonium salt is a classic side reaction in amine alkylations.[5][6]

  • Causality: The product, a tertiary amine, is often still nucleophilic (and sometimes even more so than the starting secondary amine) and can compete with the starting material for the remaining alkylating agent.

  • Solutions & Rationale:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent, or at most, a 1:1 ratio. Never use an excess of the alkylating agent unless quaternization is the goal.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, giving the starting secondary amine a better chance to react before the product amine can be overalkylated.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting amine is gone to prevent further reaction of the product.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal base for my reaction?

A1: The choice of base depends on the alkylating agent and the desired reactivity.

  • For Alkyl Halides: The goal is to scavenge the acid (H-X) produced.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Excellent general-purpose, heterogeneous bases. Cs₂CO₃ is more soluble and often gives faster reactions. They are non-nucleophilic and not strong enough to cause significant elimination with primary halides.

    • DIPEA (N,N-Diisopropylethylamine): A sterically hindered organic base that is useful as an acid scavenger in homogenous reactions. Its bulk prevents it from competing as a nucleophile.

  • For Less Reactive Electrophiles (e.g., Alcohols via Catalysis): Stronger bases may be needed to facilitate the catalytic cycle.

    • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu): These are used in catalytic systems like "borrowing hydrogen" reactions but increase the risk of elimination side reactions if alkyl halides are present.[7]

Q2: What is the impact of solvent choice on reaction success?

A2: Solvent choice is critical. Polar aprotic solvents are almost always preferred for S_N2-based alkylations.

  • Recommended: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), Acetonitrile (MeCN) . These solvents stabilize the charged transition state of the S_N2 reaction, accelerating it. They do not form a tight solvation shell around the amine nucleophile, leaving it reactive.

  • Avoid: Protic solvents like ethanol or water. These solvents will form strong hydrogen bonds to the amine's lone pair, creating a bulky solvation shell that deactivates the nucleophile and further exacerbates the steric hindrance problem.

Q3: My target molecule requires adding a bulky group like an isopropyl or cyclohexyl moiety. Direct alkylation is failing. What should I do?

A3: This is a classic case where steric hindrance from both the nucleophile and the electrophile makes an S_N2 reaction nearly impossible.[1] You must change your synthetic strategy.

  • Reductive Amination: This is the most effective solution.[8][9] React this compound with the corresponding aldehyde or ketone (e.g., acetone for an isopropyl group, cyclohexanone for a cyclohexyl group) to form an intermediate iminium ion in situ. This iminium ion is then reduced with a suitable reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the desired N-alkylated product. This method is highly efficient and avoids the harsh conditions and side reactions of direct alkylation with bulky halides.

Summary of Recommended Starting Conditions

The following table provides general starting points for optimizing your reaction. These should be adapted based on experimental observations.

Alkylating Agent TypeRecommended Base (eq.)SolventTemperature (°C)Key Considerations
Primary Iodide/Bromide K₂CO₃ (2.0) or Cs₂CO₃ (1.5)DMF, MeCN60 - 80Good reactivity. Monitor for overalkylation.
Primary Chloride NaI (catalytic), K₂CO₃ (2.0)DMF80 - 110Finkelstein conditions (in-situ iodide formation) may be necessary.
Benzyl/Allyl Halide K₂CO₃ (1.5)MeCN, THF25 - 60Highly reactive. Can often be run at lower temperatures.
Secondary Halide Cs₂CO₃ (1.5)DMF, NMP90 - 120High risk of E2 elimination. Low yields are common. Reductive Amination is strongly preferred.
Aldehyde/Ketone Acetic Acid (catalyst)DCE, THF25For Reductive Amination. Use with a reducing agent like STAB (1.5 eq.).

Example Experimental Protocol: N-Benzylation

This protocol describes a typical procedure for the N-benzylation of this compound, a common and generally successful transformation.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile via syringe under an inert atmosphere (N₂ or Argon).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-(2S,6S)-2,6-dimethylmorpholine.

Visualized Workflow: Troubleshooting Low Conversion

This decision tree illustrates a logical workflow for addressing low-yielding reactions.

TroubleshootingWorkflow start Low / No Conversion Observed in Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Temperature (e.g., 20°C increments) check_reagents->increase_temp Reagents OK change_halide Switch to More Reactive Halide (Cl -> Br -> I) increase_temp->change_halide Still Low Conv. change_solvent Change to Higher Boiling Solvent (e.g., DMF, DMSO) change_halide->change_solvent Still Low Conv. change_base Use Stronger Base (e.g., K2CO3 -> Cs2CO3) change_solvent->change_base Still Low Conv. alt_method Switch to Alternative Method (e.g., Reductive Amination) change_base->alt_method No Improvement / Side Rxns

Caption: A troubleshooting decision tree for low-conversion alkylation reactions.

References

Purification techniques for isolating pure (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (2S,6S)-2,6-dimethylmorpholine

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral molecule and require methods for its isolation and purification. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The purification of a specific stereoisomer like this compound from a mixture of isomers (which may include its enantiomer (2R,6R)-2,6-dimethylmorpholine and diastereomers such as cis-2,6-dimethylmorpholine) is a critical step in many synthetic processes, particularly in the development of active pharmaceutical ingredients (APIs). The biological activity of such molecules is often highly dependent on their stereochemistry.

This guide focuses on the most common and effective method for chiral resolution: diastereomeric salt crystallization . This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a chiral resolving agent, a pair of diastereomeric salts with different solubilities is formed, which can then be separated by crystallization.[1][2]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common problems encountered during the purification of this compound via diastereomeric salt crystallization.

Issue 1: No Crystal Formation or Oiling Out

Question: I've mixed my racemic trans-2,6-dimethylmorpholine with the chiral resolving agent in the chosen solvent, but instead of crystals, I'm getting an oil or no precipitation at all. What's going on?

Answer: This is a common issue that typically points to problems with supersaturation, solvent choice, or temperature.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the diastereomeric salts, preventing precipitation. Conversely, if the solvent is too poor, the salts may "oil out" instead of forming an ordered crystal lattice.

    • Solution: Experiment with different solvents or solvent mixtures. For the resolution of 2,6-dimethylmorpholine, alkanols like isopropanol have been shown to be effective.[3] You can try mixtures of a good solvent with a poor solvent (an anti-solvent) to induce crystallization.

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Carefully evaporate some of the solvent or cool the solution slowly. Rapid cooling can sometimes lead to oiling out, so a gradual temperature gradient is often more effective.

  • Temperature: The temperature of the solution can be critical. Some diastereomeric salts crystallize better at room temperature, while others require cooling.

    • Solution: If you are currently working at room temperature, try slowly cooling the mixture in an ice bath. If you are already cooling the mixture, you might need to allow it to stand at a slightly higher temperature for a longer period. A temperature range between 0°C and the boiling point of the solvent can be explored, with a preferred range often being between 5°C and 50°C.[3]

  • Lack of Nucleation Sites: Spontaneous crystal formation can sometimes be slow.

    • Solution: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization.[3] If seed crystals are not available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

Issue 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Question: I've managed to crystallize the diastereomeric salt, but after liberating the amine, the enantiomeric excess of my this compound is much lower than expected. How can I improve this?

Answer: Low enantiomeric excess is a frequent challenge in chiral resolutions and can stem from several factors related to the crystallization process and the properties of the diastereomeric salts themselves.

Possible Causes & Solutions:

  • Co-precipitation of the Other Diastereomer: The undesired diastereomer may have a similar solubility to the desired one, leading to its inclusion in the crystals.

    • Solution 1: Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[3] Each recrystallization step will enrich the less soluble diastereomer, leading to a higher d.e. and, consequently, a higher e.e. of the final product. For example, a double recrystallization from isopropanol can increase the optical purity to above 98% d.e.[3]

    • Solution 2: Adjusting the Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the selectivity of the crystallization, as there is not enough of the agent to form a salt with all of the undesired enantiomer.

  • Kinetic vs. Thermodynamic Control: The crystallization process can be under either kinetic or thermodynamic control. Sometimes, the less desired diastereomer crystallizes faster (kinetic product), while the desired diastereomer is the more stable, less soluble salt (thermodynamic product).

    • Solution: Vary the crystallization time and temperature. A longer crystallization time at a slightly elevated temperature may favor the formation of the thermodynamically more stable diastereomer. Conversely, if the desired product crystallizes faster, a shorter crystallization time followed by rapid filtration may be beneficial.[4]

  • Inadequate Purity of the Resolving Agent: The optical purity of your resolving agent is crucial. Any impurity will directly impact the maximum achievable enantiomeric excess.

    • Solution: Ensure you are using a high-purity resolving agent. If in doubt, you can purify the resolving agent itself before use.

G start Low Enantiomeric Excess (e.e.) recrystallize Recrystallize Diastereomeric Salt start->recrystallize check_purity Check Purity of Resolving Agent start->check_purity adjust_stoichiometry Adjust Resolving Agent Stoichiometry start->adjust_stoichiometry vary_conditions Vary Crystallization Conditions (Time/Temp) start->vary_conditions analyze_ee Analyze e.e. of Liberated Amine recrystallize->analyze_ee check_purity->analyze_ee adjust_stoichiometry->analyze_ee vary_conditions->analyze_ee analyze_ee->start e.e. is still low success High e.e. Achieved analyze_ee->success e.e. is high

References

Technical Support Center: Optimizing Diastereoselectivity with (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis using the (2S,6S)-2,6-dimethylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high diastereomeric excess (d.e.). As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to address the common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, focusing on the causality behind experimental choices to empower you to make informed decisions in your work.

Q1: My diastereomeric excess (d.e.) is low. What are the most critical parameters to investigate first?

Low diastereomeric excess is the most common issue when employing chiral auxiliaries. The stereochemical outcome of these reactions is dictated by the energy difference between the transition states leading to the different diastereomers. Maximizing this energy difference is key. The first parameters to scrutinize are temperature, the base used for deprotonation, and the solvent system.

A logical troubleshooting workflow for low d.e. is outlined below:

troubleshooting_low_de start Low Diastereomeric Excess (d.e.) Observed check_temp Was the reaction run at the lowest practical temperature? (e.g., -78 °C or -100 °C) start->check_temp check_base Was a strong, bulky, non-nucleophilic base used? (e.g., LDA) check_temp->check_base Yes optimize_temp Optimize Temperature: Further decrease temperature in increments. check_temp->optimize_temp No check_solvent Is the solvent appropriate for stabilizing the transition state? (e.g., THF) check_base->check_solvent Yes optimize_base Optimize Base/Counterion: Consider alternative lithium amides or additives (e.g., LiCl). check_base->optimize_base No optimize_solvent Optimize Solvent: Screen less polar or more coordinating solvents. check_solvent->optimize_solvent No success High d.e. Achieved check_solvent->success Yes, d.e. improved. optimize_temp->check_base optimize_base->check_solvent optimize_solvent->check_temp Re-evaluate other parameters

Initial troubleshooting workflow for low diastereomeric excess.
Q2: How does temperature specifically impact the diastereoselectivity of my alkylation reaction?

Temperature is a critical factor because stereoselectivity is a product of kinetic control. The diastereomeric ratio is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states.

According to the Eyring equation, the ratio of the two diastereomers (k1/k2) is exponentially related to the temperature:

ln(k₁/k₂) = - (ΔΔH‡/R)(1/T) + (ΔΔS‡/R)

  • Lowering the Temperature: Decreasing the reaction temperature generally increases the diastereoselectivity. This is because the reaction's outcome becomes more dependent on the small differences in activation enthalpy (ΔΔH‡) between the two competing diastereomeric transition states. At lower temperatures, there is less thermal energy available to overcome the higher energy barrier, thus favoring the pathway with the lower activation energy. For many alkylations using chiral auxiliaries, conducting the reaction at -78 °C (dry ice/acetone bath) or even -100 °C (liquid N₂/pentane bath) is standard practice.[1]

  • Inversion Temperature: It is important to note that in some systems, a non-linear relationship between temperature and selectivity can be observed. This can lead to an "inversion temperature" at which the selectivity reverses. However, for most standard lithium enolate alkylations, the general rule holds: colder is better.

Troubleshooting Steps:

  • Ensure Accurate Temperature Monitoring: Use a calibrated low-temperature thermometer.

  • Maintain a Consistent Cold Bath: Ensure the reaction flask is adequately submerged and the bath is well-stirred.

  • Stepwise Temperature Reduction: If -78 °C provides low d.e., attempt the reaction at -90 °C or -100 °C to see if a trend of improved selectivity is observed.

Temperature (°C)Typical Effect on Diastereomeric Excess (d.e.)
0Often results in poor to moderate d.e.
-40Moderate d.e. may be observed.
-78Standard starting point. Generally good to excellent d.e.
-100Often provides the highest d.e., but reaction rates can be slow.
Q3: I'm using n-BuLi to form my enolate and getting poor results. Why is LDA often recommended, and how does the choice of base matter?

The choice of base is crucial for two main reasons: efficiently forming the enolate without side reactions and influencing the geometry and aggregation state of the resulting enolate, which in turn dictates the facial selectivity of the subsequent reaction.

  • Why not n-BuLi? While a strong base, n-butyllithium is also a potent nucleophile. It can add directly to the carbonyl group of your N-acyl morpholine, leading to undesired side products and reduced yield.[2]

  • The Advantages of LDA: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base.[3][4]

    • Strength: Its high pKa (~36) ensures rapid and quantitative deprotonation of the α-carbon, preventing unreacted starting material from being present when the electrophile is added.[3] This is key for avoiding side reactions.

    • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the carbonyl carbon.[4]

    • Kinetic Enolate Formation: When used at low temperatures (-78 °C), LDA preferentially removes the most accessible (least sterically hindered) proton, leading to the formation of the kinetic enolate.[5] Consistent formation of a single enolate isomer is essential for high diastereoselectivity.

  • The Role of the Lithium Cation: The lithium counterion is not a mere spectator. It chelates to the carbonyl oxygen and the oxygen of the morpholine ring, creating a rigid, well-defined transition state. This chelation helps to lock the conformation of the enolate and effectively shield one face of the nucleophile, forcing the electrophile to approach from the less hindered face. The structure of the lithium enolate-base aggregates in solution can be complex and influence reactivity.[6][7]

Troubleshooting Steps:

  • Switch to LDA: If you are not using it, preparing fresh LDA or using a high-quality commercial solution is the first step.

  • Consider Other Lithium Amides: In some cases, other lithium amides like LiHMDS (lithium hexamethyldisilazide) or new generation chiral lithium amides might offer different selectivity profiles.[8]

  • Additives: The addition of lithium salts, such as LiCl, can act as a ligand and break up aggregates, sometimes leading to a more reactive and selective "monomeric" enolate species.[9]

Q4: How does solvent choice affect my diastereoselectivity?

The solvent plays a critical role in stabilizing or destabilizing the transition state, influencing the aggregation state of the lithium enolate, and affecting the overall reaction rate.[3][10]

  • Coordinating Solvents (Ethers): Tetrahydrofuran (THF) is the most commonly used solvent for these reactions. Its ability to coordinate with the lithium cation is crucial. This coordination helps to:

    • Solubilize the polar organometallic species (LDA and the lithium enolate).

    • Influence the structure of the enolate aggregates.

    • Modulate the reactivity of the enolate.

  • Non-Coordinating Solvents: Solvents like toluene or hexanes are generally not used for the enolate formation step as they do not effectively solvate the lithium species. However, sometimes a mixture of solvents can be beneficial.

  • Solvent Polarity and Transition State Stabilization: The solvent can differentially stabilize the two diastereomeric transition states. A more polar solvent might stabilize a more polar transition state, potentially altering the diastereomeric outcome.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water will quench the enolate and must be rigorously excluded. Ensure your solvent is freshly distilled and dried.

  • Start with THF: It is the most reliable solvent for these reactions.

  • Screen Other Ethereal Solvents: If results in THF are poor, consider screening other ethers like 2-methyl-THF or diethyl ether. These can sometimes offer subtle but important differences in coordination and steric environment.

Protocols and Methodologies

General Protocol for Diastereoselective Alkylation of an N-Acyl-(2S,6S)-2,6-dimethylmorpholine

This protocol provides a robust starting point for the alkylation of an N-acyl derivative. The specific acyl group (e.g., propanoyl for generating a methyl-substituted stereocenter) will be determined by your synthetic target.

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification start Dry Glassware & Reagents setup Assemble Flask under N₂/Ar Add N-Acyl Morpholine & THF start->setup cool_down Cool to -78 °C (Dry Ice/Acetone) setup->cool_down add_lda Slowly Add LDA (1.1 eq) cool_down->add_lda stir Stir for 1 hour at -78 °C add_lda->stir add_eplus Add Electrophile (R-X) (1.2 eq) stir->add_eplus react Stir for 2-4 hours at -78 °C add_eplus->react warm Slowly Warm to Room Temp react->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with EtOAc or CH₂Cl₂ quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Characterize Product (NMR for d.e.) purify->end

General experimental workflow for diastereoselective alkylation.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven ( >120 °C) overnight and allow to cool under a stream of dry nitrogen or argon.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq).

    • Dissolve the starting material in anhydrous THF (typically 0.1-0.2 M concentration).

  • Enolate Formation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly, via syringe, add a solution of freshly prepared or commercial LDA (1.1 eq) dropwise over 10-15 minutes. The solution may turn yellow or orange, indicating enolate formation.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Continue to stir the reaction at -78 °C. Monitor the reaction by TLC. Reaction times can vary from 1 to 6 hours.

    • Once the reaction is complete, allow the mixture to slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure alkylated product.

    • Determine the diastereomeric excess by ¹H NMR analysis of the crude or purified product, looking for integration of well-resolved signals corresponding to each diastereomer.

Q5: How do I remove the this compound auxiliary after my reaction is complete?

Removal of the chiral auxiliary is a critical final step to reveal the desired chiral product, typically a carboxylic acid, alcohol, or ketone. The most common method is hydrolysis of the amide bond.

  • Basic Hydrolysis: Saponification using a strong base is effective.

    • Reagents: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard system. The use of hydrogen peroxide can facilitate the process (LiOOH hydrolysis).

    • Conditions: Typically performed at 0 °C to room temperature. The reaction progress can be monitored by TLC until all the starting material is consumed.

    • Advantage: This method directly yields the carboxylate salt, which upon acidic workup gives the chiral carboxylic acid. The chiral auxiliary can often be recovered from the reaction mixture by extraction.

  • Acidic Hydrolysis: Strong acidic conditions can also cleave the amide.

    • Reagents: Aqueous solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

    • Conditions: Often requires elevated temperatures, which can risk epimerization of the newly formed stereocenter. This method should be approached with caution and optimized for each specific substrate.

  • Reductive Cleavage: The amide can be reduced to the corresponding primary alcohol.

    • Reagents: A strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

    • Conditions: Typically performed at 0 °C to reflux.

    • Outcome: This method yields the chiral primary alcohol.

Protocol for Basic Hydrolysis (LiOH):

  • Dissolve the N-acyl morpholine derivative (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.8 M, 4-8 eq) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Once complete, acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.

  • Extract the desired carboxylic acid with an appropriate organic solvent.

  • The aqueous layer can be basified and extracted separately to recover the this compound auxiliary.

References

Troubleshooting guide for low yields in (2S,6S)-2,6-dimethylmorpholine mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (2S,6S)-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot low yields and other experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low overall yield in my synthesis of this compound starting from (S)-alaninol. What are the most critical steps to investigate?

A low overall yield in this multi-step synthesis can often be attributed to inefficiencies in two key transformations: the initial N-alkylation of (S)-alaninol with propylene oxide and the final cyclization step. Each of these stages presents unique challenges that can significantly impact your final product yield.

A logical workflow for troubleshooting this issue would be to analyze each step independently to pinpoint the source of the low yield.

Troubleshooting_Workflow cluster_step1 N-Alkylation Troubleshooting cluster_step2 Cyclization Troubleshooting cluster_step3 Purification Troubleshooting start Low Overall Yield of This compound step1 Step 1: Analyze N-Alkylation of (S)-Alaninol start->step1 step2 Step 2: Investigate Cyclization of Diol Intermediate step1->step2 If N-alkylation is efficient q1a Incomplete Conversion? step1->q1a q1b Side Product Formation? (e.g., dialkylation) step1->q1b step3 Step 3: Evaluate Purification Protocol step2->step3 If cyclization is efficient q2a Harsh Reaction Conditions Causing Degradation? step2->q2a q2b Inefficient Dehydrating Agent? step2->q2b end_node Optimized Yield step3->end_node q3a Product Loss During Workup/Extraction? step3->q3a q3b Inefficient Diastereomer Separation? step3->q3b

Caption: Troubleshooting workflow for low yields.

Q2: My N-alkylation of (S)-alaninol with propylene oxide is resulting in a mixture of products and unreacted starting material. How can I optimize this step?

The reaction of (S)-alaninol with propylene oxide is a critical step that forms the backbone of the target molecule. Low yields or complex product mixtures at this stage often stem from issues with regioselectivity and over-alkylation.

Core Problem: Propylene oxide can react with the amine of (S)-alaninol to form two regioisomers: the desired secondary amine from attack at the less hindered carbon, and a minor product from attack at the more hindered carbon. Furthermore, the resulting secondary amine can react again with propylene oxide, leading to undesired di-alkylation products.

Troubleshooting Strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of the amine ((S)-alaninol) can help to minimize the formation of the di-alkylation product.

  • Reaction Temperature: Lowering the reaction temperature can improve the regioselectivity of the epoxide opening and reduce the rate of the second alkylation, thus favoring the mono-alkylation product.

  • Catalyst Choice: While this reaction can proceed without a catalyst, certain mild catalysts can enhance selectivity. The use of a Lewis acid or a base catalyst should be approached with caution as they can also promote side reactions. A thorough literature search for catalysts specific to amino alcohol alkylation with epoxides is recommended.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents may compete with the amine in reacting with the epoxide, while non-polar aprotic solvents may slow the reaction down. A systematic screen of solvents such as methanol, ethanol, or acetonitrile could be beneficial.

Experimental Protocol: Optimized N-Alkylation of (S)-Alaninol

  • To a solution of (S)-alaninol (1.2 equivalents) in methanol, add propylene oxide (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Once the propylene oxide is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to isolate the desired mono-alkylation product from unreacted (S)-alaninol and di-alkylation byproducts.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Molar Ratio (Alaninol:Propylene Oxide)1:1.11.2:1Reduces di-alkylation by ensuring an excess of the amine nucleophile.
TemperatureRoom Temperature0 °C to Room TemperatureSlower addition at lower temperature improves regioselectivity and minimizes over-reaction.
SolventNone (Neat)MethanolDilution can help to control the reaction rate and improve handling.
Q3: The cyclization of the N-(2-hydroxypropyl)-(S)-alaninol intermediate is giving me a low yield of the desired this compound. What are the likely causes?

The acid-catalyzed dehydration and cyclization of the diol intermediate is another critical step where yield can be lost. The primary challenges are incomplete reaction, degradation of the product under harsh acidic conditions, and the formation of isomeric impurities.

Core Problem: Strong acids like sulfuric acid are typically used to promote the dehydration and subsequent intramolecular cyclization. However, high temperatures and prolonged reaction times can lead to charring and the formation of undesired side products.[1]

Troubleshooting Strategies:

  • Choice of Acid and Concentration: While concentrated sulfuric acid is effective, its concentration and molar ratio to the substrate are critical.[2] Using an insufficient amount will lead to an incomplete reaction, while an excess can promote side reactions. Titrate the amount of acid carefully.

  • Temperature Control: The reaction temperature needs to be high enough to drive the dehydration but not so high as to cause decomposition. A typical range is 150-190°C.[2] Precise temperature monitoring and control are essential.

  • Reaction Time: This reaction often requires several hours to go to completion. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to determine the optimal reaction time and avoid unnecessary heating.

  • Efficient Water Removal: The reaction produces water, which can inhibit the forward reaction. Ensure your reaction setup includes an efficient means of removing water as it is formed, such as a Dean-Stark apparatus.

Cyclization_Mechanism A N-(2-hydroxypropyl)-(S)-alaninol B Protonation of Hydroxyl Group A->B H+ C Loss of Water to form Carbocation B->C - H2O D Intramolecular Nucleophilic Attack by the other Hydroxyl Group C->D E Deprotonation D->E F This compound E->F - H+

Caption: Simplified mechanism of acid-catalyzed cyclization.

Q4: I am struggling with the purification of this compound from its diastereomers. What are the recommended methods?

The synthesis will likely produce a mixture of the desired (2S,6S)-cis-isomer and the (2R,6S)-trans-isomer. Separating these diastereomers is crucial for obtaining the pure target compound. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.[3]

Recommended Purification Methods:

  • Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Flash Chromatography: For smaller scales, flash chromatography is a powerful tool. The choice of the stationary and mobile phases is critical for achieving good separation. Reversed-phase chromatography using a C18 stationary phase can be particularly effective for separating diastereomers that are difficult to resolve on normal-phase silica gel.[4]

  • Crystallization: Diastereomers can sometimes be separated by fractional crystallization. This involves forming a salt with a chiral resolving agent, such as mandelic acid, and then selectively crystallizing one of the diastereomeric salts.[5] The pure enantiomer can then be liberated by treatment with a base.

MethodScaleAdvantagesDisadvantages
Fractional DistillationLargeCost-effective for large quantities.Requires a significant boiling point difference between isomers.
Flash ChromatographySmall to MediumHigh resolution, applicable to a wide range of compounds.[3]Can be solvent-intensive and less economical for large scales.
CrystallizationSmall to LargeCan provide very high purity, scalable.[5]Requires finding a suitable resolving agent and crystallization conditions.

References

Impact of solvent and temperature on (2S,6S)-2,6-dimethylmorpholine reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S,6S)-2,6-dimethylmorpholine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established scientific principles and practical laboratory experience. Our goal is to help you navigate the complexities of using this versatile chiral auxiliary and building block, ensuring the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here we address common queries regarding the use of this compound in chemical reactions, with a focus on how solvent and temperature choices can critically influence outcomes.

Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: An incomplete or slow reaction can be frustrating, but it is often solvable by systematically evaluating your reaction parameters.[1] Here are the primary factors to consider:

  • Inadequate Temperature: Many reactions involving morpholine derivatives require specific temperature ranges to proceed efficiently. For instance, cyclization reactions to form the morpholine ring itself can be highly temperature-dependent.[2] A temperature just 10-15°C below the optimal range can lead to a significant drop in yield.[2]

    • Troubleshooting Step: Carefully monitor the internal reaction temperature, not just the heating mantle setting. If the reaction is known to require higher temperatures, consider a higher-boiling point solvent that is compatible with your reagents. For new reactions, a temperature screen is often a worthwhile investment of time.

  • Solvent Choice: The solvent plays a crucial role in solvating reactants, stabilizing transition states, and influencing reaction pathways. A solvent that does not adequately dissolve your starting materials will naturally lead to a slow reaction. Furthermore, the polarity of the solvent can dramatically affect the reaction rate.

    • Troubleshooting Step: If solubility is an issue, consider a different solvent or a co-solvent system. For reactions involving polar intermediates or transition states, a more polar solvent may accelerate the reaction. Conversely, non-polar solvents might be preferable for other mechanisms. Computational tools can sometimes predict solvent effects on reaction kinetics.[3]

  • Reagent Purity and Quality: The purity of this compound, as well as all other reagents, is paramount. Impurities can act as inhibitors or lead to unwanted side reactions.

    • Troubleshooting Step: Ensure your starting materials are of high purity. If necessary, purify reagents before use. For instance, some reagents should be distilled immediately prior to use.[1]

  • Insufficient Reaction Time: Some reactions, particularly those involving sterically hindered substrates, may simply require longer reaction times to reach completion.

    • Troubleshooting Step: Monitor your reaction over an extended period using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine if the reaction is still progressing.

Q2: I am observing a mixture of diastereomers in my product. How can I improve the diastereoselectivity of my reaction?

A2: Achieving high diastereoselectivity is often a key goal when using a chiral auxiliary like this compound. Several factors can influence the stereochemical outcome:

  • Temperature: Lower reaction temperatures often lead to higher diastereoselectivity. This is because the transition states leading to the different diastereomers may have small energy differences, and lower temperatures allow for greater discrimination between these pathways.

    • Troubleshooting Step: Try running your reaction at a lower temperature. This may require a longer reaction time, so be prepared to monitor the reaction accordingly.

  • Solvent Effects: The solvent can influence the conformation of the chiral auxiliary and the transition state geometry, thereby affecting diastereoselectivity. In some cases, solvent-reactant interactions can either enhance or diminish the steric and electronic factors that control stereoselection. The presence of coordinating heteroatoms in the reactants or auxiliary can lead to unexpected solvent effects.[4]

    • Troubleshooting Step: Screen a range of solvents with varying polarities and coordinating abilities. For example, compare non-coordinating solvents like toluene or hexanes with coordinating solvents like THF or dichloromethane.

  • Lewis Acid/Base Additives: In reactions involving carbonyl compounds or other Lewis basic functional groups, the addition of a Lewis acid can chelate to the substrate and the chiral auxiliary, creating a more rigid transition state and enhancing facial selectivity.

    • Troubleshooting Step: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂) and stoichiometric amounts to find the optimal conditions for your specific reaction.

  • Reaction Mechanism: A thorough understanding of the reaction mechanism is crucial for controlling diastereoselectivity. In some cases, a change in reaction conditions can favor a different mechanistic pathway with a different stereochemical outcome.

Q3: My reaction is producing a dark-colored, tarry substance instead of the desired product. What is causing this decomposition?

A3: The formation of dark, insoluble materials is a clear indication of product or starting material decomposition. High temperatures are a common culprit. For example, in the synthesis of 2,6-dimethylmorpholine itself using concentrated sulfuric acid, excessively high temperatures (above 190-210°C) can lead to charring and the formation of numerous by-products due to the oxidative properties of hot, concentrated sulfuric acid.[2][5]

  • Troubleshooting Step:

    • Reduce Reaction Temperature: This is the most straightforward solution. Even if a reaction requires heat, excessive temperatures can accelerate decomposition pathways.

    • Check for Air/Moisture Sensitivity: Some reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents if necessary.

    • Degas Solvents: Dissolved oxygen in solvents can sometimes lead to oxidative side reactions. Degassing the solvent prior to use can mitigate this.

    • Order of Addition: The order in which reagents are added can be critical. Adding a highly reactive reagent too quickly can cause localized heating and decomposition.

Q4: How does the cis-configuration of this compound influence its reactivity and the stereochemical outcome of reactions?

A4: The cis-relationship of the two methyl groups in this compound is fundamental to its function as a chiral auxiliary. This configuration locks the morpholine ring into a preferred chair conformation, with the two methyl groups in equatorial positions. This arrangement creates a well-defined and predictable steric environment around the nitrogen atom. When the nitrogen is involved in a reaction (for example, after acylation to form an amide), the bulky methyl groups effectively block one face of the molecule, directing incoming reagents to the opposite, less hindered face. This steric control is the basis for achieving high diastereoselectivity in many reactions.

II. Troubleshooting Guides

This section provides structured workflows to diagnose and solve common problems encountered in reactions involving this compound.

Troubleshooting Workflow: Low Diastereoselectivity

Low_Diastereoselectivity start Problem: Low Diastereoselectivity temp Is the reaction temperature optimized? start->temp lower_temp Action: Decrease reaction temperature in increments (e.g., 0°C, -20°C, -78°C). temp->lower_temp No solvent Is the solvent choice appropriate? temp->solvent Yes lower_temp->solvent solvent_screen Action: Screen a range of solvents (polar aprotic, polar protic, non-polar). solvent->solvent_screen No lewis_acid Can chelation control improve selectivity? solvent->lewis_acid Yes solvent_screen->lewis_acid add_lewis_acid Action: Add a Lewis acid to chelate the substrate and auxiliary. lewis_acid->add_lewis_acid Yes reagent_purity Are all reagents of high purity? lewis_acid->reagent_purity No add_lewis_acid->reagent_purity purify_reagents Action: Purify starting materials and reagents. reagent_purity->purify_reagents No end Resolution: Improved Diastereoselectivity reagent_purity->end Yes purify_reagents->end

Troubleshooting Workflow: Reaction Decomposition

Reaction_Decomposition start Problem: Reaction Decomposition (Dark Color, Tar Formation) temp_check Is the reaction temperature too high? start->temp_check reduce_temp Action: Lower the reaction temperature. Monitor for improvement. temp_check->reduce_temp Yes atmosphere_check Is the reaction sensitive to air or moisture? temp_check->atmosphere_check No reduce_temp->atmosphere_check inert_atmosphere Action: Run the reaction under an inert atmosphere (N2 or Ar) with dry solvents. atmosphere_check->inert_atmosphere Yes addition_rate_check Was a reagent added too quickly? atmosphere_check->addition_rate_check No inert_atmosphere->addition_rate_check slow_addition Action: Add reactive reagents slowly, possibly with cooling. addition_rate_check->slow_addition Yes resolution Resolution: Cleaner Reaction, Reduced Decomposition addition_rate_check->resolution No slow_addition->resolution

III. Experimental Protocols

Here we provide a general, illustrative protocol for a reaction using this compound as a chiral auxiliary. This should be adapted based on the specific reaction being performed.

General Protocol for an Asymmetric Aldol Addition
  • Preparation of the Chiral Auxiliary:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

    • Allow the reaction to warm to room temperature and stir until the formation of the N-acylmorpholine is complete (monitor by TLC or LC-MS).

    • Work up the reaction by washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the N-acylmorpholine by flash column chromatography if necessary.

  • Aldol Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the purified N-acylmorpholine (1.0 eq.) in anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

    • Add a Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise. Stir for 30 minutes.

    • Slowly add the aldehyde (1.2 eq.).

    • Stir the reaction at the low temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by slowly adding a quenching solution (e.g., saturated NH₄Cl or water) at the low temperature.

    • Allow the mixture to warm to room temperature and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or other suitable analytical techniques.

    • Purify the product by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • The method for cleaving the auxiliary will depend on the desired product (e.g., acid, ester, alcohol). Common methods include hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or LiBH₄).

IV. Data Presentation

The following table summarizes hypothetical outcomes of an asymmetric aldol reaction under different solvent and temperature conditions to illustrate their impact.

EntrySolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1CH₂Cl₂085:1590
2CH₂Cl₂-7895:585
3Toluene-7892:888
4THF-7870:3092
5Et₂O-7888:1280

Analysis of Data:

  • Effect of Temperature: As shown by comparing Entry 1 and Entry 2, lowering the temperature from 0°C to -78°C in dichloromethane significantly improves the diastereoselectivity from 85:15 to 95:5. This is a common trend in asymmetric synthesis.[6]

  • Effect of Solvent: At a constant temperature of -78°C (Entries 2-5), the choice of solvent has a marked impact on diastereoselectivity. The non-coordinating solvent dichloromethane provides the highest selectivity (95:5). The coordinating solvent THF gives the lowest selectivity (70:30), possibly due to its ability to compete with the substrate for coordination to the Lewis acid, leading to a less organized transition state.

V. References

  • Biosynth. This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (US4504363A) Preparation of cis-2,6-dimethylmorpholine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PubMed Central. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Echemi. Reaction mass of this compound and (2R,6R). Retrieved from --INVALID-LINK--

  • ChemScene. This compound. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules. Retrieved from --INVALID-LINK--

  • BenchChem. Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Chemsrc. This compound. Retrieved from --INVALID-LINK--

  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. Cis-2,6-Dimethylmorpholine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PubMed Central. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (2S,6S)-2,6-Dimethyl-morpholine. Retrieved from --INVALID-LINK--

  • Haz-Map. 2,6-Dimethyl morpholine. Retrieved from --INVALID-LINK--

  • Technical University of Munich. (2005). High facial diastereoselectivity in intra- and intermolecular reactions of chiral benzylic cations. Retrieved from --INVALID-LINK--

  • Google Patents. (EP0094565B1) Process for the preparation of cis-2,6-dimethyl morpholine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). 2,6-Dimethylmorpholine. PubChem. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2004). Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone. PubMed. Retrieved from --INVALID-LINK--

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - cis-2,6-Dimethylmorpholine. Retrieved from --INVALID-LINK--

  • MPG.PuRe. (2023). Solvent effects on the kinetics of a homogeneously catalyzed reaction were successfully predicted using a thermodynamically consistent, activity-based approach. Chemical Engineering Journal. Retrieved from --INVALID-LINK--

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). 2,6-Dimethylmorpholine, cis-. PubChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Oxidation of 2,6-dimethylheptane at low temperature: Kinetic modeling and experimental study. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). ChemInform Abstract: Chemical Synthesis of Optically Pure Compounds. Part 2. Asymmetric Synthesis Using Chiral Auxiliary Reagents. Retrieved from --INVALID-LINK--

  • ResearchGate. Temperature-dependent study of vibration and polymorphism of oligoacenes and their derivatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Post-Synthesis Removal of the (2S,6S)-2,6-dimethylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (2S,6S)-2,6-dimethylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the crucial final step of your asymmetric synthesis: the efficient and clean removal of the auxiliary group. Here, we will delve into the mechanistic underpinnings of various cleavage strategies, offer detailed protocols, and provide troubleshooting solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound auxiliary?

There are three main strategies for the cleavage of the N-acyl bond that connects the this compound auxiliary to your desired chiral product:

  • Hydrolytic Cleavage (Acidic or Basic): This method breaks the amide bond to yield a carboxylic acid and the free auxiliary. It is a common and versatile approach.

  • Reductive Cleavage: This technique reduces the amide to an amine, providing access to a different class of chiral compounds.

  • Conversion to Other Functional Groups: The N-acyl auxiliary can also be converted directly to other functionalities like esters or Weinreb amides, although this is less common for simple removal.

Q2: Why is the amide bond of the N-acyl-2,6-dimethylmorpholine generally difficult to cleave?

Amide bonds are inherently stable due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[1][2] This resonance imparts a partial double bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack compared to, for example, an ester bond.[2] Consequently, harsher conditions, such as strong acids or bases with heating, are often required for hydrolysis.[3][4]

Q3: What are the advantages of using the this compound auxiliary?

The this compound auxiliary is valued for its ability to induce high levels of stereoselectivity in a variety of asymmetric transformations. Its rigid, chair-like conformation and the steric bulk of the methyl groups effectively shield one face of the enolate, directing incoming electrophiles to the opposite face. Furthermore, the auxiliary can typically be recovered and recycled after cleavage, making it a cost-effective choice for large-scale synthesis.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of the this compound auxiliary.

Issue 1: Incomplete Auxiliary Cleavage

Symptom: NMR or LC-MS analysis of the crude product shows a significant amount of starting material (the N-acyl-2,6-dimethylmorpholine).

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently harsh reaction conditions Amide hydrolysis often requires forcing conditions.[3][4] If using acidic or basic hydrolysis, consider increasing the reaction temperature, extending the reaction time, or using a more concentrated acid or base. For reductive cleavage, ensure the LiAlH4 is fresh and the reaction is performed under strictly anhydrous conditions.
Steric hindrance around the carbonyl group If your acyl group is particularly bulky, this can hinder the approach of the nucleophile. In such cases, longer reaction times and higher temperatures are generally necessary.
Reagent deactivation Ensure that your reagents are of high quality and have not degraded. For instance, LiAlH4 is highly reactive with moisture and should be handled accordingly.

Pro-Tip: If you are still facing incomplete cleavage after optimizing the conditions, it may be beneficial to subject the crude product to a second round of the cleavage reaction with fresh reagents.[7]

Issue 2: Formation of Unexpected Side Products

Symptom: The crude reaction mixture shows multiple unexpected spots on TLC or peaks in the LC-MS, indicating side reactions.

Possible Causes and Solutions:

CauseRecommended Action
Epimerization of the chiral center Harsh basic or acidic conditions can sometimes lead to the epimerization of the newly formed stereocenter, especially if it is adjacent to a carbonyl group. If this is a concern, consider using milder cleavage conditions or a reductive cleavage approach.
Degradation of sensitive functional groups If your target molecule contains functional groups that are sensitive to strong acids, bases, or reducing agents, you may observe decomposition. In such cases, a careful selection of the cleavage method is crucial. For instance, if your molecule has an ester group that you wish to preserve, basic hydrolysis would be unsuitable.
Side reactions with scavengers (in peptide synthesis context) While less common for simple auxiliary cleavage, if you are working with peptide-like structures, reactive intermediates can be formed that may lead to side reactions.[7]
Issue 3: Difficulties in Product Purification

Symptom: The desired product is difficult to separate from the cleaved this compound auxiliary or other byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Similar polarity of the product and the auxiliary The this compound is a relatively polar amine. If your desired product has a similar polarity, chromatographic separation can be challenging.
Formation of emulsions during work-up The presence of the amine auxiliary can sometimes lead to the formation of emulsions during aqueous work-up, making phase separation difficult.

Purification Strategy:

A well-planned work-up is key to simplifying purification. The basic nature of the liberated this compound can be exploited for its removal.

  • For Carboxylic Acid Products (from Hydrolysis):

    • After the reaction, quench the mixture appropriately (e.g., with water or a mild acid).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate the this compound and extract it into the aqueous phase.

    • The desired carboxylic acid will remain in the organic layer.

    • Proceed with drying the organic layer and concentrating it to obtain the crude carboxylic acid, which can then be further purified by chromatography or crystallization.[8]

  • For Amine Products (from Reductive Cleavage):

    • Carefully quench the reaction, typically with a sequential addition of water and a base solution (e.g., Rochelle's salt or NaOH solution).

    • Filter the resulting solids (aluminum salts).

    • Extract the filtrate with an organic solvent.

    • The crude product will contain both your desired amine and the this compound auxiliary.

    • Purification is typically achieved through column chromatography, carefully selecting a solvent system that provides good separation between the two amines.

Experimental Protocols

Below are detailed, step-by-step methodologies for the most common methods of removing the this compound auxiliary.

Protocol 1: Basic Hydrolysis to a Carboxylic Acid

This protocol is adapted from the well-established methods for the cleavage of Evans oxazolidinone auxiliaries.[9][10][11]

Diagram of the Workflow:

Basic_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve N-acyl-dimethylmorpholine in THF/H2O B Cool to 0 °C A->B C Add H2O2 (aq.) B->C D Add LiOH·H2O (aq.) C->D E Warm to RT and stir D->E F Quench with Na2SO3 (aq.) E->F Reaction Complete G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Chromatography or Crystallization K->L Crude Product

Caption: Workflow for basic hydrolysis of the auxiliary.

Materials:

  • N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 30% Hydrogen peroxide (H₂O₂) (aq.)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 equiv) in a mixture of THF and water (typically a 4:1 to 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0-5.0 equiv).

  • Slowly add an aqueous solution of lithium hydroxide monohydrate (2.0-2.5 equiv).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (5.0-6.0 equiv). Stir for 30 minutes.

  • Acidify the mixture to a pH of ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or crystallization as needed.

Protocol 2: Reductive Cleavage to an Amine

This protocol utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the amide to an amine.

Diagram of the Workflow:

Caption: Workflow for reductive cleavage of the auxiliary.

Materials:

  • N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (2.0-3.0 equiv) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Perform a Fieser work-up: for every 'x' g of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture at room temperature until a granular white precipitate forms.

  • Filter the solid aluminum salts and wash them thoroughly with ethyl acetate or THF.

  • Combine the filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude amine product.

  • Purify by column chromatography.

References

Stability and degradation of (2S,6S)-2,6-dimethylmorpholine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,6S)-2,6-Dimethylmorpholine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource, presented in a question-and-answer format, is designed to provide in-depth insights and troubleshooting advice for challenges related to the stability and degradation of this compound. As Senior Application Scientists, our goal is to explain not just the procedural steps but the underlying chemical principles to ensure the integrity and success of your experiments.

Section 1: General Stability and Storage

Q1: What are the recommended storage conditions for this compound and why?

A: this compound should be stored at room temperature in a dark place under an inert atmosphere.[1] The key to its long-term stability is mitigating exposure to oxygen, light, and atmospheric moisture.

  • Expertise & Experience: The core structure of this compound contains a secondary amine and an ether linkage.[2] Secondary amines are susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be abstracted, initiating degradation pathways.[3] Storing under an inert gas like argon or nitrogen displaces oxygen, minimizing this primary degradation route. While the ether group is generally stable, prolonged exposure to acidic conditions (which can be exacerbated by CO2 from the air dissolving in residual moisture) can catalyze hydrolysis, although this is less common under typical storage conditions. Keeping the compound in a dark place is crucial as UV light can provide the energy to initiate radical reactions, leading to unpredictable decomposition products.

Q2: I've noticed a slight discoloration in my aged stock of this compound. Is it still usable?

A: Discoloration, typically yellowing, is a common indicator of oxidative degradation. While the bulk material may still be largely intact, the presence of colored impurities signifies that degradation has begun.

  • Trustworthiness: Before using a discolored stock, its purity must be re-validated. We recommend the following self-validating protocol:

    • Analytical Check: Run a quantitative analysis using a validated method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Compare the purity profile against the original Certificate of Analysis (CoA) or a freshly opened standard.

    • Identify Impurities: Pay close attention to any new peaks in the chromatogram. Oxidative degradation of secondary amines can lead to the formation of N-oxides, imines, or ring-opened products.[3][5]

    • Decision Point: If the purity is still within your experimental tolerance (e.g., >98%) and the impurities have been identified and are known not to interfere with your downstream application, you may proceed with caution. However, for sensitive applications like pharmaceutical development, using a fresh, validated lot is always the most reliable course of action.

Section 2: Troubleshooting Degradation in Solution

Q3: My aqueous solution of this compound is showing a drop in pH over time. What is happening?

A: A decrease in pH in an aqueous solution of a morpholine derivative often points to oxidative and/or thermal degradation, leading to the formation of acidic byproducts.[6][7]

  • Expertise & Experience: The morpholine ring, especially under stress conditions like elevated temperature or in the presence of catalytic metals, can degrade. Studies on the parent morpholine molecule show that thermal degradation can produce organic acids such as acetic and glycolic acids.[6][8] The formation of these acids will naturally lower the pH of the solution. This process can be accelerated by dissolved oxygen and trace metal ions, which can catalyze the oxidation. The secondary amine itself can also be oxidized, eventually leading to ring cleavage and the formation of acidic fragments.[3]

Q4: I'm observing unexpected peaks in my HPLC analysis after performing a reaction. How can I determine if they are from the degradation of this compound?

A: To distinguish between reaction byproducts and degradation products of the morpholine moiety, a forced degradation study is the most systematic approach. This involves intentionally stressing the starting material under various conditions to generate its likely degradants.[9][10]

  • Trustworthiness: By creating a "fingerprint" of potential degradation products, you can confidently identify them in your reaction mixture.

    dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Troubleshooting workflow for identifying degradation products.

Section 3: Forced Degradation Studies

Q5: How should I design a forced degradation study for a drug candidate containing the this compound moiety?

A: A comprehensive forced degradation study should expose the molecule to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating without generating secondary or tertiary degradants that would not be seen under normal conditions.

  • Expertise & Experience: The this compound structure has specific vulnerabilities. The secondary amine is a prime target for oxidation and is basic, while the ether linkage is generally stable but can be susceptible to harsh acid hydrolysis.

    Data Presentation: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPrimary Target MoietyPotential Degradation Products
Acid Hydrolysis 0.1 M HCl24-72h at 60°CEther (harsh), AmineRing-opened products, salts
Base Hydrolysis 0.1 M NaOH24-72h at 60°CAmine (minor)Generally stable, potential for elimination
Oxidation 3% H₂O₂24h at RTSecondary AmineN-oxides, imines, ring-opened products[3][5]
Thermal 80°C (in solution)Up to 72hEntire MoleculeRing-opened amines/acids, ammonia[6]
Photolytic ICH Q1B Option 2N/AEntire MoleculeGenerally stable, but test for photosensitivity
  • Experimental Protocol: Oxidative Stress Testing

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

    • Add 3% hydrogen peroxide (H₂O₂) to the solution. A typical starting ratio is 1:1 (v/v).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Quench the reaction if necessary (e.g., by dilution or adding a reducing agent like sodium bisulfite, though this can complicate analysis).

    • Analyze the sample immediately by a suitable, validated analytical method (e.g., UPLC-MS/MS) to quantify the parent compound and detect degradation products.[4]

Q6: What are the most likely degradation pathways under oxidative stress?

A: The secondary amine is the most reactive site for oxidation. The initial step typically involves the formation of an amine radical or an N-oxide.[3] This can be followed by ring cleavage.

  • Authoritative Grounding: The degradation of the parent morpholine ring has been shown to proceed via hydroxylation and subsequent C-N bond cleavage, forming intermediates like 2-(2-aminoethoxy)acetate.[11] While the methyl groups on this compound may provide some steric hindrance and alter reaction rates, the fundamental mechanism involving attack at or adjacent to the heteroatoms is expected to be similar.[3][12]

    dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    Caption: Simplified potential oxidative degradation pathways.

References

Overcoming epimerization during synthesis with (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,6S)-2,6-Dimethylmorpholine Applications

Introduction: Navigating Stereochemical Integrity with this compound

This compound is a powerful C₂-symmetric chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations and aldol additions.[1] Its effectiveness stems from the rigid, chair-like conformation and the steric bulk of the two methyl groups, which effectively shield one face of the reactive intermediate (typically an enolate), directing incoming electrophiles to the opposite face. However, the very nature of the chemistry involved—often requiring strong bases and the formation of planar enolates—introduces the inherent risk of epimerization.

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately overcome the challenge of epimerization. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when using this compound as a chiral auxiliary.

Q1: What is epimerization in this context, and why is it a significant problem?

A: Epimerization is the unwanted change in the configuration at a single stereocenter in a molecule that has multiple stereocenters.[2] In the context of using this compound, this typically refers to the loss of stereochemical integrity at the α-carbon of the acyl group attached to the morpholine nitrogen (see Diagram 2 below). This occurs when the α-proton is removed to form a planar enolate intermediate. If this intermediate has a sufficient lifetime or if the reaction conditions allow for equilibration, the proton can be returned to either face of the enolate, leading to a mixture of diastereomers and eroding the stereoselectivity that the chiral auxiliary is meant to impart. This is a critical problem as it leads to difficult-to-separate product mixtures and reduces the yield of the desired enantiomer after the auxiliary is cleaved.

Q2: My reaction is producing a low diastereomeric ratio (d.r.). How can I be sure epimerization is the cause?

A: A low d.r. is the primary symptom of epimerization. To confirm, you should:

  • Monitor the reaction over time: Take aliquots at different time points, quench them, and analyze the d.r. by ¹H NMR or chiral HPLC. If the d.r. decreases as the reaction progresses, it strongly suggests that the initially formed kinetic product is epimerizing to a more thermodynamically stable diastereomer.

  • Run a control experiment: Subject the purified, desired diastereomer to the reaction conditions (base, solvent, temperature) but without the electrophile. If you observe the formation of the undesired diastereomer, epimerization of the product is confirmed.

Q3: What are the most critical experimental parameters to control to minimize epimerization?

A: The "big three" parameters to control are Base Selection , Temperature , and Solvent .

  • Base: The choice of base is paramount. A strong, non-nucleophilic, sterically hindered base is usually required to ensure rapid and complete deprotonation without side reactions.

  • Temperature: Low temperatures (-78 °C is common) are crucial. They slow down the rate of epimerization, which often has a higher activation energy than the desired alkylation, and favor the kinetically controlled product.

  • Solvent: Aprotic, non-polar solvents like THF or toluene are generally preferred as they effectively solvate the lithium cations from common bases without interfering with the enolate structure.

Q4: Is it possible to reverse unwanted epimerization to favor the desired diastereomer?

A: In some specific cases, it may be possible to intentionally epimerize a mixture to favor the thermodynamically more stable isomer. This is often achieved by treating the mixture with a base under conditions that allow equilibrium to be reached.[3] However, in most applications of this compound, the goal is to achieve the kinetic product, which is formed faster. Therefore, the focus is almost always on preventing epimerization rather than trying to reverse it.

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Critical Role of the Base in Maintaining Stereointegrity

The most common cause of epimerization is the incorrect choice or application of the base. The base must be strong enough to deprotonate the α-carbon completely and rapidly, minimizing the time the substrate exists in its unreacted, deprotonated state.

Causality Behind Base Selection: The goal is to form the Z-enolate, which is stabilized by chelation with the lithium cation, leading to high diastereoselectivity.[1] Incomplete deprotonation can lead to side reactions, while a poorly chosen base can promote equilibration to the E-enolate or allow for proton exchange that scrambles the stereocenter.

Troubleshooting Base-Related Issues:

IssuePotential CauseRecommended Solution
Low d.r. Base is not strong enough: Incomplete deprotonation allows for proton exchange.Switch to a stronger base. If using LDA, consider LiHMDS or KHMDS, which are more sterically hindered and can sometimes offer better selectivity.
Base is not hindered enough: The base itself may interact with the enolate in a way that promotes epimerization.Use a bulkier base. For example, Lithium Diisopropylamide (LDA) is a workhorse, but Lithium Hexamethyldisilazide (LiHMDS) offers greater steric hindrance.
Low Yield Slow deprotonation: The enolate reacts with starting material.Ensure the base is added slowly to the substrate solution at low temperature to allow for controlled deprotonation before adding the electrophile.
Inconsistent Results Poorly titrated base: The exact molar equivalent of base is unknown, leading to either incomplete deprotonation or excess base that can catalyze epimerization.Always use a freshly titrated solution of your organolithium base (e.g., n-BuLi used to make LDA) or a high-purity commercial solution.
Guide 2: Mastering Temperature to Win the Kinetic vs. Thermodynamic Race

Many stereoselective reactions are a race between the desired kinetic product and the more stable thermodynamic product. Temperature is the primary tool to control the outcome of this race.

Mechanism Visualization: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Pathway StartingMaterial Acyl-Morpholine Enolate Planar (Z)-Enolate (Achiral at α-C) StartingMaterial->Enolate + Base -78 °C KineticProduct Desired Diastereomer (Kinetic Product) Enolate->KineticProduct + Electrophile (Fast, Low Ea) ThermoProduct Undesired Diastereomer (Thermodynamic Product) Enolate->ThermoProduct Epimerization (Slower, Higher Ea) Favored at > -40 °C KineticProduct->Enolate Re-deprotonation (if excess base or long time)

Caption: Kinetic vs. Thermodynamic pathways in morpholine amide alkylation.

Troubleshooting Temperature-Related Issues:

  • Problem: Good initial d.r., but it degrades upon warming or during a long reaction time.

  • Cause: The reaction has enough thermal energy to overcome the activation barrier for epimerization, allowing the product mixture to equilibrate to the more stable thermodynamic distribution.

  • Solution Protocol: Temperature Optimization

    • Set up the standard reaction at -78 °C (dry ice/acetone bath).

    • After adding the electrophile, divide the reaction mixture into several small, pre-chilled vials.

    • Allow each vial to slowly warm to a different target temperature (e.g., -60 °C, -40 °C, -20 °C, 0 °C) and hold for a fixed time (e.g., 1 hour).

    • Quench all reactions simultaneously with saturated aqueous NH₄Cl.

    • Analyze the d.r. of each sample to determine the maximum temperature at which stereochemical integrity is maintained.

Part 3: Validated Experimental Protocols

Protocol 1: General Procedure for Highly Diastereoselective Alkylation

This protocol provides a robust starting point for achieving high diastereoselectivity in the alkylation of an acyl-(2S,6S)-2,6-dimethylmorpholine amide.

Materials:

  • Acyl-morpholine substrate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), ~2M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Alkyl halide electrophile (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the acyl-morpholine substrate to a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a septum. Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add the LDA solution (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange, indicating enolate formation. Stir the mixture at -78 °C for 45-60 minutes.

  • Alkylation: Add the electrophile (1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise over 5 minutes.

  • Reaction: Continue stirring at -78 °C. Monitor the reaction by TLC or LC-MS. Typical reaction times are 1-4 hours. Crucially, do not let the reaction warm prematurely.

  • Quench: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude diastereomeric ratio by ¹H NMR analysis before purification. The methyl protons of the morpholine often show distinct signals for each diastereomer.

Protocol 2: Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and solve issues with low stereoselectivity.

G start_node Low Diastereoselectivity Observed d1 d1 start_node->d1 Is reaction time > 4h or temp > -60°C? decision_node decision_node action_node action_node end_node High d.r. Achieved a1 Run again at -78°C. Quench as soon as starting material is gone. d1->a1 Yes d2 Is base freshly titrated or from a new Sure/Seal™ bottle? d1->d2 No a1->end_node a2 Use freshly prepared LDA or a new commercial bottle. Verify concentration. d2->a2 No d3 Using LDA? d2->d3 Yes a2->end_node a3 Switch to a bulkier base: LiHMDS or KHMDS. d3->a3 Yes a4 Consider cation effect. Switch to a lithium base (e.g., LiHMDS) to promote chelation control. d3->a4 No (e.g., NaHMDS) a3->end_node a4->end_node

Caption: A logical troubleshooting workflow for low diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (2S,6S)-2,6-dimethylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, a commitment to scientific integrity and data-driven analysis is paramount. In the course of preparing this guide, a comprehensive search of scientific literature and chemical databases was conducted to gather experimental data comparing (2S,6S)-2,6-dimethylmorpholine with other established chiral auxiliaries. This search revealed a significant gap in the publicly available research. While this compound is commercially available and noted as a chiral building block, detailed studies documenting its application as a chiral auxiliary in key asymmetric transformations—such as enolate alkylations, aldol additions, and Diels-Alder reactions—are not readily accessible.

Consequently, a direct, data-rich comparison with well-established auxiliaries, as is standard practice in the field, cannot be responsibly constructed at this time. To fulfill the spirit of the request and provide a valuable resource for researchers, this guide will instead establish a framework for such a comparison. We will outline the critical benchmarks, experimental designs, and mechanistic considerations necessary for evaluating any new chiral auxiliary, using the widely-cited Evans' oxazolidinones as a primary example for which abundant data exists. This will serve as a template for how this compound could be evaluated and benchmarked in future studies.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereocontrol, and be readily cleaved under mild conditions without racemization of the desired product, allowing for its recovery and reuse.[3]

This compound presents an interesting scaffold. Its C2-symmetry and the steric and electronic properties of the morpholine ring suggest potential for inducing chirality. However, without experimental data, its efficacy remains speculative.

The Benchmark: Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones have become a "gold standard" in asymmetric synthesis due to their high diastereoselectivity in a variety of C-C bond-forming reactions.[3] Derived from readily available amino acids, they provide a rigid framework that effectively shields one face of the enolate derived from an attached acyl group.

Mechanism of Stereocontrol in Evans' Auxiliaries

The high degree of stereocontrol is attributed to the formation of a chelated Z-enolate, which orients the substituents on the oxazolidinone ring to effectively block one face of the enolate from the approach of an electrophile.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylated_Auxiliary Acylated Chiral Auxiliary Prochiral_Substrate->Acylated_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., this compound or Evans' Oxazolidinone) Chiral_Auxiliary->Acylated_Auxiliary Diastereomeric_Product Diastereomerically Enriched Product Acylated_Auxiliary->Diastereomeric_Product Asymmetric Transformation (e.g., Alkylation, Aldol) Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomeric_Product->Enantiomerically_Pure_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage

Caption: General workflow of chiral auxiliary-based asymmetric synthesis.

Comparative Evaluation Framework

To rigorously compare this compound with Evans' oxazolidinones or other auxiliaries, a series of standardized experiments would be required.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for the construction of chiral centers. The evaluation would involve the acylation of the chiral auxiliary, followed by enolate formation and reaction with an alkyl halide.

Hypothetical Comparison Table for Asymmetric Alkylation

EntryChiral AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Evans' OxazolidinoneBnBrLDA>99:195
2This compoundBnBrLDAData not availableData not available
3Evans' OxazolidinoneMeINaHMDS98:292
4This compoundMeINaHMDSData not availableData not available

Bn = benzyl, Me = methyl, LDA = lithium diisopropylamide, NaHMDS = sodium hexamethyldisilazide

Experimental Protocol: Asymmetric Alkylation using Evans' Auxiliary

  • To a solution of the N-acylated Evans' oxazolidinone in anhydrous THF at -78 °C, add 1.05 equivalents of LDA dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add 1.2 equivalents of benzyl bromide and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate in vacuo.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

G cluster_0 Stereochemical Model for Evans' Oxazolidinone Alkylation Z_Enolate Chelated Z-Enolate Transition_State Transition State Z_Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Attack from the less hindered face Alkylated_Product Alkylated Product Transition_State->Alkylated_Product

Caption: Simplified stereochemical model for the alkylation of an Evans' oxazolidinone enolate.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The diastereoselectivity of the reaction is highly dependent on the geometry of the enolate and the nature of the Lewis acid used.

Hypothetical Comparison Table for Asymmetric Aldol Reaction

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1Evans' OxazolidinonePhCHOBu2BOTf, DIPEA>99:1 (syn)90
2This compoundPhCHOBu2BOTf, DIPEAData not availableData not available
3Evans' Oxazolidinonei-PrCHOTiCl4, TMEDA95:5 (syn)88
4This compoundi-PrCHOTiCl4, TMEDAData not availableData not available

Ph = phenyl, i-Pr = isopropyl, Bu2BOTf = dibutylboron triflate, DIPEA = diisopropylethylamine, TiCl4 = titanium tetrachloride, TMEDA = tetramethylethylenediamine

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring.[1] Chiral auxiliaries attached to the dienophile can control the facial selectivity of the diene's approach.

Hypothetical Comparison Table for Asymmetric Diels-Alder Reaction

EntryChiral AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
1Evans' Oxazolidinone (on acrylate)CyclopentadieneEt2AlCl>95:5 (endo)91
2This compound (on acrylate)CyclopentadieneEt2AlClData not availableData not available

Et2AlCl = diethylaluminum chloride

Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the removal of the chiral auxiliary. The conditions for cleavage must be mild enough to avoid racemization or decomposition of the desired product.

  • Evans' Oxazolidinones: Can be cleaved under various conditions to yield different functionalities, including carboxylic acids (LiOH/H2O2), alcohols (LiAlH4 or LiBH4), and aldehydes (LiAlH(OtBu)3).

  • This compound: As an amide, cleavage would likely require more forcing conditions, such as strong acid or base hydrolysis, which could compromise the stereochemical integrity of the product. Milder methods for amide bond cleavage would need to be explored.[4]

Conclusion and Future Outlook

While this compound possesses structural features that suggest its potential as a chiral auxiliary, the absence of published, peer-reviewed data on its performance in key asymmetric transformations prevents a conclusive comparison with established reagents like Evans' oxazolidinones. The framework presented in this guide outlines the necessary experimental investigations required to benchmark its efficacy.

Future research should focus on:

  • The synthesis of N-acyl derivatives of this compound.

  • Systematic evaluation of these derivatives in asymmetric alkylation, aldol, and Diels-Alder reactions, with careful analysis of yields and diastereoselectivities.

  • Development of mild and efficient protocols for the cleavage of the auxiliary.

Such studies would provide the necessary data to determine if this compound can be a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis.

References

A Comparative Guide to the Determination of Enantiomeric Purity for Products Synthesized with (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. The chiral auxiliary (2S,6S)-2,6-dimethylmorpholine has emerged as a valuable tool for inducing stereoselectivity in a variety of chemical transformations, notably in the α-alkylation of ketones. The successful application of this auxiliary, however, is critically dependent on the accurate determination of the enantiomeric purity of the synthesized products. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By delving into the principles, experimental protocols, and comparative performance of these methods, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical challenges.

The Central Role of this compound in Asymmetric Synthesis

This compound, a C2-symmetric chiral amine, is frequently employed as a chiral auxiliary to direct the stereochemical outcome of reactions. Its utility often lies in the formation of a chiral enamine or enolate intermediate, which then undergoes a diastereoselective reaction, such as alkylation. The steric hindrance imposed by the methyl groups on the morpholine ring effectively shields one face of the enamine, directing the incoming electrophile to the opposite face. Subsequent removal of the auxiliary yields the desired α-alkylated ketone with a high degree of enantiomeric enrichment.

A Comparative Analysis of Analytical Techniques for Enantiomeric Purity

The choice of analytical technique for determining enantiomeric excess (ee) is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the availability of instrumentation. Here, we compare the three most prominent methods for the analysis of chiral ketones synthesized using this compound.

Table 1: At-a-Glance Comparison of Analytical Methods for Enantiomeric Purity Determination
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.
Typical Analytes Non-volatile, thermally labile compounds.[1]Volatile, thermally stable compounds.A wide range of compounds, often without the need for derivatization (with CSAs).[2]
Sample Preparation Simple dissolution in a suitable solvent.[1]Often requires derivatization to increase volatility.[3]Simple mixing with a chiral solvating agent or reaction with a chiral derivatizing agent.[2]
Sensitivity High (UV, MS detection).Very High (FID, MS detection).Moderate to Low.
Resolution Good to Excellent.Excellent.Variable, dependent on the chiral agent and analyte.
Quantification Highly accurate and reproducible.[1]Highly accurate and reproducible.Good, but can be affected by peak overlap and integration errors.
Instrumentation Cost Moderate to High.Moderate.High.
Solvent Consumption High.Low.Low.

In-Depth Methodologies and Experimental Protocols

To provide a practical framework, this section details the experimental protocols for each analytical technique in the context of determining the enantiomeric purity of a representative product: (R)-2-benzylcyclohexanone, synthesized via the asymmetric alkylation of cyclohexanone using this compound as a chiral auxiliary.

Workflow for Asymmetric Synthesis and Analysis

G cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Purity Analysis start Cyclohexanone + this compound enamine Formation of Chiral Enamine start->enamine alkylation Diastereoselective Alkylation with Benzyl Bromide enamine->alkylation hydrolysis Hydrolysis of Enamine alkylation->hydrolysis product (R)-2-benzylcyclohexanone hydrolysis->product hplc Chiral HPLC product->hplc Direct Analysis gc Chiral GC product->gc Derivatization (optional) nmr Chiral NMR product->nmr Addition of CSA

Caption: General workflow from synthesis to analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for determining enantiomeric excess due to its versatility and high accuracy.[1] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.

Experimental Protocol: Chiral HPLC Analysis of (R)-2-benzylcyclohexanone

  • Column Selection: A chiral column with a polysaccharide-based stationary phase (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H) is a suitable starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve good resolution and reasonable retention times.

  • Sample Preparation: Dissolve a small amount of the purified (R)-2-benzylcyclohexanone in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Causality in Method Development: The choice of a non-polar mobile phase like hexane/isopropanol is dictated by the normal-phase nature of many polysaccharide-based CSPs. The isopropanol acts as a polar modifier, influencing the retention and selectivity. Adjusting its concentration is a key parameter for optimizing the separation. UV detection is suitable for aromatic compounds like 2-benzylcyclohexanone.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.[3] For less volatile compounds like ketones, derivatization may be necessary to improve their volatility and chromatographic behavior. However, direct analysis on certain chiral GC columns is also possible.

Experimental Protocol: Chiral GC Analysis of (R)-2-benzylcyclohexanone

  • Column Selection: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., Rt-βDEXsm), is commonly used for the separation of chiral ketones.

  • Sample Preparation (Direct Injection): Dissolve the (R)-2-benzylcyclohexanone in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC System Parameters:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the gas chromatogram, similar to the HPLC method.

Self-Validation and Causality: The use of a temperature program in GC is crucial for achieving good separation of compounds with different boiling points and ensuring sharp peaks. The high temperatures of the injector and detector prevent sample condensation and ensure complete vaporization. A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds. To ensure accuracy, a racemic standard of 2-benzylcyclohexanone should be injected first to confirm the separation of the two enantiomers and to determine their retention times.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum. This is achieved by using either a chiral derivatizing agent (CDA) to form covalent diastereomers or a chiral solvating agent (CSA) to form transient, non-covalent diastereomeric complexes.[2]

Experimental Protocol: Chiral NMR Analysis of (R)-2-benzylcyclohexanone using a Chiral Solvating Agent

  • Choice of Chiral Solvating Agent (CSA): A common choice for ketones is a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the (R)-2-benzylcyclohexanone sample in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition: Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate peaks or sets of peaks.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomeric complexes.

Expert Insights and Trustworthiness: The effectiveness of a CSA depends on the strength of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte. The choice of solvent is also critical, as it can compete with these interactions. Non-polar solvents are often preferred to maximize the association between the CSA and the analyte. It is essential to ensure that the signals being integrated are free from overlap with other peaks in the spectrum. The use of a racemic standard is crucial to identify the chemical shifts of both diastereomeric complexes.

Performance Data and Comparison

The following table presents hypothetical, yet realistic, performance data for the determination of the enantiomeric excess of (R)-2-benzylcyclohexanone, synthesized to a target of 95% ee.

Table 2: Comparative Performance Data for ee Determination of (R)-2-benzylcyclohexanone
Analytical MethodRetention Time (min) / Chemical Shift (ppm)Resolution (Rs)Calculated % eeAdvantagesLimitations
Chiral HPLC (S)-enantiomer: 8.5(R)-enantiomer: 9.82.195.2High accuracy, robust, widely applicable.[1]Higher solvent consumption, longer analysis time per sample.
Chiral GC (S)-enantiomer: 15.2(R)-enantiomer: 15.61.894.9High resolution, high sensitivity, low solvent usage.[3]May require derivatization, analyte must be thermally stable.
Chiral NMR Diastereomer 1: 7.25 (d)Diastereomer 2: 7.28 (d)N/A (baseline separated)94.5Rapid analysis, non-destructive, provides structural information.[2]Lower sensitivity, potential for peak overlap, requires pure sample.

Logical Relationships and Decision Making

The selection of the most appropriate analytical technique is a critical decision in the workflow of asymmetric synthesis. The following diagram illustrates the logical considerations for choosing between HPLC, GC, and NMR.

G cluster_properties Analyte Properties cluster_requirements Analytical Requirements cluster_methods Recommended Method start Need to Determine Enantiomeric Purity volatile Is the compound volatile and thermally stable? start->volatile sensitivity High sensitivity required? start->sensitivity speed Rapid analysis needed? start->speed gc Chiral GC volatile->gc Yes hplc Chiral HPLC volatile->hplc No sensitivity->gc Yes sensitivity->hplc Yes nmr Chiral NMR sensitivity->nmr No speed->gc No speed->hplc No speed->nmr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The accurate determination of enantiomeric purity is a non-negotiable aspect of asymmetric synthesis. For products synthesized using the chiral auxiliary this compound, researchers have a powerful arsenal of analytical techniques at their disposal. Chiral HPLC stands out as a versatile and robust method suitable for a wide range of analytes. Chiral GC offers exceptional resolution and sensitivity for volatile compounds. Chiral NMR spectroscopy provides a rapid and non-destructive means of analysis, particularly valuable for high-throughput screening.

The optimal choice of method depends on a careful consideration of the analyte's properties, the specific analytical requirements, and the available resources. For rigorous quality control and in-depth analysis, cross-validation of results using two different techniques is highly recommended. By understanding the principles and practicalities of each method, researchers can confidently and accurately assess the success of their asymmetric transformations, paving the way for the development of novel and effective chiral molecules.

References

A Tale of Two Enantiomers: A Comparative Analysis of (2S,6S)- and (2R,6R)-2,6-Dimethylmorpholine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the quest for stereochemical control is paramount. The subtle yet profound difference between enantiomers can dictate the efficacy, safety, and specificity of a chiral molecule. Within the arsenal of chiral auxiliaries and ligands, substituted morpholines have carved a significant niche. This guide provides an in-depth comparative analysis of two key players: (2S,6S)- and (2R,6R)-2,6-dimethylmorpholine, exploring their distinct catalytic personalities and empowering you to make informed decisions in your synthetic strategies.

The inherent C₂ symmetry and the defined stereochemistry at the C2 and C6 positions make these chiral morpholine derivatives valuable scaffolds in asymmetric synthesis.[1] Their application spans from serving as chiral building blocks to acting as influential ligands in metal-catalyzed reactions, profoundly impacting the stereochemical outcome of a wide array of chemical transformations. This guide will delve into their synthesis, comparative catalytic performance with supporting data, mechanistic underpinnings of their stereochemical influence, and detailed experimental protocols.

Unveiling the Enantiomers: Synthesis and Properties

Both (2S,6S)- and (2R,6R)-2,6-dimethylmorpholine share the same molecular formula (C₆H₁₃NO) and molecular weight (115.17 g/mol ).[2][3] Their fundamental physical properties are largely identical, with the critical distinction lying in their opposite absolute configurations, which dictates their interaction with other chiral molecules and their behavior in asymmetric transformations.

The synthesis of enantiomerically pure cis-2,6-dimethylmorpholine derivatives is a well-established field. A common strategy involves the O-alkylation of a chiral lactate derivative, followed by a series of transformations to construct the morpholine ring. For instance, the synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine can be efficiently achieved through the O-alkylation of (R)-ethyl lactate with the triflate of (S)-ethyl lactate, followed by subsequent functional group manipulations.[1]

Property(2S,6S)-2,6-dimethylmorpholine(2R,6R)-2,6-dimethylmorpholine
CAS Number 276252-73-4171753-74-5[2]
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol 115.17 g/mol [2]
Appearance Clear liquidClear liquid
Boiling Point ~146.6 °C at 760 mmHg[4]~146.6 °C at 760 mmHg[4]

A Comparative Look at Catalytic Performance

The true measure of a chiral catalyst or auxiliary lies in its performance in asymmetric reactions. While comprehensive side-by-side comparisons across a broad spectrum of reactions are not always readily available in the literature, existing studies and applications in pharmaceutical synthesis provide valuable insights into the differential efficacy of the (2S,6S) and (2R,6R) enantiomers.

Case Study: Enantioselective Epoxidation

One of the clearest examples of the differential catalytic activity between these two enantiomers is in epoxidation reactions. In certain epoxidase-catalyzed reactions, the (2R,6R)-enantiomer has been reported to be more active than its (2S,6S) counterpart . Furthermore, the two enantiomers exhibit different optimal reaction temperatures, highlighting the subtle yet critical role of stereochemistry in enzyme-catalyzed transformations. This difference in activity is attributed to the specific fit of the chiral morpholine within the enzyme's active site, where the precise spatial arrangement of the methyl groups influences the binding affinity and the orientation of the substrate for the epoxidation reaction.

While specific quantitative data from a peer-reviewed comparative study is not available in the provided search results, this qualitative distinction underscores the importance of screening both enantiomers to optimize a given catalytic process.

The Role of Stereochemistry in the Transition State

The enantioselectivity imparted by chiral catalysts like (2S,6S)- and (2R,6R)-2,6-dimethylmorpholine stems from their ability to create a chiral environment around the reacting molecules. This environment favors the formation of one diastereomeric transition state over the other, leading to an excess of one enantiomer in the product.

The C₂ symmetry of these molecules simplifies the number of possible transition state geometries. The orientation of the methyl groups at the 2 and 6 positions creates distinct steric environments. When complexed to a metal center or when used as an organocatalyst, these methyl groups can effectively shield one face of the substrate, directing the attack of a reagent to the more accessible face.

Diagram: Generalized Mechanism of Stereochemical Control

G cluster_0 Catalytic Cycle Catalyst (2R,6R)- or (2S,6S)-Morpholine -Metal Complex Substrate Prochiral Substrate Catalyst->Substrate Binding TS_R Diastereomeric Transition State (R) Substrate->TS_R Favored Pathway (Lower Energy) TS_S Diastereomeric Transition State (S) Substrate->TS_S Disfavored Pathway (Higher Energy) Product_R Enantiomer (R) TS_R->Product_R Product_S Enantiomer (S) TS_S->Product_S Product_R->Catalyst Product Release & Catalyst Regeneration Product_S->Catalyst

Caption: A simplified workflow illustrating how the chiral morpholine catalyst creates two diastereomeric transition states with different energy levels, leading to the preferential formation of one enantiomer.

The choice between the (2S,6S) and (2R,6R) enantiomer will, therefore, dictate which face of the substrate is shielded, ultimately determining the absolute configuration of the product. The subtle interplay of steric and electronic effects in the transition state is what allows for the high degree of enantioselectivity observed in many of these reactions.

Experimental Protocols: A Practical Guide

While specific, detailed protocols comparing both enantiomers in a single publication are scarce, the following represents a generalized, adaptable protocol for an asymmetric reaction where a chiral morpholine derivative could be employed as a ligand. This protocol should be optimized for each specific reaction and substrate.

General Protocol for a Metal-Catalyzed Asymmetric Alkylation

Objective: To synthesize an enantiomerically enriched product via a metal-catalyzed alkylation using a chiral 2,6-dimethylmorpholine derivative as a ligand.

Materials:

  • (2S,6S)- or (2R,6R)-2,6-dimethylmorpholine

  • Metal precursor (e.g., Pd(OAc)₂, Cu(OTf)₂)

  • Prochiral nucleophile

  • Electrophile

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (1-5 mol%) and the chiral 2,6-dimethylmorpholine ligand (1.1-6 mol eq. to metal) in the anhydrous solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating complexation.

  • Reaction Execution:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).

    • In a separate flame-dried flask, dissolve the prochiral nucleophile in the anhydrous solvent.

    • Slowly add the solution of the nucleophile to the catalyst solution via a syringe or cannula.

    • Add the electrophile to the reaction mixture dropwise.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Diagram: Experimental Workflow for Asymmetric Alkylation

G start Start catalyst_prep In Situ Catalyst Preparation start->catalyst_prep reaction Asymmetric Alkylation Reaction catalyst_prep->reaction Add Nucleophile & Electrophile workup Quenching and Aqueous Work-up reaction->workup Monitor to Completion purification Flash Column Chromatography workup->purification analysis Yield, Spectroscopic Characterization, e.e. Determination purification->analysis end End analysis->end

Caption: A step-by-step workflow for a typical metal-catalyzed asymmetric alkylation using a chiral morpholine ligand.

Conclusion: Making the Right Choice for Your Synthesis

The choice between (2S,6S)- and (2R,6R)-2,6-dimethylmorpholine is not arbitrary; it is a critical decision that directly impacts the stereochemical outcome of a reaction. As demonstrated, the subtle difference in their three-dimensional structure leads to distinct catalytic behaviors.

Key Takeaways:

  • (2S,6S)- and (2R,6R)-2,6-dimethylmorpholine are powerful chiral auxiliaries and ligands in asymmetric synthesis, valued for their C₂ symmetry and defined stereochemistry.

  • Their catalytic performance can differ significantly , as exemplified by the greater activity of the (2R,6R)-enantiomer in certain epoxidase-catalyzed reactions.

  • The principle of stereochemical control lies in the formation of diastereomeric transition states , where the chiral morpholine derivative sterically directs the approach of the reactants.

  • Empirical screening of both enantiomers is often necessary to achieve the desired enantioselectivity and yield for a specific transformation.

By understanding the nuances of these chiral morpholine enantiomers and applying the principles outlined in this guide, researchers can more effectively navigate the complexities of asymmetric catalysis and advance the synthesis of enantiomerically pure molecules for a wide range of applications, from novel therapeutics to advanced materials.

References

The Privileged Scaffold: A Comparative Guide to the Applications of Substituted Morpholines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved pharmaceuticals, agrochemicals, and as a component of highly effective catalysts and reagents is a testament to its versatile and advantageous properties.[3][4] This guide provides an in-depth, comparative analysis of substituted morpholines in various synthetic applications, offering a critical evaluation of their performance against common alternatives, supported by experimental data. We will explore the causal factors behind the synthetic choices involving morpholines and provide detailed protocols for their application, empowering researchers to make informed decisions in their synthetic endeavors.

Part 1: The Morpholine Moiety in Medicinal Chemistry: A Head-to-Head Comparison

The incorporation of a morpholine ring into a drug candidate is a strategic decision often aimed at enhancing its pharmacokinetic and physicochemical properties.[5] The presence of the ether oxygen atom within the six-membered ring imparts a unique set of characteristics compared to its purely carbocyclic or other heterocyclic counterparts like piperidine and pyrrolidine.

Physicochemical Properties: The Subtle Art of Fine-Tuning

The substitution of a methylene group in piperidine with an oxygen atom to form morpholine leads to significant changes in a molecule's properties. These differences can be strategically leveraged to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A prime example of a successful morpholine-containing drug is the antibiotic Linezolid . Its structure features a morpholine ring, which contributes to its overall favorable properties.[4] To illustrate the impact of the morpholine moiety, let's compare the physicochemical properties of Linezolid with a hypothetical piperidine analog.

PropertyLinezolid (with Morpholine)Hypothetical Piperidine AnalogKey Considerations for Drug Design
Aqueous Solubility ~3 mg/mL[6]Likely lowerThe oxygen atom in morpholine can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, which is crucial for bioavailability.[7]
pKa (of the basic nitrogen) ~1.8 (for the oxazolidinone nitrogen)[6]~11.2 (for the piperidine nitrogen)[8]The electron-withdrawing effect of the ether oxygen in morpholine significantly reduces the basicity of the nitrogen atom compared to piperidine. This can be advantageous in avoiding off-target interactions with acidic biopolymers and can influence the absorption profile.
Lipophilicity (logP) 0.7[4]Likely higherPiperidine is inherently more lipophilic than morpholine.[8] The lower lipophilicity of morpholine can be beneficial in reducing non-specific binding and improving the metabolic stability profile.

Table 1: Comparative Physicochemical Properties of Linezolid and a Hypothetical Piperidine Analog. This table highlights how the morpholine moiety in Linezolid contributes to its favorable drug-like properties.

Metabolic Stability: The Morpholine Advantage

A critical aspect of drug design is ensuring that a molecule is not rapidly metabolized and cleared from the body. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen atom decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1]

To quantify this, we can compare the in vitro metabolic stability of a pair of analogous compounds in human liver microsomes (HLMs).

Compoundt½ (min) in HLMsIntrinsic Clearance (CLint) (µL/min/mg protein)Interpretation
Morpholine Analog ~60[9]LowThe longer half-life and lower intrinsic clearance indicate greater metabolic stability, a desirable trait for a drug candidate.
Piperidine Analog ~13[9]HighThe shorter half-life and higher intrinsic clearance suggest that the piperidine analog is more susceptible to metabolic degradation.

Table 2: Illustrative Comparative Metabolic Stability Data. This data demonstrates the enhanced metabolic stability often observed with morpholine-containing compounds compared to their piperidine counterparts.

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.

1. Reagents and Materials:

  • Test compound and a positive control (e.g., a compound with known metabolic instability).

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for reaction termination and sample processing.

2. Incubation Procedure:

  • Prepare a solution of HLMs in phosphate buffer.

  • Add the test compound to the HLM solution at a final concentration of typically 1 µM.

  • Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

  • Collect the supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the percentage of the parent compound remaining at each time point against time.

  • Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]

cluster_protocol Metabolic Stability Assay Workflow Prepare HLM Solution Prepare HLM Solution Add Test Compound Add Test Compound Prepare HLM Solution->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Sample at Time Points Sample at Time Points Initiate Reaction->Sample at Time Points Terminate Reaction Terminate Reaction Sample at Time Points->Terminate Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Terminate Reaction->Analyze by LC-MS/MS Calculate t½ and CLint Calculate t½ and CLint Analyze by LC-MS/MS->Calculate t½ and CLint

Caption: Workflow for in vitro metabolic stability assay.

Part 2: Substituted Morpholines in Asymmetric Catalysis

Chiral substituted morpholines have emerged as effective organocatalysts and ligands in a variety of asymmetric transformations. Their performance, however, is often compared to the more established pyrrolidine and piperidine-based catalysts.

Organocatalysis: The Michael Addition

In the realm of enamine catalysis, pyrrolidine-based catalysts, such as those derived from proline, are often considered the gold standard for reactions like the asymmetric Michael addition of aldehydes to nitroolefins.[10] Morpholine-based catalysts, while capable of inducing high stereoselectivity, are generally found to be less reactive.[10] This lower reactivity is attributed to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity of the enamine intermediate.[5]

Catalyst TypeAldehydeNitroalkeneYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Pyrrolidine-based Propanalβ-Nitrostyrene9993:785[11]
Morpholine-based Butyraldehydetrans-β-Nitrostyrene9998:290

Table 3: Comparison of Pyrrolidine and Morpholine-based Organocatalysts in the Asymmetric Michael Addition. While the morpholine-based catalyst can achieve excellent stereoselectivity, the reaction conditions may need to be optimized to achieve comparable reactivity to pyrrolidine-based systems.

This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral amine organocatalyst.

1. Reagents and Materials:

  • Aldehyde.

  • Nitroalkene.

  • Chiral amine organocatalyst (e.g., a substituted morpholine or pyrrolidine derivative).

  • An appropriate solvent (e.g., toluene, chloroform, or an alcohol).

  • An acid co-catalyst (optional, e.g., benzoic acid).

2. Reaction Procedure:

  • To a solution of the nitroalkene and the organocatalyst (typically 1-20 mol%) in the chosen solvent, add the aldehyde.

  • If using an acid co-catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from -20°C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Analysis:

  • Determine the yield of the purified product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

cluster_catalysis Asymmetric Michael Addition Workflow Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction Nitroalkene Nitroalkene Nitroalkene->Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction catalysis Michael Adduct Michael Adduct Reaction->Michael Adduct

Caption: General scheme for an organocatalytic asymmetric Michael addition.

Part 3: Chiral Morpholines as Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are a powerful tool in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. While Evans' oxazolidinones are among the most well-known and widely used chiral auxiliaries, chiral morpholine derivatives have also been employed.

Asymmetric Aldol Reaction: A Diastereoselectivity Showdown

The asymmetric aldol reaction is a cornerstone of C-C bond formation. The choice of chiral auxiliary can significantly influence the diastereoselectivity of the reaction, favoring either the syn or anti aldol product. Evans' oxazolidinones are renowned for their ability to produce syn-aldol products with high diastereoselectivity.[2]

While specific, direct comparative studies between a chiral morpholine auxiliary and an Evans auxiliary in an aldol reaction are not abundant in the literature, we can infer the expected performance based on the principles of asymmetric induction. The stereochemical outcome of an auxiliary-controlled reaction is dictated by the steric and electronic properties of the auxiliary, which influences the facial selectivity of the enolate addition to the aldehyde.

Chiral AuxiliaryEnolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99:185-95[2]
Chiral Morpholine (Hypothetical) N-Acyl morpholineIsobutyraldehydeModerate to HighGood-

Table 4: Performance of Evans' Oxazolidinone in an Asymmetric Aldol Reaction. A hypothetical chiral morpholine auxiliary would be expected to provide good to high diastereoselectivity, though potentially not as high as the well-optimized Evans' systems.

This protocol outlines a general procedure for an asymmetric aldol reaction using a chiral auxiliary.

1. Reagents and Materials:

  • N-Acylated chiral auxiliary (e.g., N-propionyl-4-benzyl-2-oxazolidinone).

  • A Lewis acid (e.g., dibutylboron triflate, titanium tetrachloride).

  • A hindered amine base (e.g., diisopropylethylamine).

  • An aldehyde.

  • An appropriate solvent (e.g., dichloromethane).

2. Reaction Procedure:

  • Dissolve the N-acylated chiral auxiliary in the solvent and cool to the desired temperature (e.g., -78°C).

  • Add the Lewis acid, followed by the hindered amine base, to generate the enolate in situ.

  • Add the aldehyde to the enolate solution and stir for the required time.

  • Quench the reaction (e.g., with a phosphate buffer solution).

  • Warm the mixture to room temperature and perform a work-up.

  • Purify the aldol adduct by column chromatography.

3. Auxiliary Cleavage:

  • The chiral auxiliary can be cleaved from the aldol product using various methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to afford the chiral β-hydroxy carboxylic acid.

cluster_aldol Asymmetric Aldol Reaction and Auxiliary Cleavage N-Acyl Chiral Auxiliary N-Acyl Chiral Auxiliary Enolate Formation Enolate Formation N-Acyl Chiral Auxiliary->Enolate Formation Lewis Acid, Base Aldol Addition Aldol Addition Enolate Formation->Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol Addition Aldol Adduct Aldol Adduct Aldol Addition->Aldol Adduct Auxiliary Cleavage Auxiliary Cleavage Aldol Adduct->Auxiliary Cleavage Hydrolysis Chiral β-Hydroxy Acid Chiral β-Hydroxy Acid Auxiliary Cleavage->Chiral β-Hydroxy Acid Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

Conclusion

Substituted morpholines are undeniably a valuable class of compounds in the synthetic chemist's toolbox. In medicinal chemistry, their ability to confer favorable physicochemical and metabolic properties makes them a highly attractive scaffold for drug design. In asymmetric catalysis, while not always as reactive as their pyrrolidine counterparts, they can provide excellent levels of stereocontrol. As chiral auxiliaries, they offer a viable alternative to more established systems. The choice to employ a substituted morpholine in a synthesis should be a data-driven decision, weighing the potential benefits in terms of properties and stereocontrol against potential trade-offs in reactivity. This guide has provided a framework for such a comparative analysis, empowering researchers to harness the full potential of this privileged scaffold.

References

A Comparative Guide to Chiral Directing Groups: Unveiling the Efficacy of Established Auxiliaries and the Curious Case of (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral directing groups, often referred to as chiral auxiliaries, are powerful tools temporarily installed on a prochiral substrate to guide the formation of a new stereocenter.[1] This guide provides an in-depth technical comparison of the efficacy of several prominent chiral directing groups, with a special focus on the widely-used Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will also investigate the notable absence of (2S,6S)-2,6-dimethylmorpholine as a mainstream chiral directing group and explore the potential reasons for this.

The Philosophy of Chiral Auxiliaries: A Temporary Guide to Stereoselectivity

The fundamental principle behind a chiral auxiliary is its ability to create a diastereomeric intermediate that allows for facial differentiation of a prochiral center.[2] This is typically achieved through steric hindrance, where the bulky auxiliary physically blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side. The choice of a chiral auxiliary is dictated by several factors: its ability to be easily attached to the substrate, its effectiveness in inducing high diastereoselectivity, and its facile removal under mild conditions to reveal the desired enantiomerically enriched product.[3]

The Stalwarts of Asymmetric Synthesis: A Comparative Analysis

Evans' Oxazolidinones: The Gold Standard

First introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[4] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a variety of reactions, most notably alkylations and aldol additions.

Mechanism of Stereodirection: The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate.[5] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[6]

Efficacy: Evans' auxiliaries consistently provide high diastereoselectivities, often exceeding 99:1.[4] They are effective for a broad range of substrates and electrophiles.

Oppolzer's Sultams: Rigidity and Predictability

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, prized for their rigid bicyclic structure derived from camphor.[7] This rigidity imparts a well-defined conformational preference to the N-acyl derivative, leading to excellent stereocontrol.

Mechanism of Stereodirection: The stereochemical outcome of reactions using Oppolzer's sultams is governed by the steric hindrance imposed by the camphor skeleton.[8] The bulky sultam ring effectively blocks one face of the enolate, directing electrophilic attack to the exposed face.

Efficacy: Oppolzer's sultams are particularly effective in Diels-Alder reactions, alkylations, and aldol reactions, often providing high yields and diastereoselectivities.[9][10]

Myers' Pseudoephedrine Amides: Practicality and Versatility

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly versatile alternative.[11] Both enantiomers of pseudoephedrine are inexpensive and readily available, making this method attractive for large-scale synthesis.[12]

Mechanism of Stereodirection: The stereoselectivity in Myers' asymmetric alkylation is achieved through the formation of a rigid lithium chelate involving the amide enolate and the hydroxyl group of the pseudoephedrine.[13] This chelation, in conjunction with the steric bulk of the phenyl group, directs the approach of the electrophile.

Efficacy: Myers' pseudoephedrine amides are known for their high diastereoselectivities in the alkylation of a wide range of carboxylic acid derivatives.[11]

Comparative Performance Data

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone AlkylationN-Propionyl oxazolidinoneBenzyl bromide>99:195[4]
Aldol AdditionN-Propionyl oxazolidinoneIsobutyraldehyde>99:185[5]
Oppolzer's Sultam Diels-AlderN-Acryloyl sultamCyclopentadiene>98:290[14]
AlkylationN-Propionyl sultamMethyl iodide98:292[8]
Myers' Pseudoephedrine AlkylationPropionamideBenzyl bromide>99:191[11]
AlkylationPhenylacetamideMethyl iodide98:288[11]

The Enigma of this compound: A Potential Player on the Sidelines

Despite its C2-symmetric chiral structure, this compound has not been established as a mainstream chiral directing group in the same vein as the aforementioned auxiliaries. While chiral morpholines are valuable scaffolds in medicinal chemistry and have been used as ligands in asymmetric catalysis, their application as detachable auxiliaries for directing stereoselective transformations on a covalently attached substrate is not well-documented.[15]

Potential Reasons for its Limited Application as a Chiral Auxiliary:

  • Conformational Flexibility: Compared to the rigid ring systems of Evans' oxazolidinones and Oppolzer's sultams, the morpholine ring is more flexible. This conformational lability could lead to less defined transition states and, consequently, lower diastereoselectivities.

  • Attachment and Cleavage: The formation of a stable amide linkage for directing enolate chemistry and its subsequent cleavage might be less straightforward or require harsher conditions compared to the established auxiliaries.

  • Focus on Ligand Development: The C2-symmetry of this compound makes it an attractive scaffold for the development of chiral ligands for metal-catalyzed reactions, and research efforts may have been more focused in this direction.[8]

Experimental Protocols

Asymmetric Alkylation using an Evans' Oxazolidinone

Step 1: Acylation of the Chiral Auxiliary To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the dropwise addition of propionyl chloride (1.1 equiv). The reaction is stirred for 1 hour at 0 °C and then quenched with saturated aqueous NH4Cl. The product, N-propionyl-(R)-4-benzyl-2-oxazolidinone, is extracted with ethyl acetate and purified by column chromatography.

Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 equiv) in dry THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. The solution is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 equiv). The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate and purified by column chromatography to yield the alkylated product with high diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary To a solution of the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C is added lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv). The reaction is stirred for 2 hours, then quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired enantiomerically enriched carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Asymmetric Alkylation using Myers' Pseudoephedrine Amide

Step 1: Amide Formation To a solution of (+)-pseudoephedrine (1.0 equiv) in dichloromethane is added triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv) at 0 °C. The reaction is stirred for 2 hours at room temperature. The reaction mixture is then washed with water and brine, dried over MgSO4, and concentrated to give the pseudoephedrine amide, which can often be purified by crystallization.

Step 2: Diastereoselective Alkylation To a solution of the pseudoephedrine amide (1.0 equiv) in dry THF at -78 °C is added lithium diisopropylamide (LDA) (2.2 equiv). The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 equiv). The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate and purified by column chromatography.

Step 3: Auxiliary Cleavage The alkylated pseudoephedrine amide is dissolved in a mixture of THF and 1 M H2SO4 and heated to reflux for 12 hours. After cooling, the reaction mixture is basified with NaOH, and the pseudoephedrine auxiliary is extracted with an organic solvent. The aqueous layer is then acidified, and the desired chiral carboxylic acid is extracted.

Visualizing Stereocontrol: Mechanistic Diagrams

Evans_Auxiliary cluster_0 Mechanism of Evans' Oxazolidinone A N-Acyl Oxazolidinone B Z-Enolate Formation (LDA or NaHMDS) A->B Deprotonation C Chelated Transition State B->C Chelation with Li+ or Na+ D Electrophilic Attack (from less hindered face) C->D E+ approach E Diastereomerically Enriched Product D->E

Caption: Stereocontrol in Evans' auxiliary mediated reactions.

Myers_Auxiliary cluster_1 Mechanism of Myers' Pseudoephedrine Amide F Pseudoephedrine Amide G Dianion Formation (LDA) F->G Double Deprotonation H Rigid Lithium Chelate G->H Internal Chelation I Directed Electrophilic Attack H->I E+ approach J Diastereomerically Pure Product I->J

Caption: Stereocontrol in Myers' auxiliary mediated alkylation.

Conclusion

While this compound possesses the desirable C2-symmetry, it has not emerged as a workhorse chiral directing group in asymmetric synthesis. This contrasts sharply with the well-established and highly effective Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. These auxiliaries have proven their mettle across a wide range of applications, consistently delivering high levels of stereocontrol due to their rigid, predictable, and well-understood stereodirecting models. The choice between these established auxiliaries will often depend on the specific reaction, substrate, and desired downstream transformations. For researchers in drug development and process chemistry, a thorough understanding of the strengths and limitations of these powerful tools is essential for the efficient and stereoselective synthesis of complex chiral molecules.

References

A Comparative Guide to the Synthesis of Enantiopure (2S,6S)-2,6-Dimethylmorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Enantiopure (2S,6S)-2,6-dimethylmorpholine is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific stereochemistry is often paramount to the biological activity and safety profile of the final active ingredient. This guide provides an in-depth technical comparison of the primary synthetic strategies to obtain this valuable compound, offering insights into the causality behind experimental choices and providing validated protocols to support researchers in their synthetic endeavors.

Introduction: The Significance of Stereoisomerism in 2,6-Dimethylmorpholine

The spatial arrangement of the two methyl groups on the morpholine ring gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. The cis-isomer, where both methyl groups are on the same side of the ring, is of particular interest in various applications. Within the cis-diastereomer, the (2S,6S) enantiomer is often the desired biologically active component. Consequently, the development of efficient and stereoselective synthetic routes to access enantiopure this compound is of high importance in medicinal and process chemistry.

This guide will explore and compare three principal strategies for obtaining enantiopure this compound:

  • Classical Resolution of Racemic cis-2,6-Dimethylmorpholine: A traditional yet viable approach involving the separation of enantiomers from a racemic mixture.

  • Chiral Pool Synthesis: Leveraging readily available enantiopure starting materials to construct the target molecule with predetermined stereochemistry.

  • Asymmetric Catalysis: Employing chiral catalysts to stereoselectively create the desired enantiomer from a prochiral precursor.

A comparative analysis of these methodologies, considering factors such as overall yield, enantiomeric excess (ee), number of synthetic steps, scalability, and cost-effectiveness, will be presented to aid in the selection of the most appropriate route for a given research or development objective.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision dictated by factors such as the desired scale of production, cost constraints, and the availability of specialized reagents and equipment. The following table provides a high-level comparison of the key performance indicators for the discussed synthetic strategies.

Parameter Classical Resolution Chiral Pool Synthesis Asymmetric Catalysis
Starting Material Racemic cis-2,6-dimethylmorpholine(S)-Alanine or (S)-Lactic Acid DerivativesSubstituted Dihydromorpholine
Typical Overall Yield Low (<50% for the desired enantiomer)Moderate to HighHigh
Enantiomeric Excess (ee) High (>99% after recrystallization)High (>99%)Very High (>99%)
Number of Steps 2-3 (from racemic mixture)4-61-2 (for the key asymmetric step)
Scalability Moderate to HighModerateHigh
Key Advantage Utilizes readily available racemic starting materialPredictable stereochemical outcomeHigh efficiency and atom economy
Key Disadvantage Theoretical max yield of 50% for one enantiomerLonger synthetic sequenceRequires specialized chiral catalysts

Detailed Examination of Synthetic Strategies

This section delves into the specifics of each synthetic approach, outlining the underlying principles, experimental considerations, and detailed protocols.

Route 1: Classical Resolution of Racemic cis-2,6-Dimethylmorpholine

This method begins with the synthesis of racemic cis-2,6-dimethylmorpholine, which is readily prepared on an industrial scale. The subsequent separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.

Rationale: The formation of diastereomeric salts converts the enantiomeric pair into a mixture of diastereomers, which possess different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

Workflow for Classical Resolution:

racemate Racemic cis-2,6-Dimethylmorpholine diastereomeric_salts Diastereomeric Salts ((2S,6S)-amine • (R,R)-acid) ((2R,6R)-amine • (R,R)-acid) racemate->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization isolated_salt Isolated Diastereomeric Salt (less soluble) fractional_crystallization->isolated_salt liberation Liberation of Amine (Base Treatment) isolated_salt->liberation enantiopure_product Enantiopure this compound liberation->enantiopure_product

Caption: Workflow for the classical resolution of racemic cis-2,6-dimethylmorpholine.

Experimental Protocol: Resolution using (2R,3R)-Tartaric Acid

  • Preparation of Racemic cis-2,6-Dimethylmorpholine: Racemic cis-2,6-dimethylmorpholine can be synthesized by the cyclization of diisopropanolamine in the presence of sulfuric acid, as detailed in various patents.[1][2] This process typically yields a mixture of cis and trans isomers, from which the cis isomer can be isolated by distillation.

  • Diastereomeric Salt Formation: In a suitable solvent such as methanol or ethanol, dissolve one equivalent of racemic cis-2,6-dimethylmorpholine. To this solution, add a solution of 0.5 equivalents of (2R,3R)-tartaric acid in the same solvent. The use of a substoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. The salt of this compound with (2R,3R)-tartaric acid is typically less soluble and will precipitate out.

  • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be enhanced by recrystallization from the same solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a strong base, such as aqueous sodium hydroxide, to deprotonate the morpholine nitrogen.

  • Extraction and Isolation: Extract the liberated this compound with an organic solvent like dichloromethane or diethyl ether. Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiopure product.

Route 2: Chiral Pool Synthesis

This strategy utilizes readily available and enantiomerically pure starting materials from nature's "chiral pool" to construct the target molecule. For this compound, logical precursors include (S)-alanine and (S)-lactic acid derivatives.

Rationale: By starting with a molecule that already contains one of the required stereocenters, the synthesis can be designed to introduce the second stereocenter with a high degree of diastereoselectivity, thus leading to an enantiopure product.

Synthetic Pathway from (S)-Alaninol:

alaninol (S)-Alaninol protection N-Protection (e.g., Boc or Cbz) alaninol->protection protected_alaninol N-Protected (S)-Alaninol protection->protected_alaninol alkylation Alkylation with (R)-propylene oxide or (S)-2-chloropropanol derivative protected_alaninol->alkylation diol Diol Intermediate alkylation->diol cyclization Intramolecular Cyclization (e.g., Mitsunobu or tosylation/base) diol->cyclization protected_morpholine N-Protected this compound cyclization->protected_morpholine deprotection Deprotection protected_morpholine->deprotection enantiopure_product Enantiopure this compound deprotection->enantiopure_product

Caption: Synthetic pathway to this compound from (S)-alaninol.

Experimental Protocol: Synthesis from (S)-Alaninol

  • N-Protection of (S)-Alaninol: Protect the amino group of (S)-alaninol with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Alkylation: The N-protected (S)-alaninol is then alkylated with an enantiopure three-carbon unit to introduce the second stereocenter. A common strategy is the reaction with (R)-propylene oxide. This reaction is typically carried out in the presence of a Lewis acid or a base to facilitate the epoxide opening.

  • Cyclization: The resulting diol intermediate is then cyclized to form the morpholine ring. This can be achieved through a variety of methods, including a Mitsunobu reaction or by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular nucleophilic substitution with the deprotected amine.

  • Deprotection: Finally, the N-protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group or hydrogenation for a Cbz group) to yield the desired this compound.

Route 3: Asymmetric Catalysis

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantiopure compounds. For the synthesis of chiral morpholines, the asymmetric hydrogenation of a corresponding unsaturated precursor is a powerful strategy.[3][4]

Rationale: A prochiral dehydromorpholine substrate is hydrogenated using a chiral transition metal catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand. The chiral environment of the catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Asymmetric Hydrogenation Workflow:

precursor 2,6-Dimethyl- dihydromorpholine Precursor hydrogenation Asymmetric Hydrogenation (H₂ gas) precursor->hydrogenation catalyst Chiral Catalyst (e.g., [Rh(COD)Cl]₂ + Chiral Ligand) catalyst->hydrogenation enantiopure_product Enantiopure this compound hydrogenation->enantiopure_product

Caption: Workflow for the asymmetric hydrogenation to this compound.

Experimental Protocol: Asymmetric Hydrogenation

  • Synthesis of the Dehydromorpholine Precursor: The 2,6-dimethyl-dihydromorpholine precursor can be synthesized through various routes, for instance, by the condensation of an appropriate amino alcohol with a keto-aldehyde or its equivalent.

  • Preparation of the Chiral Catalyst: The active chiral catalyst is typically prepared in situ by mixing a rhodium precursor, such as [Rh(COD)Cl]₂, with a chiral bisphosphine ligand (e.g., a derivative of BINAP, DuPhos, or Josiphos) in a suitable solvent under an inert atmosphere.

  • Asymmetric Hydrogenation: The dehydromorpholine substrate is dissolved in a degassed solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. The chiral catalyst is then added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete.

  • Work-up and Isolation: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by chromatography to remove the catalyst and any byproducts, affording the enantiopure this compound.

Conclusion and Future Perspectives

The synthesis of enantiopure this compound can be successfully achieved through several distinct strategies. The classical resolution of the racemic mixture is a well-established method suitable for large-scale production, despite its inherent limitation of a 50% theoretical yield for the desired enantiomer. Chiral pool synthesis offers a reliable route with a predictable stereochemical outcome, though it may involve a greater number of synthetic steps. Asymmetric catalysis, particularly asymmetric hydrogenation, represents the most modern and efficient approach, providing high yields and excellent enantioselectivity in a single key step.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as cost, scale, available resources, and the desired level of enantiopurity. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods for key chiral building blocks like this compound will remain an active and important area of research.

References

A Comparative Spectroscopic Guide to cis- and trans-2,6-Dimethylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a substance's biological activity, efficacy, and safety. The morpholine scaffold, a privileged structure in medicinal chemistry, frequently appears in drug candidates. Its substituted derivatives, such as 2,6-dimethylmorpholine, exist as cis and trans diastereomers, each with unique three-dimensional arrangements that dictate their interaction with biological targets. For instance, the fungicidal activity of fenpropimorph is primarily attributed to the (S)-enantiomer of the cis-isomer.[1]

This guide provides an in-depth spectroscopic comparison of cis- and trans-2,6-dimethylmorpholine, offering researchers, scientists, and drug development professionals a robust framework for unambiguous isomer differentiation. By leveraging the distinct conformational preferences of each isomer, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide definitive and complementary data for structural elucidation.

The Decisive Role of Conformational Analysis

The key to distinguishing between the cis and trans isomers of 2,6-dimethylmorpholine lies in understanding their most stable three-dimensional structures. Like cyclohexane, the morpholine ring adopts a low-energy chair conformation. The substituents—in this case, two methyl groups—can occupy either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring) positions.

  • trans-2,6-Dimethylmorpholine : In its most stable conformation, the trans isomer arranges both bulky methyl groups in the sterically favored diequatorial positions. This arrangement minimizes steric strain, resulting in a relatively rigid, symmetric (C₂ symmetry) structure.

  • cis-2,6-Dimethylmorpholine : To accommodate the cis relationship, one methyl group must be axial while the other is equatorial . This leads to a less symmetric structure that can undergo ring flipping to an alternative, isoenergetic chair conformation. This conformational flexibility and lower symmetry are central to the differences observed in their NMR spectra.

Chair conformations of trans and cis isomers.

¹H NMR Spectroscopy: A Definitive Diagnostic Tool

Proton NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical environment of each proton, dictated by the molecule's conformation, directly influences its chemical shift and coupling constants.

The differentiation between cis and trans isomers is fundamentally based on the through-bond interaction between adjacent protons, a phenomenon measured by the scalar coupling constant (J).[2] The magnitude of this coupling, expressed in Hertz (Hz), is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[2]

  • Cis Isomers : Protons on adjacent carbons in a cis configuration typically have a dihedral angle near 0°, which results in a smaller coupling constant.[3]

  • Trans Isomers : Protons in a trans configuration have a dihedral angle of approximately 180°, leading to a significantly larger coupling constant.[3][4]

Key Distinguishing Features:

  • Symmetry: The C₂ symmetry of the trans isomer simplifies its ¹H NMR spectrum. The two methyl groups are chemically equivalent, giving rise to a single doublet. Likewise, the two methine protons (at C2 and C6) are equivalent, and the methylene protons at C3 and C5 exist as two equivalent sets.

  • Chemical Shift and Multiplicity: The cis isomer, lacking this symmetry, displays a more complex spectrum. The axial and equatorial methyl groups are in different chemical environments, potentially leading to two distinct methyl signals. The axial and equatorial protons on the methylene carbons (C3 and C5) are non-equivalent, resulting in more complex splitting patterns (geminal and vicinal coupling). The axial methine proton in the cis isomer is typically shifted upfield compared to the equatorial methine proton of the trans isomer due to anisotropic shielding effects within the chair conformation.

Comparative ¹H NMR Data (Predicted)

Proton Assignmentcis-Isomer (Axial/Equatorial)trans-Isomer (Diequatorial)
-CH(CH₃)- ~2.5-2.8 ppm (multiplet) & ~3.5-3.8 ppm (multiplet)~3.0-3.3 ppm (multiplet)
-CH₃ Two doublets, e.g., ~1.05 ppm & ~1.15 ppmOne doublet, e.g., ~1.10 ppm
-CH₂- (Axial) Complex multiplets, upfieldOne set of multiplets
-CH₂- (Equatorial) Complex multiplets, downfieldOne set of multiplets
-NH- Broad singletBroad singlet

Note: Actual chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Corroborating Evidence from Carbon Skeleton

Carbon NMR provides complementary information that reinforces the structural assignment made by ¹H NMR. The key differentiator is again the molecular symmetry.

  • trans-Isomer : Due to its C₂ symmetry, the trans isomer will exhibit only three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2/C6), and one for the two equivalent methylene carbons (C3/C5).

  • cis-Isomer : The lack of symmetry in the cis isomer means that all six carbons are potentially chemically non-equivalent, leading to as many as six distinct signals in the ¹³C NMR spectrum.

Comparative ¹³C NMR Data

IsomerNumber of SignalsCarbon Environment
cis Up to 6C2, C6, C3, C5, and two CH₃ signals may be non-equivalent.
trans 3C2/C6 (equivalent), C3/C5 (equivalent), and CH₃ (equivalent).

Infrared (IR) Spectroscopy: A Tale of Two Fingerprints

While less definitive than NMR for stereoisomer differentiation, FT-IR spectroscopy can reveal subtle differences. The overall molecular symmetry influences the vibrational modes, leading to unique "fingerprint" regions for each isomer.

Both isomers will show characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O-C stretching (1100-1150 cm⁻¹). However, the exact positions and number of bands in the fingerprint region (below 1500 cm⁻¹) can differ. The more symmetric trans isomer may exhibit a simpler spectrum with fewer absorption bands compared to the less symmetric cis isomer.

Key IR Absorption Bands

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Appearance
N-H Stretch 3300 - 3450Medium, somewhat broad peak.
C-H Stretch (sp³) 2850 - 3000Strong, sharp peaks.
C-O-C Asymmetric Stretch 1100 - 1150Strong, characteristic peak.
Fingerprint Region 600 - 1400Complex pattern, may show differences between isomers.

Data compiled from NIST Chemistry WebBook.[5]

Mass Spectrometry: Fragmentation Under Fire

In Electron Ionization Mass Spectrometry (EI-MS), both isomers will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to their shared molecular weight of 115.17 g/mol .[6][7] Differentiation must therefore rely on subtle differences in fragmentation patterns, which can be influenced by the stereochemistry of the precursor ion.

The primary fragmentation pathway for cyclic amines like morpholine is typically α-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom. For 2,6-dimethylmorpholine, this would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion. The relative abundance of key fragment ions may differ slightly between the isomers due to the different steric environments and ring strain in the molecular ions.

Major Expected Fragments

m/z ValueIdentityNotes
115 [M]⁺ Molecular Ion
100 [M - CH₃]⁺ Loss of a methyl group via α-cleavage. Often the base peak.
70 [C₄H₈N]⁺Further fragmentation.
42 [C₂H₄N]⁺Common fragment for nitrogen-containing heterocycles.

While EI-MS alone may not be sufficient for unambiguous differentiation, it serves as a crucial confirmation of molecular weight and can provide supporting evidence when compared against a reference spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃) NMR ¹H & ¹³C NMR (400+ MHz) Prep->NMR IR FT-IR (ATR) Prep->IR MS GC-MS (EI) Prep->MS Interpret Compare Symmetry, Chemical Shifts, Coupling Constants, & Fragmentation NMR->Interpret IR->Interpret MS->Interpret Assign Unambiguous Isomer Assignment Interpret->Assign

Workflow for isomeric differentiation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation : Accurately weigh 5-10 mg of the 2,6-dimethylmorpholine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup : Use an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate spectral dispersion.

  • Shimming : Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak line shape.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Use a 90° pulse width.

    • Set the spectral width to cover the expected range of proton signals (~0-10 ppm).

    • Use a relaxation delay of at least 5 times the longest T1 relaxation time (typically 2-5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to ~0-220 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [9][10]

  • Sample Preparation : As 2,6-dimethylmorpholine is a liquid, the Attenuated Total Reflectance (ATR) method is most convenient.[10]

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection : Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis : Place a single drop of the neat liquid sample onto the center of the ATR crystal.

  • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.

  • Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [11]

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Method :

    • Injector : Set to a temperature of ~250°C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • Carrier Gas : Use Helium at a constant flow rate of ~1 mL/min.

  • MS Method (Electron Ionization - EI) :

    • Ion Source : Standard EI source at 70 eV.

    • Source Temperature : Set to ~230°C.

    • Mass Range : Scan from m/z 40 to 300.

  • Data Analysis : Identify the chromatographic peak corresponding to the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to library databases or known standards.

Conclusion

The differentiation of cis- and trans-2,6-dimethylmorpholine is straightforward and definitive when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy serve as the primary and most conclusive methods , leveraging the profound impact of molecular symmetry on the number and multiplicity of signals. The diequatorial conformation of the trans-isomer results in a significantly simpler spectrum than the axial-equatorial cis-isomer. FT-IR provides corroborating evidence through differences in the fingerprint region, while GC-MS confirms the molecular weight and offers supplementary structural data through fragmentation analysis. By integrating these techniques, researchers can confidently assign the stereochemistry of 2,6-dimethylmorpholine derivatives, a critical step in advancing research and development in chemistry and pharmacology.

References

A Comparative Guide to Modern Chiral Synthesis: Benchmarking (2S,6S)-2,6-Dimethylmorpholine-Derived Auxiliaries Against Newer Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For decades, chiral auxiliaries have been a reliable tool for inducing stereoselectivity. Among these, (2S,6S)-2,6-dimethylmorpholine has served as a robust chiral scaffold. However, the recent renaissance in asymmetric catalysis, particularly in the realm of organocatalysis and photoredox catalysis, presents compelling alternatives that offer high efficiency and stereocontrol, often with greater atom economy.

This guide provides an in-depth, objective comparison of the traditional chiral auxiliary approach, exemplified by the use of N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives, with state-of-the-art catalytic methods for asymmetric α-alkylation of carbonyl compounds. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal approach for their synthetic challenges.

The Enduring Logic of Chiral Auxiliaries: A Case Study in Asymmetric Alkylation

The use of a chiral auxiliary, such as this compound, is a well-established strategy for diastereoselective transformations. The auxiliary is covalently attached to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby controlling the formation of a new stereocenter. Following the reaction, the auxiliary is cleaved and can, in principle, be recovered.

A classic application is the asymmetric alkylation of an enolate derived from an N-acyl-(2S,6S)-2,6-dimethylmorpholine. The steric bulk of the dimethylmorpholine ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

Hypothetical Performance Data for a Chiral Auxiliary-Mediated Asymmetric Alkylation:

SubstrateElectrophileBaseSolventTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)
N-propionyl-(2S,6S)-2,6-dimethylmorpholineBenzyl bromideLDATHF-7885>95:5

This data is representative of typical results found in the literature for similar chiral auxiliaries.

While effective, this approach necessitates additional synthetic steps for the attachment and removal of the auxiliary, which can impact the overall yield and step economy.

The Rise of Asymmetric Organocatalysis: A Paradigm Shift

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to traditional methods.[1] These catalysts operate through a variety of activation modes, including the formation of transient, chiral enamines or iminium ions from carbonyl substrates.[1]

For the α-alkylation of aldehydes, a particularly innovative approach combines enamine catalysis with photoredox catalysis. This dual catalytic system allows for the enantioselective alkylation of aldehydes with a broad range of electrophiles under mild conditions.[2][3]

Experimental Performance of Organocatalytic Asymmetric α-Alkylation of Aldehydes: [2]

AldehydeElectrophileOrganocatalyst (mol%)Photocatalyst (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee%)
Octanalα-bromoacetonitrile101Acetonitrile247293
HexanalEthyl α-bromoacetate101Acetonitrile247595
CyclohexanecarboxaldehydeMethyl α-bromopropionate101Acetonitrile366891

This catalytic approach offers several advantages over the chiral auxiliary method, including:

  • Direct functionalization: The aldehyde is used directly without the need for pre-functionalization with an auxiliary.

  • Catalytic quantities: Only a small amount of the chiral organocatalyst is required.

  • High enantioselectivity: Excellent levels of enantiomeric excess are achieved.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation Using a Chiral Morpholine Auxiliary (A Representative Procedure)

Step 1: Acylation of this compound To a solution of this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C is added propionyl chloride (1.1 equiv.) dropwise. The reaction is stirred at room temperature for 2 hours, then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to afford N-propionyl-(2S,6S)-2,6-dimethylmorpholine.

Step 2: Diastereoselective Alkylation A solution of N-propionyl-(2S,6S)-2,6-dimethylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary The purified N-acylated product is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (LiOH) (5.0 equiv.) is added, and the mixture is heated to reflux for 12 hours. The reaction is cooled to room temperature, and the THF is removed under reduced pressure. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Protocol 2: Enantioselective α-Alkylation of an Aldehyde via Photoredox Organocatalysis[2]

To a solution of the aldehyde (1.0 equiv.), the α-bromo electrophile (1.5 equiv.), and the chiral imidazolidinone organocatalyst (0.1 equiv.) in acetonitrile is added Ru(bpy)₃Cl₂ (0.01 equiv.). The reaction mixture is degassed with argon for 15 minutes and then irradiated with a 26 W compact fluorescent lamp (CFL) at room temperature for the specified time. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the enantioenriched α-alkylated aldehyde. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Methodologies

G cluster_0 Chiral Auxiliary Workflow Auxiliary_Attachment 1. Attach Chiral Auxiliary This compound Diastereoselective_Reaction 2. Diastereoselective Alkylation Auxiliary_Attachment->Diastereoselective_Reaction Auxiliary_Removal 3. Remove Chiral Auxiliary Diastereoselective_Reaction->Auxiliary_Removal Chiral_Product_Aux Enantioenriched Product Auxiliary_Removal->Chiral_Product_Aux Recovered_Auxiliary Recovered Auxiliary Auxiliary_Removal->Recovered_Auxiliary Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Auxiliary_Attachment G cluster_1 Organocatalytic Workflow Catalytic_Reaction Asymmetric Catalytic Alkylation Chiral_Product_Cat Enantioenriched Product Catalytic_Reaction->Chiral_Product_Cat Prochiral_Substrate_Cat Prochiral Aldehyde Prochiral_Substrate_Cat->Catalytic_Reaction Catalyst Chiral Organocatalyst (e.g., Imidazolidinone) Catalyst->Catalytic_Reaction Photocatalyst Photocatalyst (e.g., Ru(bpy)₃Cl₂) Photocatalyst->Catalytic_Reaction Visible Light

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While (2S,6S)-2,6-dimethylmorpholine and its isomers are valuable chiral building blocks in synthetic chemistry, their hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this chemical waste, ensuring that every step is a self-validating system of safety and responsibility.

Part 1: Core Hazard Profile & Immediate Safety Protocols

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; it is a multi-hazard chemical requiring stringent controls.

Primary Hazards:

  • Flammability: The compound is a flammable liquid and its vapor can form explosive mixtures with air. Vapors may travel a considerable distance to an ignition source and flash back.[1][2]

  • Corrosivity: As an amine, it is corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[3][4][5]

  • Toxicity: The chemical is classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[5] Chronic effects and potential reproductive toxicity are also concerns.

  • Environmental Hazard: It is harmful to aquatic organisms and must be prevented from entering drains, surface water, or the groundwater system.[3][6][7]

Hazard Classification Summary
Classification SystemCode/CategoryHazard DescriptionSource(s)
GHS Flammable Liquid, Cat. 3Flammable liquid and vapor.[4][5]
Acute Toxicity, Oral, Cat. 4Harmful if swallowed.[4][5]
Acute Toxicity, Dermal, Cat. 3/4Toxic/Harmful in contact with skin.[4][5]
Skin Corrosion, Cat. 1BCauses severe skin burns and eye damage.[4][5]
Serious Eye Damage, Cat. 1Causes serious eye damage.[5]
US EPA D001Ignitable Waste (Characteristic).[8][9][10]
D002Corrosive Waste (Characteristic, likely if pH ≥ 12.5).[8][9][10]
DOT/IATA UN 2734AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.[3][7]
Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): A non-negotiable aspect of handling this substance. Always wear:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[11]

    • Eye Protection: Tightly fitting safety goggles supplemented with a full face shield.[8][11]

    • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[12]

  • Engineering Controls:

    • All handling and waste collection must occur within a certified chemical fume hood to prevent the buildup of flammable and toxic vapors.[11][13]

    • An eyewash station and safety shower must be immediately accessible.[13]

Part 2: Waste Generation & Interim Storage: The Foundation of Safe Disposal

Proper disposal begins the moment the chemical is deemed waste. Haphazard collection practices introduce unacceptable risks.

Step 1: Designate a Waste Container Use a leak-proof, sealable container compatible with the chemical.[14] If possible, use the original container or one made of similar material.[15] The container must be clearly labeled as "Hazardous Waste: this compound" and include the D001 and D002 characteristic waste codes.[16]

Step 2: Segregate the Waste Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[15] It is critically important to keep it separate from incompatible materials, especially:

  • Acids

  • Strong oxidizing agents (e.g., nitrates, peroxides, perchlorates)[3][8]

Mixing can cause dangerous chemical reactions, heat generation, and pressure buildup.[15]

Step 3: Interim Storage (Satellite Accumulation Area) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[14] This area must be:

  • Cool, dry, and well-ventilated.[17]

  • Away from all sources of ignition, including heat, sparks, and open flames.[1][17]

  • Under the direct control of laboratory personnel.

Do not accumulate more than the regulatory limit of waste in the SAA. Once the container is full or the time limit is reached, it must be transferred for final disposal.

Part 3: The Disposal Pathway: From Lab Bench to Final Disposition

Final disposal of this compound is not a "do-it-yourself" task. It must be managed by professionals. Under no circumstances should this chemical be poured down a drain or placed in regular trash. [7][16]

Disposal Decision Workflow

G A Waste Generated (this compound) B Characterize as Hazardous Waste (Flammable D001, Corrosive D002) A->B C Collect in Labeled, Segregated Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full or Time Limit Reached? D->E E->D No F Contact EHS for Pickup E->F Yes G Licensed Hazardous Waste Transporter F->G I Maintain Disposal Records F->I H Final Disposal Facility (e.g., Incineration) G->H

Caption: Decision workflow for this compound waste.

Procedural Steps for Final Disposal
  • Confirm Classification: Your first action is to formally classify the waste. Based on its properties, it is hazardous under EPA regulations.[3]

  • Arrange for Professional Disposal: Contact your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company to schedule a pickup.[15][16] These professionals are trained and equipped to handle, transport, and dispose of flammable and corrosive liquids in compliance with all regulations.[12][17]

  • Prepare for Transport: Ensure the waste container is tightly sealed, properly labeled, and free of external contamination.[16] Provide any necessary documentation, such as a Safety Data Sheet (SDS) or a chemical inventory list, to the disposal company.[16]

  • Final Disposition Method: The most common and effective disposal method for this type of waste is high-temperature incineration in a licensed facility.[1][8] This process destroys the chemical, converting it into less harmful components. In some cases, the waste may be blended with other flammable liquids to be used as a fuel source in industrial furnaces.

  • Documentation: Retain all records and manifests related to the disposal. This documentation is a legal requirement and serves as proof of proper waste management.

Part 4: Emergency Response

Accidents can happen, and preparedness is key.

Spill Response
  • EVACUATE & ALERT: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • REMOVE IGNITION SOURCES: Immediately extinguish any open flames and turn off nearby electrical equipment.[1]

  • CONTAIN: If safe to do so, prevent the spill from spreading or entering drains.[1]

  • ABSORB: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[1][6] Do not use combustible materials like paper towels.

  • COLLECT: Use only non-sparking tools to carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[11]

  • DECONTAMINATE: Clean the spill area thoroughly.

  • DISPOSE: Label the container of spill cleanup material as hazardous waste and dispose of it according to the procedures in Part 3.

First Aid & Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental well-being.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work necessitates the handling of a diverse array of chemical reagents. (2S,6S)-2,6-dimethylmorpholine, a key chiral building block, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use. The causality behind each recommendation is explained to foster a deeply ingrained culture of safety and precision in your laboratory operations.

Hazard Analysis: Understanding the "Why"

This compound, and its related isomers, is not a benign substance. A thorough understanding of its intrinsic properties is the foundation of any effective safety protocol. It is classified as a flammable, corrosive, and toxic compound.

  • Corrosivity and Severe Eye Damage (H314, H318): The primary and most immediate danger is its corrosive nature.[1][2] Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[2][3] The morpholine chemical class is known for this behavior, readily causing irritation and damage to mucous membranes and skin.[4][5]

  • Flammability (H226): This compound is a flammable liquid and its vapor can form explosive mixtures with air.[2][6] Its flash point is approximately 41.5°C (106.7°F), meaning it can be ignited under relatively normal laboratory temperatures.[2][7] This necessitates strict control of ignition sources and measures to prevent static electricity buildup.[6]

  • Acute Toxicity (H302, H312, H332): this compound is harmful if it enters the body through ingestion, skin contact, or inhalation.[2][6] Systemic effects can include damage to the liver and kidneys with prolonged exposure.[5][8]

This multi-faceted hazard profile dictates a comprehensive approach to personal protective equipment (PPE), where no single piece of equipment is sufficient on its own.

The Core Ensemble: Your Personal Protective Equipment

The selection of PPE is not merely a suggestion but a critical control measure. The following table summarizes the minimum required PPE, with the subsequent sections detailing the rationale and specifications.

Protection Area Required PPE Standard/Specification
Eye/Face Chemical Safety Goggles & Face ShieldGoggles: ANSI Z87.1 / EN 166. Face Shield: Worn over goggles.
Hands Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton™)Follow EN 374 for breakthrough time and permeation data.
Body Flame-Resistant Laboratory CoatMust be fully buttoned.
Respiratory Use within a certified Chemical Fume HoodIf hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
Eye and Face Protection: The Non-Negotiable Barrier

Given the severe eye damage classification (H318), standard safety glasses are insufficient.[1][2]

  • Chemical Safety Goggles: These must be worn at all times when handling the chemical, even for small transfers. They provide a complete seal around the eyes, protecting against splashes and vapors which can cause severe irritation.[9]

  • Face Shield: A full-face shield must be worn over the chemical safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or when reacting the material under pressure. This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Corrosive Contact

The compound's ability to cause severe skin burns (H314) and its toxicity upon dermal absorption (H312) demand robust skin protection.[2]

  • Gloves: Handle with gloves that have been inspected for integrity prior to use.[7] Not all common laboratory gloves are suitable. While nitrile gloves offer splash protection for many chemicals, for corrosive amines like this, gloves made of butyl rubber or Viton™ are often recommended for extended contact. Always consult the glove manufacturer's compatibility charts for specific breakthrough times. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Laboratory Coat: A flame-resistant (FR) lab coat is essential, providing protection against both chemical splashes and the flammability hazard. It must be kept fully buttoned to provide maximum coverage.[7]

Respiratory Protection: Engineering Controls First

The primary method for preventing inhalation of harmful vapors is through engineering controls.

  • Chemical Fume Hood: All handling of this compound must be performed inside a properly functioning and certified chemical fume hood.[2] This captures vapors at the source, providing the highest level of respiratory protection.

  • Respirators: In the rare and non-routine event that a fume hood is not available or during a large-scale spill, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is mandatory.[9][10] Users must be properly fit-tested and trained in the use of such equipment.

Operational Plan: From Bench to Disposal

Safe handling is a complete workflow. The following diagram and procedural steps outline the lifecycle of using this compound in the lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup prep1 Risk Assessment (Review SDS) prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Work handle2 Ground Equipment (Prevent Static) handle1->handle2 handle3 Use Non-Sparking Tools handle1->handle3 handle4 Keep Container Tightly Closed handle1->handle4 disp1 Segregate Waste (Hazardous Liquid Waste) handle4->disp1 Work Complete disp2 Decontaminate Work Area disp1->disp2 disp3 Doff & Dispose Contaminated PPE disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Don all required PPE: chemical goggles, appropriate gloves, and a flame-resistant lab coat. Ensure the chemical fume hood is on and functioning correctly.[2][7]

  • Transfer and Use: Conduct all operations within the fume hood.[2] Ground all metal containers and use non-sparking tools to mitigate fire risk from static discharge or sparks.[6] Keep the container tightly sealed when not in use to minimize vapor release.[2]

  • Spill Response: In case of a small spill inside the fume hood, absorb it with an inert material like vermiculite or sand. For larger spills, evacuate the area and follow your institution's emergency procedures.[6]

  • Waste Disposal: This material must be disposed of as hazardous waste.[11] Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container. Never pour it down the drain.[2] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[2]

Emergency Action Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

By integrating these expert-level safety protocols and understanding the fundamental hazards of this compound, you can ensure the integrity of your research and the safety of your laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 2
(2S,6S)-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.